Ambrein
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
473-03-0 |
|---|---|
Molekularformel |
C30H52O |
Molekulargewicht |
428.7 g/mol |
IUPAC-Name |
(1R,2R,4aS,8aS)-1-[(E)-6-[(1S)-2,2-dimethyl-6-methylidenecyclohexyl]-4-methylhex-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol |
InChI |
InChI=1S/C30H52O/c1-22(15-16-24-23(2)13-10-18-27(24,3)4)12-9-14-26-29(7)20-11-19-28(5,6)25(29)17-21-30(26,8)31/h12,24-26,31H,2,9-11,13-21H2,1,3-8H3/b22-12+/t24-,25+,26-,29+,30-/m1/s1 |
InChI-Schlüssel |
BIADSXOKHZFLSN-WSDLNYQXSA-N |
SMILES |
CC(=CCCC1C2(CCCC(C2CCC1(C)O)(C)C)C)CCC3C(=C)CCCC3(C)C |
Isomerische SMILES |
C/C(=C\CCC1C2(CCCC(C2CCC1(C)O)(C)C)C)/CCC3C(=C)CCCC3(C)C |
Kanonische SMILES |
CC(=CCCC1C2(CCCC(C2CCC1(C)O)(C)C)C)CCC3C(=C)CCCC3(C)C |
Andere CAS-Nummern |
473-03-0 |
Synonyme |
1-(6-(2,2-dimethyl-6-methylenecyclohexyl)-4-methyl-3-hexenyl)decahydro-2,5,5,8a-tetramethyl-2-naphthalenol ambrein |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Ambrein: A Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ambrein is a triterpenoid alcohol renowned as the principal constituent of ambergris, a rare excretion from the sperm whale (Physeter macrocephalus). Historically prized in perfumery as a fixative, this compound's complex chemical nature and biological activities have garnered significant scientific interest. This technical guide provides a comprehensive overview of the chemical structure and absolute stereochemistry of (+)-ambrein. It includes a compilation of its physicochemical and spectroscopic properties, outlines the experimental protocols for its isolation and structural elucidation, and illustrates its key structural features and biosynthetic pathway through detailed diagrams.
Chemical Structure and Stereochemistry
This compound (CAS No: 473-03-0) is a complex triterpenoid alcohol with the molecular formula C₃₀H₅₂O.[1][2] Its structure is characterized by a tricyclic core based on a trans-fused decahydronaphthalene (decalin) ring system.
The systematic IUPAC name for the naturally occurring (+)-ambrein is (1R,2R,4aS,8aS)-1-[(3E)-6-[(1S)-2,2-dimethyl-6-methylidenecyclohexyl]-4-methylhex-3-en-1-yl]-2,5,5,8a-tetramethyldecahydronaphthalen-2-ol .[2]
The key structural features are:
-
Tricyclic Decalin Core: A rigid trans-fused decalin skeleton.
-
Tertiary Hydroxyl Group: A hydroxyl (-OH) group positioned at the C-2 carbon.
-
Alkenyl Side Chain: A long side chain attached at the C-1 position, which contains a trisubstituted double bond with an (E)-configuration.
-
Terminal Cyclohexyl Ring: The side chain terminates in a substituted cyclohexyl ring featuring an exocyclic methylene group.[3]
The stereochemistry of this compound has been unequivocally established through extensive spectroscopic studies and chemical synthesis. The absolute configuration of the chiral centers in the decalin core is (1R, 2R, 4aS, 8aS), and the chiral center in the terminal cyclohexyl ring is (1S). The geometry of the double bond in the side chain is exclusively (3E).[2]
Quantitative Data
The physicochemical and spectroscopic properties of this compound are summarized in the table below. This data is crucial for its identification and characterization.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₀H₅₂O | [1][2] |
| Molar Mass | 428.73 g/mol | [2] |
| Appearance | White crystalline solid | [1][2] |
| Melting Point | 82–83 °C | [1][2] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, chloroform, and other organic solvents. | [1] |
| Mass Spectrometry (APCI-MS) | Positive Ion: m/z 411.3984 ([M+H-H₂O]⁺, loss of water) Negative Ion: m/z 460.3927 ([M+O₂]⁻, oxygen adduct) | [1][4][5] |
Note: Detailed ¹H and ¹³C NMR chemical shift assignments and specific optical rotation values are spread across various literature sources and can be compiled from specialized spectroscopic studies.
Experimental Protocols
Isolation of this compound from Ambergris
The high concentration of this compound in ambergris (often exceeding 80% in high-quality samples) facilitates its isolation. The classical method relies on solvent extraction and crystallization.
Protocol Overview:
-
Extraction: Raw ambergris is ground into a powder and heated in a suitable alcohol, such as ethanol. This compound, being soluble in hot alcohol, is extracted from the waxy matrix.
-
Filtration: The hot alcoholic solution is filtered to remove insoluble impurities.
-
Crystallization: The filtrate is allowed to cool slowly. As the temperature decreases, the solubility of this compound reduces, leading to its crystallization as a white solid.
-
Purification: The resulting crystals can be further purified by recrystallization to achieve high purity. Modern chromatographic techniques, such as column chromatography over silica gel, can also be employed for purification.
Structural Elucidation
The elucidation of this compound's complex structure has been a result of decades of chemical and spectroscopic analysis. Modern structural determination relies on a combination of spectroscopic techniques.
Methodology:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula (C₃₀H₅₂O).[1][5] Atmospheric Pressure Chemical Ionization (APCI) is a suitable technique, which often shows a characteristic loss of water ([M+H-H₂O]⁺) in positive ion mode.[1][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the detailed connectivity and stereochemistry of this compound.[6]
-
¹H NMR: Provides information on the number and environment of protons, revealing characteristic signals for the olefinic protons in the side chain and the exocyclic methylene group.
-
¹³C NMR: Determines the number of unique carbon atoms and their types (CH₃, CH₂, CH, C).
-
2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete assembly of the carbon skeleton and the assignment of all signals.
-
NOESY/ROESY: These experiments measure through-space interactions between protons, which is critical for determining the relative stereochemistry of the molecule, particularly the trans-fusion of the decalin rings.
-
-
X-ray Crystallography: This technique provides the definitive proof of the three-dimensional structure and absolute stereochemistry of a molecule.[7][8] While a crystal structure of this compound itself is not commonly cited, the structure of its derivatives has been confirmed by single-crystal X-ray crystallography, which in turn confirms the stereochemistry of the parent molecule.[9]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in this compound. The spectrum will prominently feature a broad absorption band for the hydroxyl (-OH) group and characteristic bands for C-H bonds and C=C double bonds.
Visualizations
Key Structural Features of this compound
The following diagram illustrates the core structure of this compound, highlighting its key functional components and defined stereocenters.
Biosynthetic Pathway of this compound
This compound is synthesized in vivo from the common triterpenoid precursor, squalene.[10] The biosynthesis is a multi-step enzymatic process. The key steps that have been elucidated and replicated in engineered microorganisms are shown below.[11]
References
- 1. tandfonline.com [tandfonline.com]
- 2. acs.org [acs.org]
- 3. Efforts toward Ambergris Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. earthdoc.org [earthdoc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Further spectral and chromatographic studies of ambergris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical transformation and biological activities of this compound, a major product of ambergris from Physeter macrocephalus (sperm whale) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biosynthesis of this compound in ambergris: evidence from isotopic data and identification of possible intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
The Biosynthesis of Ambrein in Physeter macrocephalus: A Technical Guide for Researchers
Abstract
Ambrein, a triterpenoid alcohol, is the principal constituent of ambergris, a rare and valuable substance produced in the digestive system of the sperm whale, Physeter macrocephalus. For centuries, this compound has been highly prized in the fragrance industry for its unique fixative properties and its role as a precursor to the coveted amber odorants. The natural scarcity of ambergris and the protection of sperm whales have driven significant research into the biosynthesis of this compound, with the goal of developing sustainable production methods. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, catering to researchers, scientists, and drug development professionals. It details the key enzymatic steps, proposed in vivo and in vitro pathways, quantitative data from heterologous production systems, and detailed experimental protocols. Furthermore, this guide presents visualizations of the biosynthetic pathways and experimental workflows to facilitate a deeper understanding of the core concepts.
Introduction
This compound (C₃₀H₅₂O) is a tetracyclic triterpenoid that constitutes 25–45% of ambergris.[1] Its biosynthesis originates from the acyclic C₃₀ isoprenoid, squalene. The formation of this compound is a fascinating example of natural product biosynthesis, believed to occur in the intestinal tract of the sperm whale, possibly involving the gut microbiome.[1] The unique structure of this compound, which lacks the typical fused polycyclic system of many other triterpenoids, suggests a non-canonical cyclization cascade. Research into this pathway has not only shed light on a unique biochemical transformation but has also paved the way for the biotechnological production of this compound in microbial hosts, offering a sustainable alternative to its natural sourcing.
This guide will explore the two primary proposed pathways for this compound biosynthesis: the hypothesized in vivo pathway within the sperm whale and the successfully demonstrated in vitro/heterologous production pathway.
The this compound Biosynthesis Pathway
The biosynthesis of this compound commences with the linear triterpene, squalene. The key transformation is the intricate cyclization of the squalene backbone to form the characteristic tetracyclic structure of this compound. Two distinct pathways are currently considered.
Hypothesized In Vivo Pathway in Physeter macrocephalus
The precise enzymatic machinery and intermediate steps of this compound biosynthesis within the sperm whale remain a subject of investigation. Isotopic analysis of this compound and co-occurring sterols in ambergris suggests that this compound follows a different biosynthetic route than typical sterols, pointing towards the involvement of gut bacteria.[2][3] The leading hypothesis for the in vivo pathway involves the following key features:
-
Microbial Mediation: The process is likely carried out by enzymes from the sperm whale's gut microbiota.
-
Bicyclic Intermediates: The discovery of bicyclic polypodane derivatives in ambergris suggests that the cyclization of squalene may proceed through bicyclic polypodenol intermediates, rather than a direct cyclization to the tetracyclic structure.[2][3]
Further research, including metagenomic and metabolomic analyses of the sperm whale gut, is required to fully elucidate this natural pathway.
Caption: Hypothesized in vivo this compound biosynthesis pathway in the sperm whale gut.
In Vitro and Heterologous Biosynthesis Pathway
Significant progress in understanding the enzymatic requirements for this compound synthesis has come from the successful reconstitution of a biosynthetic pathway in microbial hosts such as Escherichia coli and Pichia pastoris.[4][5] This pathway involves a two-step enzymatic cascade:
-
Monocyclization of Squalene: A mutated squalene-hopene cyclase (SHC) from Alicyclobacillus acidocaldarius, specifically the D377C mutant (AaSHCD377C), catalyzes the initial cyclization of squalene to a monocyclic intermediate, 3-deoxyachilleol A.[4]
-
Formation of this compound: The tetraprenyl-β-curcumene cyclase (BmeTC) from Bacillus megaterium then acts on 3-deoxyachilleol A to catalyze the subsequent cyclizations, forming the tetracyclic structure of this compound.[4]
An alternative, single-enzyme approach has also been demonstrated, where a mutant of BmeTC (BmeTCD373C) can directly convert squalene to this compound, albeit with the formation of byproducts.[4]
References
- 1. Squalene-Hopene Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. niigata-u.repo.nii.ac.jp [niigata-u.repo.nii.ac.jp]
- 3. Squalene-hopene cyclase: final deprotonation reaction, conformational analysis for the cyclization of (3R,S)-2,3-oxidosqualene and further evidence for the requirement of an isopropylidene moiety both for initiation of the polycyclization cascade and for the formation of the 5-membered E-ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of sterol metabolism by gut microbiota and its relevance to disease - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and chemical properties of ambrein and structurally related triterpenoids. This compound, a triterpenoid alcohol, is a historically significant natural product primarily sourced from ambergris, a rare excretion from the sperm whale (Physeter macrocephalus). Due to the protected status of sperm whales and the scarcity of ambergris, research has increasingly focused on alternative and sustainable sources, including microbial biosynthesis and the exploration of plant-derived triterpenoids with similar structural features. This document details the natural occurrence of this compound, summarizes quantitative data on its concentration in various grades of ambergris, and presents the yields achieved through biotechnological production in various microbial hosts. Furthermore, it explores related triterpenoids from plant sources such as Salvia sclarea and Cistus species, which serve as important precursors for the semi-synthesis of ambroxide, a key degradation product of this compound. This guide also provides an overview of experimental protocols for the extraction, purification, and characterization of this compound and discusses its known pharmacological activities and potential underlying signaling pathways.
Natural Sources of this compound and Related Triterpenoids
Ambergris: The Primary Natural Source of this compound
Ambergris is a waxy, solid substance produced in the digestive system of the sperm whale, likely as a mechanism to protect the gut from the sharp beaks of squid, its primary food source.[1][2] It is found floating in the sea or washed ashore and is the only known significant natural source of this compound.[1][2] The composition of ambergris is complex, consisting mainly of this compound (25-45%), along with cholestanol-type steroids (40-46%), fatty acids, and volatile compounds.[3][4] The quality and composition of ambergris vary depending on its age and the extent of its exposure to environmental factors like sunlight and seawater.[4] Freshly expelled ambergris is black and has a fecal odor, while aged ambergris develops a lighter color (grey or white) and a sweet, earthy aroma.[4] This change in aroma is due to the oxidative degradation of the odorless this compound into fragrant compounds like ambroxide and ambrinol.[2]
Table 1: this compound Content in Different Grades of Ambergris
| Grade of Ambergris | Color | Typical this compound Content (% w/w) | Reference(s) |
| High Quality | White/Silver | Up to 80-97% | [5][6] |
| Medium Quality | Grey | 40-60% | [3] |
| Low Quality | Black | 25-45% | [3] |
Plant-Derived Triterpenoids as this compound Analogues and Precursors
While this compound itself has not been isolated from terrestrial plants, several plant species produce triterpenoids with structural similarities or that serve as precursors to this compound-derived fragrance compounds.
-
Salvia sclarea (Clary Sage): This plant is a major commercial source of sclareol, a bicyclic diterpene alcohol.[7] Sclareol is a key starting material for the industrial semi-synthesis of ambroxide, a valuable fragrance ingredient that is a degradation product of this compound.[1][8] The biosynthesis of sclareol in S. sclarea occurs in the glandular trichomes of the flower calyces and proceeds via the methylerythritol-phosphate (MEP) pathway.[7][9]
-
Cistus species (Rockrose): Various species of the genus Cistus, particularly Cistus creticus, produce a resinous substance called labdanum.[10][11] This resin is rich in labdane-type diterpenes, which are structurally related to the degradation products of this compound and contribute to the amber-like scent of labdanum.[10][11][12]
Biotechnological Production of this compound
The rarity and ethical concerns associated with ambergris have driven the development of biotechnological methods for this compound production. Metabolic engineering of microorganisms offers a sustainable and controlled alternative.
Microbial Hosts for this compound Biosynthesis
Escherichia coli, Saccharomyces cerevisiae, and Pichia pastoris have been successfully engineered to produce this compound de novo from simple carbon sources like glucose and glycerol.[13][14] The biosynthetic pathway involves the heterologous expression of genes encoding enzymes that convert the central metabolite squalene into this compound.[13][14]
Table 2: this compound Yields from Engineered Microbial Systems
| Microbial Host | Key Engineering Strategy | This compound Titer (mg/L) | Fermentation Scale | Reference(s) |
| Escherichia coli | Expression of squalene synthase and this compound synthase | 2.6 | Shake Flask | [14] |
| Saccharomyces cerevisiae | Overexpression of mevalonate pathway genes, inhibition of competing pathways | 2.9 | Shake Flask | [14] |
| Pichia pastoris | Enhanced squalene supply and expression of this compound synthase | 105 | Fed-batch Fermentation | [8][13] |
| Saccharomyces cerevisiae | Synergistic remodeling of α-amyrin synthase and expanding storage pool (for related triterpenoid) | up to 1107.9 (for α-amyrin) | Fed-batch Fermentation | [15] |
Experimental Protocols
Extraction and Purification of this compound from Ambergris
3.1.1. Soxhlet Extraction (General Protocol for Triterpenoids)
This protocol describes a general method for the extraction of triterpenoids from a solid matrix, which can be adapted for this compound extraction from ambergris.
-
Sample Preparation: Grind the ambergris sample into a fine powder to increase the surface area for extraction.
-
Thimble Loading: Place a known weight of the powdered ambergris into a cellulose thimble.
-
Apparatus Assembly: Assemble the Soxhlet apparatus with a round-bottom flask containing a suitable solvent (e.g., dichloromethane, hexane, or ethanol), the Soxhlet extractor containing the thimble, and a condenser.
-
Extraction: Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble, immersing the sample. Once the solvent reaches the top of the siphon arm, it will carry the extracted compounds back into the boiling flask. This cycle is repeated for several hours (typically 6-24 hours) until the solvent in the siphon arm runs clear.
-
Solvent Removal: After extraction, the solvent in the round-bottom flask, now containing the crude this compound extract, is removed using a rotary evaporator to yield the crude extract.
Caption: General workflow for column chromatography purification.
Analytical Characterization
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of this compound.
-
Derivatization: Due to the presence of a hydroxyl group, this compound is often derivatized prior to GC-MS analysis to increase its volatility and thermal stability. A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl group to a trimethylsilyl (TMS) ether. 2. GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5 or equivalent). The oven temperature is programmed to ramp up to separate the components of the mixture based on their boiling points and interactions with the stationary phase.
-
MS Detection: The separated components are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify this compound by comparison with a reference spectrum.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.
-
Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Spectral Interpretation: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to determine the structure of the molecule. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used to further confirm the structure.
Table 3: Characteristic ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Selected Protons | ||
| Olefinic proton | ~5.1 | |
| Methyl protons | ~0.8 - 1.2 | |
| Selected Carbons | ||
| Quaternary carbon (C-OH) | ~74 | |
| Olefinic carbons | ~120 - 140 | |
| Methyl carbons | ~15 - 30 | |
| (Note: Specific chemical shift values can vary slightly depending on the solvent and instrument.) | ||
| [16][17] |
Pharmacological Activities and Potential Signaling Pathways
This compound has been reported to possess several pharmacological activities, suggesting its interaction with various biological pathways.
Anti-inflammatory and Analgesic Effects
This compound has demonstrated anti-inflammatory and antinociceptive (analgesic) properties in animal models. [14]The analgesic effect appears to be mediated through interactions with opioid, serotonergic, and noradrenergic systems. [10]The anti-inflammatory activity may involve the modulation of pro-inflammatory cytokine production, such as TNF-α and IL-6. [12]While the direct effect of this compound on the NF-κB signaling pathway has not been fully elucidated, this pathway is a key regulator of inflammation and cytokine production, making it a likely target. [18][19] dot
Caption: Postulated anti-inflammatory mechanism of this compound via NF-κB.
Aphrodisiac Effects
Traditionally, ambergris has been used as an aphrodisiac. [1]Studies in animal models have shown that this compound can increase sexual behavior, possibly by elevating testosterone levels. [1][20]The precise mechanism underlying this effect is not yet fully understood but may involve interactions with the endocrine system.
dot
Caption: Hypothetical pathway for the aphrodisiac effect of this compound.
Neuroprotective Effects
Recent studies have suggested that this compound may have neuroprotective effects, protecting against amyloid-beta-induced toxicity in cell models of Alzheimer's disease. [14]The underlying signaling pathways for this activity are still under investigation but may involve the modulation of apoptotic and inflammatory pathways in neuronal cells.
Conclusion
This compound remains a molecule of significant interest due to its historical use in perfumery and its emerging pharmacological properties. While ambergris from sperm whales is its only major natural source, the advances in microbial biosynthesis offer a promising and sustainable alternative for its production. The study of related triterpenoids from plant sources not only provides precursors for valuable fragrance compounds but also expands the chemical diversity available for drug discovery. Further research is needed to fully elucidate the detailed mechanisms of action of this compound and to develop standardized and optimized protocols for its extraction, purification, and analysis. This technical guide serves as a foundational resource for researchers and professionals in the fields of natural product chemistry, biotechnology, and drug development, providing a comprehensive overview of the current state of knowledge on this compound and its related compounds.
References
- 1. Aphrodisiacs past and present: a historical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alternative and Efficient Extraction Methods for Marine-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ambergris Properties - Ambergris Analysis [ambergrisanalysis.umt.edu.my]
- 5. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 6. Chromatographic and spectral studies of jetsam and archived ambergris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. orgsyn.org [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. Modulation of TNF-α, TNF-α receptors and IL-6 after treatment with AM3 in professional cyclists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Whole-cell (+)-ambrein production in the yeast Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Engineering of Saccharomyces cerevisiae for the production of (+)-ambrein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Engineering Saccharomyces cerevisiae for high yield production of α-amyrin via synergistic remodeling of α-amyrin synthase and expanding the storage pool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. Modulation of proinflammatory cytokine release in rheumatoid synovial membrane cell cultures. Comparison of monoclonal anti TNF-alpha antibody with the interleukin-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of this compound, a major constituent of ambergris, on masculine sexual behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Ambrein CAS number and physicochemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambrein is a natural triterpenoid alcohol that is the primary constituent of ambergris, a waxy substance secreted from the digestive system of the sperm whale (Physeter macrocephalus)[1][2]. While odorless in its pure form, this compound is the biological precursor to a range of aromatic derivatives, most notably ambroxide, which are highly valued in the fragrance industry for their unique scent and fixative properties[1][2]. Beyond its traditional use in perfumery, this compound has garnered significant scientific interest for its diverse pharmacological activities. Preclinical studies have demonstrated its potential as an analgesic, an aphrodisiac, and an anti-inflammatory agent, making it a molecule of interest for drug discovery and development[1][2][3][4]. This guide provides a comprehensive overview of the technical details of this compound, including its chemical identity, physicochemical properties, and key experimental methodologies.
Chemical Identity and Physicochemical Properties
This compound is classified as a triterpenoid alcohol with the chemical formula C₃₀H₅₂O[1][5]. Its structure was elucidated in 1946 by Leopold Ružička and Fernand Lardon[1].
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| CAS Number | 473-03-0 | [5][6][7] |
| Molecular Formula | C₃₀H₅₂O | [5][6] |
| Molecular Weight | 428.73 g/mol | [6][8] |
| IUPAC Name | (1R,2R,4aS,8aS)-1-[(3E)-6-[(1S)-2,2-dimethyl-6-methylidenecyclohexyl]-4-methylhex-3-en-1-yl]-2,5,5,8a-tetramethyldecahydronaphthalen-2-ol | [1][2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | White crystalline solid | [1][8] |
| Melting Point | 82–83 °C | [1][5][6] |
| Boiling Point | 210 °C (at 0.1 Torr)495-496 °C (at 760 mmHg) | [3][5][6] |
| Density (Predicted) | 0.94 ± 0.1 g/cm³ | [5][6] |
| pKa (Predicted) | 15.40 ± 0.70 | [5][6] |
| Water Solubility | Insoluble | [1][8][9] |
| Solvent Solubility | Soluble in ethanol, ether, chloroform, benzene, petroleum ether | [1][9] |
| Odor | Odorless in pure form | [1][2] |
Biological Activities and Signaling Pathways
This compound exhibits a range of biological effects, primarily investigated in preclinical models. Its derivatives have also shown cytotoxic activity against various human cancer cell lines[1][10]. The primary activities are summarized below.
-
Antinociceptive (Analgesic) Activity: this compound has demonstrated significant pain-reducing effects in mouse models, with activity observed at intraperitoneal doses as low as 10 mg/kg[1][3][11]. Its mechanism is thought to involve multiple pathways, as its effects are inhibited by naloxone (an opioid antagonist), methysergide (a serotonin receptor antagonist), prazosin (an alpha-adrenergic blocker), and a noradrenergic neurotoxin[3][11].
-
Aphrodisiac Effects: Supporting its traditional use, this compound has been shown to increase sexual behavior in male rats[2][4]. This is accompanied by an elevation in testosterone concentrations[1].
-
Smooth Muscle Relaxation: this compound can decrease spontaneous contractions of smooth muscles in rats, guinea pigs, and rabbits[2]. This effect is believed to be mediated by its action as a Ca²⁺ antagonist, interfering with calcium ion influx from outside the cell[2][4].
-
Anti-inflammatory Effects: this compound contributes to anti-inflammatory modulation by inhibiting human neutrophil function[1][12].
Below is a diagram illustrating the key biological activities attributed to this compound.
Biosynthesis and Chemical Transformation
Natural and Engineered Biosynthesis
This compound is naturally biosynthesized from the triterpenoid precursor squalene in the digestive tract of the sperm whale[1]. Modern biotechnology has replicated this pathway in microorganisms like E. coli and yeast, providing a sustainable alternative to whale-derived sources[5][8]. The enzymatic pathway involves two key steps.
-
Squalene-hopene cyclase (SHC): This enzyme catalyzes the initial cyclization of squalene. A mutated form (e.g., D377C) is used to produce the monocyclic intermediate, 3-deoxyachilleol A[1][5].
-
Tetraprenyl-beta-curcumene synthase (BmeTC): This enzyme converts 3-deoxyachilleol A into the final tricyclic structure of this compound[1][5].
The biosynthetic pathway is visualized in the diagram below.
Photo-oxidation to Fragrance Compounds
While this compound itself is odorless, its value in perfumery comes from its degradation into fragrant compounds[8]. This transformation occurs naturally upon exposure to sunlight and air (photo-oxidation) and can be simulated in laboratory settings[2][10]. The primary product of this process is (-)-ambroxide (Ambroxan), the key odorant of ambergris[2][5].
Experimental Protocols
This section outlines methodologies for the extraction, analysis, and bioactivity assessment of this compound.
Extraction and Purification from Ambergris
This protocol describes a general method for isolating this compound from raw ambergris.
-
Sample Preparation: A subsample of ambergris is finely ground or broken into small pieces.
-
Solvent Extraction: The sample is dispersed in a suitable organic solvent, such as dichloromethane, and subjected to vortex mixing and ultrasonication to ensure thorough extraction.
-
Filtration: The resulting dispersion is filtered through a plug of de-fatted cotton wool or filter paper to remove insoluble materials.
-
Concentration: The filtered extract is evaporated to dryness under reduced pressure or a gentle stream of nitrogen.
-
Purification (Column Chromatography): The crude extract is redissolved in a minimal amount of solvent and subjected to column chromatography (e.g., using silica gel) to separate this compound from other components like sterols[8]. Fractions are collected and analyzed (e.g., by TLC or GC-MS) to identify those containing pure this compound.
-
Crystallization: Pure fractions are combined, concentrated, and this compound is crystallized, often from an alcoholic solution, to yield colorless crystals[1].
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard method for the identification and quantification of this compound in extracts[8][13][14].
-
Sample Preparation:
-
Solid samples (e.g., crude extracts) are dissolved in a volatile organic solvent like dichloromethane to a concentration of approximately 10 µg/mL[15].
-
Samples must be free of particles; centrifugation is recommended before transferring to a GC autosampler vial[15].
-
Derivatization (Optional but Recommended): To improve volatility and chromatographic performance, this compound's hydroxyl group can be derivatized. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the trimethylsilyl (TMS) ether of this compound[13][16].
-
-
GC-MS Parameters (Typical):
-
Injector: Splitless injection at a temperature of 250-300 °C.
-
Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent) is suitable[15].
-
Oven Program: A temperature gradient is used, for example, starting at 50 °C, holding for 2 minutes, then ramping at 10 °C/min to 300 °C and holding for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 50-600.
-
-
Data Analysis: The retention time and mass spectrum of the analyte are compared with those of an authentic this compound standard for confirmation[7][12].
The general workflow for extraction and analysis is shown below.
Antinociceptive Bioassay: Hot Plate Test in Mice
The hot plate test is a standard method to assess the analgesic properties of a compound against thermal stimuli[11][17][18].
-
Animals: Male mice are used for the experiment. They are acclimatized to the laboratory environment for at least one week before testing[17].
-
Apparatus: A commercial hot plate analgesia meter is used, with the surface temperature maintained at a constant level (e.g., 47°C or 55°C)[18].
-
Procedure:
-
Animals are randomly divided into groups: a control group (vehicle), a positive control group (e.g., morphine), and test groups receiving different doses of this compound (e.g., 10, 50, 100, 250 mg/kg)[3][11][17].
-
This compound is dissolved in a suitable vehicle (e.g., saline with a small amount of Tween 80) and administered intraperitoneally (i.p.).
-
At a set time after injection (e.g., 30 minutes), each mouse is individually placed on the hot plate[17].
-
The latency to the first sign of nociception (e.g., licking a hind paw, jumping) is recorded with a stopwatch. A cut-off time (e.g., 80 seconds) is established to prevent tissue damage[18].
-
-
Data Analysis: The reaction latencies of the this compound-treated groups are compared to the control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant increase in latency time indicates an antinociceptive effect.
In Vitro Smooth Muscle Contraction Assay
This assay can be used to evaluate the muscle-relaxing properties of this compound[2].
-
Cell Culture: Human bronchial or vascular smooth muscle cells are cultured to confluence in an appropriate growth medium[19][20].
-
Collagen Gel Preparation:
-
Assay Procedure:
-
The cell-collagen mixture is dispensed into wells of a culture plate (e.g., 24-well plate) and allowed to polymerize at 37°C for about 1 hour[21][22].
-
Culture medium is added on top of the gels. The cells are incubated, allowing them to establish mechanical tension within the collagen matrix.
-
The medium is then replaced with fresh medium containing a contractile agonist (e.g., histamine, methacholine) with or without different concentrations of this compound.
-
-
Measurement and Analysis:
-
To initiate contraction, the collagen gels are gently detached from the sides of the wells[22].
-
The change in the diameter of the collagen gel over time is measured using a ruler or captured with an image analyzer[19][22]. The contraction index is calculated based on the reduction in gel size.
-
The ability of this compound to inhibit agonist-induced contraction is determined by comparing the contraction in this compound-treated gels to the agonist-only control.
-
Conclusion
This compound remains a molecule of significant interest due to its dual role as a precursor to high-value fragrances and as a pharmacologically active compound. Its well-defined physicochemical properties and the increasing feasibility of its production through biosynthetic methods open new avenues for research and commercial application. The experimental protocols outlined in this guide provide a foundation for scientists to further explore the chemical and biological landscape of this unique triterpenoid.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the mode of action of this compound as a new antinociceptive compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efforts toward Ambergris Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Chromatographic and spectral studies of jetsam and archived ambergris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 10. Simulated environmental photo- and auto-oxidation of this compound [eartharxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. uoguelph.ca [uoguelph.ca]
- 16. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 17. Evaluation of the antinociceptive effects of a selection of triazine derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antinociceptive effect and anti-inflammatory activity of 1,4-naphthoquinones in mice [explorationpub.com]
- 19. A contraction assay system using established human bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 21. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
The Biological Origin and Function of Ambrein in Sperm Whales: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
December 14, 2025
Abstract
Ambrein, a triterpenoid alcohol, is the principal constituent of ambergris, a rare and valuable substance formed in the digestive system of the sperm whale, Physeter macrocephalus. Historically prized in perfumery, recent scientific investigation has unveiled a range of pharmacological activities, positioning this compound as a molecule of significant interest for drug development. This technical guide provides a comprehensive overview of the biological origins of this compound, its complex biosynthesis, and its physiological functions. It details the current understanding of its formation within the sperm whale, the divergent in vivo and in vitro biosynthetic pathways, and its multifaceted pharmacological effects, including antinociceptive, anti-inflammatory, cardiovascular, and aphrodisiac properties. This document synthesizes quantitative data, outlines key experimental protocols for its study, and visualizes complex biological pathways and workflows to serve as a foundational resource for the scientific community.
Biological Origin of this compound in Physeter macrocephalus
This compound is exclusively derived from ambergris, a pathological concretion that occurs in the rectum of approximately 1% of sperm whales.[1][2][3] Ambergris is fundamentally a coprolith—a type of fossilized feces—that forms as a protective mechanism. The sperm whale's diet consists primarily of cephalopods, such as squid and cuttlefish. The sharp, indigestible chitinous beaks of this prey can cause significant irritation to the whale's intestinal mucosa.[3][4]
In a minority of whales, these beaks pass into the intestines, where the whale secretes a cholesterol-rich, fatty substance that coats and binds the sharp objects.[3] This mass is compacted within the rectum, where extensive water absorption occurs, solidifying the concretion over many years.[5] This process is considered pathological and can lead to intestinal obstruction, rectal rupture, and septicemia, which may ultimately be fatal to the whale.[6] The resulting mass, ambergris, is then expelled or released upon the whale's death.
This compound (C₃₀H₅₂O) is the chief chemical component of this mass.[7] Analysis of ambergris samples reveals that this compound can constitute a significant portion of the organic-soluble material.
Data Presentation: Composition of Ambergris
Table 1: Chemical Composition of Ambergris
| Component | Chemical Class | Concentration Range (% of Dichloromethane-Soluble Extract) | Reference(s) |
|---|---|---|---|
| This compound | Triterpene Alcohol | 26% - 97% | [8][9] |
| Epicoprosterol | Steroid | Variable | [7] |
| Coprosterol | Steroid | Variable | [7] |
| Coprostanone | Steroid Ketone | Variable | [4] |
| Cholesterol | Steroid | Variable |[7] |
Biosynthesis of this compound
The biosynthesis of this compound originates from the common triterpenoid precursor, squalene.[1][2] However, compelling evidence suggests that the pathway within the sperm whale (in vivo) differs significantly from the enzymatic pathways constructed in vitro and in engineered microorganisms.
In Vivo Biosynthesis in the Sperm Whale
The precise in vivo mechanism remains an area of active research, but it is widely hypothesized to be a non-concerted cyclization of squalene mediated by the sperm whale's gut microbiota in the anaerobic environment of the rectum.[2][4][10] Key evidence for this distinct pathway includes:
-
Isotopic Data : Analysis of the relative isotopic ratios of carbon-13 (δ¹³C) reveals a statistically significant difference between this compound and co-occurring sterols (known bacterial metabolites of cholesterol) within ambergris samples. This suggests this compound originates from a different biosynthetic mechanism.[1][2][11]
-
Intermediate Compounds : While in vitro synthesis proceeds through a monocyclic intermediate, analysis of ambergris extracts has revealed the presence of compounds with a bicyclic polypodane nucleus. This has led to the hypothesis that the in vivo pathway involves the bacterial production of bicyclic polypodenols as intermediates.[1][2][11]
In Vitro and Microbial Biosynthesis
In contrast to the ambiguity of the in vivo process, the biosynthetic pathway for this compound has been successfully engineered in microbial hosts such as Escherichia coli and the yeast Pichia pastoris.[12][13] This pathway utilizes a two-step enzymatic cascade:
-
Step 1 : A mutated squalene-hopene cyclase (SHC), such as the D377C variant from Alicyclobacillus acidocaldarius (AaSHCD377C), catalyzes the monocyclization of squalene to form the intermediate 3-deoxyachilleol A.[7][14]
-
Step 2 : The enzyme tetraprenyl-β-curcumene cyclase (TC) from Bacillus megaterium (BmeTC) subsequently converts 3-deoxyachilleol A into the final tricyclic product, (+)-ambrein.[7][14]
Data Presentation: Microbial Production of this compound
Table 2: Reported Titers of this compound from Engineered Microorganisms
| Host Organism | Method | This compound Titer (mg/L) | Reference(s) |
|---|---|---|---|
| Escherichia coli | Shake Flask | 2.6 | [12] |
| Pichia pastoris | Shake Flask | 15 | [13] |
| Pichia pastoris | Fed-batch Fermentation | 105 |[13] |
Function and Pharmacological Activity of this compound
While this compound's primary role in the sperm whale is mechanical and protective, laboratory studies have revealed a spectrum of biological activities with therapeutic potential. This compound itself is odorless but serves as the biological precursor to fragrant oxidative degradation products like ambroxide.[15]
Antinociceptive (Analgesic) Activity
This compound has demonstrated significant antinociceptive effects in animal models without causing sedation.[16][17]
-
Mechanism : The analgesic effect is not fully elucidated but appears to involve multiple neurotransmitter systems. Studies show that the antinociceptive activity of this compound is inhibited by:
-
Naloxone : An opioid receptor antagonist.
-
Prazosin : An α1-adrenergic receptor antagonist.
-
Methysergide : A serotonin (5-HT) receptor antagonist.
-
DSP-4 : A neurotoxin that depletes norepinephrine.[16][18] This suggests a complex mechanism involving the interplay of opioidergic, noradrenergic, and serotonergic pathways.
-
Anti-inflammatory Activity
Extracts containing this compound and its derivatives exhibit potent anti-inflammatory properties.
-
Mechanism : The primary mechanism appears to be the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway .[19][20] In models using lipopolysaccharide (LPS)-stimulated macrophages, amber extract was shown to:
Cardiovascular Effects
In vivo studies in rats have shown that this compound exerts direct effects on the cardiovascular system.
-
Effects : this compound administration resulted in a negative chronotropic effect (decreased heart rate) and a significant positive inotropic effect (increased myocardial contractility).[22]
-
Mechanism : The positive inotropic action is hypothesized to involve either the enhancement of slow Ca²⁺ channels or the activation of β-adrenergic receptors in the heart. This compound also demonstrated the ability to attenuate the cardiovascular effects of nicotine and histamine.[22]
Aphrodisiac Activity
Supporting its traditional use, this compound has been shown to enhance masculine sexual behavior in male rats.
-
Effects : Administration of this compound led to a dose-dependent increase in penile erections and intromissions.[23]
-
Mechanism : While the exact pathway is not fully defined, the aphrodisiac effects are strongly correlated with a significant increase in serum testosterone concentrations, suggesting a mechanism involving the stimulation of androgen production.[24]
Cytotoxic Activity
This compound and its chemically transformed derivatives have been evaluated for their anticancer potential.
-
Effects : Studies have demonstrated cytotoxic activity against several human cancer cell lines, including liver carcinoma (Hepa59T/VGH), colon adenocarcinoma (WiDr), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7).[21] The mechanism of this cytotoxicity requires further investigation.
Data Presentation: Summary of Pharmacological Activities
Table 3: Summary of Investigated Pharmacological Activities of this compound
| Activity | Model System | Observed Effect(s) | Proposed Mechanism(s) | Reference(s) |
|---|---|---|---|---|
| Antinociceptive | Mice (Hotplate test) | Increased pain threshold | Modulation of opioidergic, noradrenergic, and serotonergic pathways | [16][17][18] |
| Anti-inflammatory | Macrophages (RAW 264.7) | Decreased TNF-α, IL-6, COX-2, iNOS | Inhibition of NF-κB pathway | [19][20] |
| Cardiovascular | Rats (in vivo) | ↓ Heart Rate, ↑ Contractility | Enhancement of Ca²⁺ channels and/or activation of β-adrenergic receptors | [22] |
| Aphrodisiac | Rats (in vivo) | ↑ Penile erections, intromissions | Increase in serum testosterone levels | [23][24] |
| Cytotoxic | Human cancer cell lines | Inhibition of cell proliferation | To be elucidated |[21] |
Key Experimental Protocols
This section provides an overview of standard methodologies employed in the extraction, analysis, and functional evaluation of this compound.
Extraction and Analysis of this compound from Ambergris
This workflow outlines the typical steps for identifying and quantifying this compound from a solid ambergris sample.
-
Protocol 1: Solvent Extraction and GC-MS Analysis
-
Extraction : A solid ambergris sample is powdered and extracted with an organic solvent such as dichloromethane.[8]
-
Concentration : The resulting solution is filtered to remove insoluble material and the solvent is evaporated under reduced pressure to yield a crude extract.
-
Derivatization : For GC-MS analysis, the hindered hydroxyl group of this compound is typically derivatized to increase volatility. This is commonly achieved by silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8]
-
GC-MS Analysis : The derivatized sample is injected into a gas chromatograph coupled with a mass spectrometer (GC-MS). Separation is often performed on a capillary column (e.g., OV-17).[25] this compound is identified by comparing its retention time and mass spectrum to those of a purified standard.[8][25]
-
-
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : A portion of the crude or purified extract is dissolved in a suitable deuterated solvent (e.g., CDCl₃).
-
Analysis : ¹H and ¹³C NMR spectra are acquired. This method is advantageous as it is non-destructive, requires minimal sample preparation, and can identify characteristic alkenic protons and carbon atoms of this compound in whole extracts.[9][12]
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method to assess the cytotoxic effects of this compound on cancer cell lines.
-
Protocol 3: MTT Cell Viability Assay
-
Cell Seeding : Plate selected cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000–10,000 cells/well and incubate for 24 hours to allow for attachment.[26][27]
-
Compound Treatment : Prepare serial dilutions of this compound in complete growth medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant and non-toxic (typically ≤ 0.5%). Replace the medium in the wells with the this compound dilutions and control media.[26]
-
Incubation : Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition : Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[26]
-
Solubilization : Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[26]
-
Measurement : Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control cells. This data is used to calculate parameters such as the half-maximal inhibitory concentration (IC₅₀).
-
Conclusion and Future Perspectives
This compound stands as a remarkable natural product, originating from a unique pathological process in sperm whales. While its biological role within the whale is primarily protective, its diverse and potent pharmacological activities make it a compelling lead compound for therapeutic development. The elucidation of its in vitro biosynthetic pathway has opened avenues for sustainable production through metabolic engineering, circumventing the reliance on the endangered sperm whale.
Future research should focus on several key areas:
-
Elucidation of the In Vivo Pathway : Advanced metagenomic and metabolomic studies of the sperm whale gut are needed to definitively identify the microbial species and enzymatic steps involved in this compound synthesis in vivo.
-
Mechanism of Action : Deeper investigation into the molecular targets and signaling pathways underlying this compound's cytotoxic, cardiovascular, and aphrodisiac effects is crucial for its translation into clinical applications.
-
Medicinal Chemistry : The this compound scaffold provides a unique starting point for the synthesis of novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles for various therapeutic targets.
This guide provides a foundational framework for researchers, and it is anticipated that continued exploration of this compound will yield significant scientific and therapeutic advancements.
References
- 1. Biosynthesis of this compound in ambergris: evidence from isotopic data and identification of possible intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 3. baleinesendirect.org [baleinesendirect.org]
- 4. First evidence of terrestrial this compound formation in human adipocere - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Case Report: Ambergris coprolite and septicemia in a male sperm whale stranded in La Palma (Canary Islands) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chromatographic and spectral studies of jetsam and archived ambergris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 10. Comparative Analyses Reveal the Genetic Mechanism of Ambergris Production in the Sperm Whale Based on the Chromosome-Level Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. EP3042960A1 - Method for producing this compound - Google Patents [patents.google.com]
- 15. Ambrafuran (AmbroxTM) Synthesis from Natural Plant Product Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Studies on the mode of action of this compound as a new antinociceptive compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Studies on the Mode of Action of this compound as a New Antinociceptive Compound [jstage.jst.go.jp]
- 18. researchgate.net [researchgate.net]
- 19. Anti-inflammatory activities of amber extract in lipopolysaccharide-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Chemical transformation and biological activities of this compound, a major product of ambergris from Physeter macrocephalus (sperm whale) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Effect of this compound, a major constituent of ambergris, on masculine sexual behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Exploring scientifically proven herbal aphrodisiacs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. benchchem.com [benchchem.com]
- 27. japsonline.com [japsonline.com]
The Scent of Time: A Technical Guide to the Degradation of Ambrein and its Olfactory Profile
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
The enigmatic allure of ambergris, a rare and historically prized substance from the sperm whale (Physeter macrocephalus), lies not in its primary constituent, but in the complex bouquet of scents that emerge as it ages. This technical guide delves into the core of ambergris's olfactory signature: the degradation of the odorless triterpenoid ambrein and the resulting profile of its odorous byproducts. This document provides a comprehensive overview of the key degradation products, their distinct scent characteristics, the mechanisms of their formation, and the analytical methodologies for their study.
From Odorless Precursor to Aromatic Treasure: The Degradation of this compound
This compound, a tricyclic triterpene alcohol, is the principal component of ambergris, constituting up to 97% of the dichloromethane-soluble material in some samples.[1] In its pure form, this compound itself is largely odorless.[2] The characteristic and highly valued fragrance of aged ambergris is the result of a slow, natural degradation process, primarily driven by photo-oxidation and autoxidation.[3][4]
The key reactive species in the photo-oxidation of this compound is singlet oxygen (¹O₂), which is generated by the action of sunlight on sensitizers present in the ambergris matrix.[5] The degradation cascade is initiated by an 'ene' reaction between singlet oxygen and the double bond in the this compound molecule, leading to the formation of unstable allyl hydroperoxides. These intermediates then fragment, yielding a variety of smaller, volatile compounds that are responsible for the distinctive ambergris scent.[5]
The following diagram illustrates the generalized photo-oxidative degradation pathway of this compound.
The Olfactory Palette: Key Degradation Products and Their Scent Profiles
The complex fragrance of ambergris is a symphony of various molecules, with a few key players dominating the olfactory landscape. While the odorous volatile oxidation products account for a small fraction of the total mass of ambergris (less than 0.5%), their potent scents define its character.[6]
Table 1: Major Odorous Degradation Products of this compound and their Olfactory Characteristics
| Compound | Odor Profile | Odor Threshold |
| (-)-Ambroxide (Ambroxan) | Ambery, woody, musky, with warm, sweet, and sometimes salty or tobacco-like nuances.[1][2] | 0.3 ppb[7] |
| α-Ambrinol | Described as having a "damp earth with a crude civet subnote". Also characterized as animalic, sensual, and ambery.[3] | 0.0063 µg/L[8] |
| γ-Dihydroionone | Fatty, earthy, with floral, orris-type nuances. An animalic undertone may also be present.[9][10] | 6.2 ppb (in air)[9] |
Perceiving the Scent: The Olfactory Signaling Pathway
The perception of the characteristic ambergris aroma is initiated by the binding of its odorous components to specific olfactory receptors (ORs) in the nasal cavity. These receptors are G protein-coupled receptors (GPCRs), and their activation triggers a cascade of intracellular events that ultimately lead to the perception of smell.
Research has identified the specific olfactory receptor for (-)-Ambroxide as OR7A17. The binding of (-)-Ambroxide to this receptor initiates the canonical olfactory signaling pathway.
The following diagram outlines the key steps in the olfactory signaling pathway upon activation by an odorant such as (-)-Ambroxide.
Experimental Protocols for the Analysis of this compound and its Degradation Products
The analysis of this compound and its degradation products is crucial for quality control in the fragrance industry and for research into the composition of ambergris. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.
Sample Preparation: Extraction of this compound and its Derivatives
-
Sample Collection: Obtain a representative sample of ambergris.
-
Grinding: If the sample is solid, grind it to a fine powder to increase the surface area for extraction.
-
Solvent Extraction:
-
Place a known weight of the powdered ambergris into a flask.
-
Add dichloromethane (DCM) as the extraction solvent.
-
Sonicate the mixture for 15-20 minutes to ensure efficient extraction.
-
Filter the mixture to separate the DCM extract from the insoluble residue.
-
Repeat the extraction process with fresh DCM two more times.
-
Combine the DCM extracts.
-
-
Solvent Evaporation: Evaporate the DCM under a gentle stream of nitrogen or using a rotary evaporator to obtain the crude extract.
-
Storage: Store the extract in a sealed vial at a low temperature (e.g., -20°C) to prevent further degradation.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying the volatile and semi-volatile components of the ambergris extract.
Derivatization (for this compound Analysis):
Due to the presence of a hydroxyl group, this compound is often derivatized before GC-MS analysis to improve its volatility and chromatographic behavior. Silylation is a common derivatization method.
-
Sample Preparation: Dissolve a known amount of the crude extract in a suitable solvent (e.g., pyridine).
-
Silylating Agent: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Reaction: Heat the mixture at a specific temperature (e.g., 60-70°C) for a set time (e.g., 30 minutes) to complete the derivatization reaction.
-
Injection: Inject an aliquot of the derivatized sample into the GC-MS system.
GC-MS Parameters (Example):
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 10°C/min.
-
Hold at 280°C for 10 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Electron Ionization (EI) Energy: 70 eV.
-
Mass Range: m/z 40-550.
The following diagram outlines a typical experimental workflow for GC-MS analysis of this compound degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a non-destructive technique that provides detailed structural information about the molecules in the extract. It is particularly useful for the characterization of this compound and its major degradation products without the need for derivatization.
NMR Parameters (Example):
-
Spectrometer: Bruker Avance III 500 MHz or equivalent.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS).
-
Experiments:
-
¹H NMR: To identify and quantify protons in the molecules.
-
¹³C NMR: To identify the carbon skeleton of the molecules.
-
2D NMR (e.g., COSY, HSQC, HMBC): To elucidate the detailed structure and connectivity of the molecules.
-
Sample Preparation for NMR:
-
Dissolution: Dissolve a known amount of the crude extract in the deuterated solvent (e.g., CDCl₃).
-
Filtration: Filter the solution through a small plug of glass wool into an NMR tube to remove any particulate matter.
-
Analysis: Acquire the NMR spectra.
Conclusion
The transformation of the odorless triterpenoid this compound into a complex mixture of fragrant compounds is a fascinating example of natural product chemistry. The resulting olfactory profile, dominated by key degradation products such as ambroxide, ambrinol, and γ-dihydroionone, has captivated humanity for centuries. Understanding the mechanisms of this degradation, the specific odor characteristics of the resulting compounds, and the analytical methods to study them is essential for researchers in natural product chemistry, perfumery, and related fields. This technical guide provides a foundational understanding of these aspects, offering a starting point for further in-depth investigation and application.
References
- 1. medium.com [medium.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Efforts toward Ambergris Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Computational Study of the Degradation of this compound from Ambergris" by Emma Fetman [academicworks.cuny.edu]
- 6. researchgate.net [researchgate.net]
- 7. Ambrox [leffingwell.com]
- 8. symrise.com [symrise.com]
- 9. The gamma-Dihydroionones [leffingwell.com]
- 10. Fragrance University [fragranceu.com]
The Pivotal Role of Ambrein in the Genesis of Ambergris: A Technical Guide
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ambergris, a rare and historically prized material from the sperm whale (Physeter macrocephalus), owes its unique olfactory properties to the complex chemical transformation of its principal constituent, ambrein.[1][2][3] This technical guide provides an in-depth review of the central role of this compound, a triterpene alcohol, in the formation of ambergris. It details the current understanding of this compound's biosynthesis, its subsequent environmental degradation into key aromatic compounds, comprehensive experimental protocols for its analysis, and its emerging pharmacological significance. This document consolidates quantitative data, outlines detailed methodologies, and presents visual diagrams of key pathways to serve as a comprehensive resource for professionals in chemical, biological, and pharmaceutical research.
Introduction: The Precursor to a Prized Perfume
Ambergris is a waxy, solid substance formed in the digestive system of the sperm whale, likely as a pathological secretion to aid in the passage of indigestible squid beaks.[4] Fresh ambergris is dark and has a fecal odor, but after years of floating at sea, exposure to sunlight, air, and saltwater transforms it into a lighter, waxy mass with a complex, sweet, and earthy aroma highly valued in perfumery.[1][2]
The cornerstone of this remarkable transformation is This compound (C₃₀H₅₂O), a triterpenoid alcohol that is itself odorless.[3][4] this compound is the biological precursor to the volatile, aromatic compounds that define the characteristic scent of aged ambergris, most notably ambroxide (Ambroxan).[1][2][4][5] It is the oxidative degradation of this compound that unlocks the fragrance potential of ambergris.[1][2]
The Biosynthesis of this compound: From Squalene to Triterpene
While the precise in vivo process within the sperm whale is not fully elucidated, scientific evidence points to a biosynthetic pathway starting from the common triterpenoid precursor, squalene.[3][6][7] Isotopic data suggests that this compound's biosynthetic mechanism is distinct from that of co-occurring sterols in ambergris, hinting at a unique, possibly bacterially-mediated, pathway in the whale's gut.[6][8][9][10]
The proposed enzymatic cyclization of squalene to this compound involves a two-step cascade:
-
Monocyclization: Squalene is first cyclized into a monocyclic intermediate, 3-deoxyachilleol A.[3]
-
Further Cyclization: This intermediate is then converted by a cyclase into the tricyclic structure of this compound.[3]
Recent bioengineering efforts have successfully replicated this pathway in microorganisms like E. coli and yeast, using a squalene-hopene cyclase (SHC) and a tetraprenyl-β-curcumene synthase (BmeTC) to convert squalene into (+)-ambrein.[1][3][11][12]
The Transformation of this compound: Genesis of an Aroma
The true olfactory value of this compound is realized upon its degradation. In the marine environment, this compound undergoes a series of photo-oxidation and autoxidation reactions.[13][14][15][16] This process breaks down the large, odorless this compound molecule into smaller, volatile, and aromatic compounds.
Key degradation products include:
-
(-)-Ambroxide (Ambroxan): A key odorant with a characteristic amber, woody, and musky scent. It is considered the prototype of all ambergris odorants.[1][13]
-
γ-Dihydroionone: Another significant contributor to the overall fragrance profile.[14][17]
-
Ambrinol: An additional important aromatic derivative.
This transformation is primarily driven by singlet oxygen ('ene' reaction) at the air-ocean interface, initiated by sunlight.[14][18] The reaction cleaves the this compound molecule, leading to the formation of a bicyclic part (which becomes tricyclic volatiles) and a monocyclic part (which forms compounds like γ-dihydroionone).[15][17][18]
Quantitative Data and Experimental Protocols
Composition and Yields
The concentration of this compound is a key indicator of ambergris quality. It can vary significantly based on the age and grade of the sample.
| Component | Concentration in Ambergris | Source / Method |
| This compound | 25–45% by mass | [4] |
| Cholestanol-type Steroids | 40–46% by mass | [4] |
| Odorous Volatiles | <0.5% by mass | [17] |
| Biotechnological Production | ||
| (+)-Ambrein (in E. coli) | 2.6 mg/L | [1][12] |
| (+)-Ambrein (in P. pastoris) | 2.0 mg/L | [1][12] |
| (+)-Ambrein (Engineered Yeast) | up to 105 mg/L | [12] |
| Photo-oxidation Yield | ||
| Volatiles from this compound | 8-15% | [17] |
Experimental Protocol: Extraction and Analysis of this compound
A combined analytical approach is recommended for the definitive identification and quantification of this compound in a sample suspected to be ambergris.[19][20][21]
Objective: To extract, identify, and quantify this compound from a solid sample.
Methodology:
-
Sample Preparation:
-
Solvent Extraction:
-
Initial Screening (FTIR):
-
Separation and Identification (GC-MS):
-
Derivatize the extracted neutral lipids to make them volatile for GC analysis.
-
Use a Gas Chromatography-Mass Spectrometry (GC-MS) system to separate the components.[23][24]
-
Column: A capillary column such as OV-17 is suitable.[25]
-
Detection: Use flame ionization detection (FID) for quantification and mass spectrometry (MS) for identification.[25]
-
Identification: Compare the retention time and mass spectrum of the suspected this compound peak with that of a purified this compound standard.[25]
-
-
Structural Confirmation (NMR):
-
For unambiguous structural confirmation, analyze the whole extract using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).[17][19][26]
-
This method is rapid, requires no derivatization, and can detect non-GC amenable compounds.[19][20]
-
Characteristic signals for the alkenic protons and carbon atoms of this compound can be identified and compared to published spectra.[19][20]
-
Pharmacological Activities and Drug Development Potential
Beyond its role in perfumery, this compound and its derivatives have demonstrated a range of biological activities, making them of interest to the drug development community.
| Activity | Model / Doses | Observed Effect |
| Analgesic | Mouse models (10 mg/kg, intraperitoneal) | Significant antinociceptive (pain reduction) activity.[4] |
| Anti-inflammatory | Human neutrophil function assays | Inhibition of human neutrophil function, suggesting anti-inflammatory potential.[4][27][28] |
| Aphrodisiac | Male rat models | Increased sexual behavior, including recurrent penile erections and increased intromissions.[28][29] |
| Cytotoxic | Human cancer cell lines (Hepa59T/VGH, WiDr, A-549, MCF-7) | This compound derivatives exhibit antiproliferative effects against various cancer cell lines.[4][27][28] |
| Muscle Relaxant | Rat, guinea pig, and rabbit smooth muscle tissues | Dose-dependent relaxation of smooth muscles by interfering with extracellular calcium ions.[4][29] |
The diverse bioactivities suggest that the triterpenoid scaffold of this compound could be a valuable starting point for the development of new therapeutic agents.
Conclusion and Future Perspectives
This compound is the indispensable core of ambergris, serving as the odorless precursor that, through a remarkable process of natural degradation, gives rise to one of the most sought-after fragrance profiles in history. While its role in perfumery is well-established, the elucidation of its biosynthetic pathway and the expansion of biotechnological production methods are opening new, sustainable avenues for its acquisition.[1][2][12] Furthermore, the growing body of evidence for its diverse pharmacological activities positions this compound as a promising scaffold for future drug discovery and development. Future research should focus on fully clarifying the in vivo biosynthesis in the sperm whale, optimizing microbial production yields to industrial scales, and systematically investigating the mechanisms of action for its various therapeutic effects.
References
- 1. Efforts toward Ambergris Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Ambroxide - Wikipedia [en.wikipedia.org]
- 6. Biosynthesis of this compound in ambergris: evidence from isotopic data and identification of possible intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The biosynthesis of beta-amyrin. Mechanism of squalene cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. "Computational Study of the Degradation of this compound from Ambergris" by Emma Fetman [academicworks.cuny.edu]
- 15. researchgate.net [researchgate.net]
- 16. Simulated environmental photo- and auto-oxidation of this compound [eartharxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 20. Item - Further spectral and chromatographic studies of ambergris - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 21. Ambergris Connect Identify Ambergris [ambergrisconnect.com]
- 22. First evidence of terrestrial this compound formation in human adipocere - PMC [pmc.ncbi.nlm.nih.gov]
- 23. contractlaboratory.com [contractlaboratory.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
- 29. This compound | TargetMol [targetmol.com]
Unraveling Ambrein: A Historical and Technical Guide to its Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide navigates the historical scientific literature surrounding the discovery of ambrein, the key chemical constituent of ambergris. From its initial isolation in the early 19th century to its definitive structural elucidation in the mid-20th century, this document provides a comprehensive overview for researchers, scientists, and professionals in drug development. The following sections detail the pivotal experiments, present key quantitative data, and illustrate the logical workflow of this scientific journey.
The Dawn of Discovery: Isolation of "this compound"
The first significant step towards understanding the chemical nature of ambergris occurred in 1820. French chemists Pierre-Joseph Pelletier and Joseph Bienaimé Caventou, renowned for their work on alkaloids, turned their attention to this enigmatic substance.[1][2] They are credited with the first isolation of the primary, crystalline component of ambergris, which they named "this compound".[1]
Experimental Protocol: Isolation of this compound (Pelletier and Caventou, 1820)
Objective: To isolate the primary crystalline substance from raw ambergris.
Methodology:
-
Extraction: Raw ambergris was heated in alcohol. This step leverages the principle that this compound is soluble in hot alcohol, while many other components of the complex ambergris matrix are less so.
-
Filtration (presumed): The hot alcoholic solution would have been filtered to remove insoluble impurities.
-
Crystallization: The resulting solution was allowed to cool. As the temperature of the alcoholic solution decreases, the solubility of this compound is significantly reduced, causing it to crystallize out of the solution.
-
Purification: The crystallized this compound was then collected. It is likely that this process of recrystallization was repeated to achieve a higher degree of purity.
This simple yet effective method of recrystallization laid the foundation for all subsequent chemical investigations into this compound.
The Molecular Blueprint: Structural Elucidation of this compound
For over a century after its initial isolation, the precise chemical structure of this compound remained a mystery. It was not until 1946 that the Nobel laureate Leopold Ružička and his colleague Fernand Lardon published their groundbreaking work in Helvetica Chimica Acta, definitively establishing the structure of this compound as a triterpene alcohol.[3] This discovery was a landmark achievement in the field of natural product chemistry.
Quantitative Data Presentation
The work of Ružička and Lardon provided the first detailed quantitative analysis of this compound's physical and chemical properties. These findings were crucial for confirming its molecular formula and understanding its chemical nature.
| Property | Value | Source |
| Molecular Formula | C₃₀H₅₂O | Ružička & Lardon, 1946 |
| Molar Mass | 428.74 g/mol | Calculated from formula |
| Melting Point | 82-83 °C | Ružička & Lardon, 1946 |
| Solubility | Insoluble in water; Soluble in ethanol, chloroform, benzene, petroleum ether | General literature |
| Optical Rotation | Data not available in accessible records | |
| Elemental Analysis | Data not available in accessible records |
Note: While elemental analysis would have been a cornerstone of their structural elucidation, the specific percentage values from the original 1946 publication are not available in the currently accessible literature.
Experimental Protocols: Structural Determination (Ružička and Lardon, 1946)
The determination of this compound's structure by Ružička and Lardon would have involved a multi-faceted approach typical of the era, relying on chemical degradation, synthesis of degradation products, and spectroscopic analysis where available.
Objective: To determine the complete chemical structure of this compound.
Key Methodologies (Inferred from common practices of the time):
-
Purification: Rigorous purification of this compound isolated from ambergris, likely through repeated recrystallizations, to ensure the starting material was a single, pure compound.
-
Elemental Analysis: Combustion analysis to determine the empirical formula, which would have been refined to the molecular formula of C₃₀H₅₂O.
-
Functional Group Analysis: Chemical tests to identify the presence of the hydroxyl (-OH) group and the double bonds (C=C). This would have included reactions such as esterification of the alcohol and addition reactions (e.g., with halogens or hydrogen) to the double bonds.
-
Degradative Studies: A critical component of their work would have been the chemical degradation of the this compound molecule into smaller, more easily identifiable fragments. This was a common strategy for elucidating the structures of large, complex natural products before the advent of modern spectroscopic techniques.
-
Synthesis of Degradation Products: To confirm the structure of the fragments obtained from degradation, they would have likely synthesized these smaller molecules in the laboratory and compared their properties to those of the degradation products.
-
Spectroscopic Analysis (Early Forms): While not as sophisticated as modern techniques, early forms of spectroscopy, such as UV-Vis or infrared spectroscopy, may have been used to provide further evidence for the presence of certain functional groups and structural motifs.
Through this meticulous and systematic approach, Ružička and Lardon were able to piece together the complex triterpenoid structure of this compound, a significant contribution to the understanding of this historically important natural product.
Visualizing the Scientific Workflow and Biosynthesis
To better understand the logical flow of the historical discoveries and the biological origin of this compound, the following diagrams are provided.
Caption: Historical workflow of this compound discovery.
Caption: Biosynthetic pathway of this compound from squalene.
This guide provides a foundational understanding of the key historical scientific literature related to the discovery of this compound. For professionals in drug development and research, this historical context can inform modern approaches to the synthesis and derivatization of this unique and valuable natural product.
References
Comprehensive Spectral Analysis of Ambrein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral data of ambrein, a key triterpenoid from ambergris known for its use in perfumery and its potential pharmacological applications. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.
Spectroscopic Data of this compound
The following tables summarize the key spectral data for this compound, providing a quantitative reference for identification and structural elucidation.
Table 1: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Key m/z Values | Interpretation |
| APCI-MS | Positive | 411.3984 | [MH-H₂O]⁺, loss of water from the protonated molecule[1] |
| APCI-MS | Negative | 460.3927 | [M+O₂]⁻, adduct with oxygen[1] |
| GC-MS (as TMS ether) | Electron Impact | 485 | [M-CH₃]⁺, loss of a methyl group from the molecular ion of the TMS ether |
| GC-MS (as TMS ether) | Electron Impact | 143 | Attributed to a mono-unsaturated, C₄H₆-OTMS moiety |
Table 2: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 5.13 | t | 1H | H-3' |
| 4.50 | s (br) | 1H | H-6"a |
| 4.85 | s (br) | 1H | H-6"b |
| 1.60 | s | 3H | CH₃-4' |
| 0.80 | s | 6H | C(2")-(CH₃)₂ |
| 0.85 | s | 3H | CH₃-8a' |
| 0.88 | s | 3H | CH₃-5'α |
| 1.15 | s | 3H | CH₃-5'β |
| 1.29 | s | 3H | CH₃-2' |
Note: NMR data can vary slightly based on solvent and instrument frequency. The assignments are based on published data and spectroscopic principles.
Table 3: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Carbon Assignment |
| 147.9 | C-6" |
| 135.0 | C-4' |
| 124.5 | C-3' |
| 109.5 | C-6"=CH₂ |
| 74.0 | C-2' |
| 59.8 | C-4a' |
| 57.1 | C-8' |
| 42.9 | C-8a' |
| 40.1 | C-1' |
| 39.8 | C-7' |
| 34.5 | C-2" |
| 33.4 | C-5' |
| 28.5 | C-2"(CH₃)₂ |
| 24.3 | C-4' |
| 22.2 | C-3" |
| 21.7 | C-6' |
| 20.8 | C-5" |
| 19.8 | C-5'β |
| 16.1 | C-4' (CH₃) |
| 15.6 | C-8a' (CH₃) |
Note: Assignments are based on published data and comparison with related terpenoid structures.
Table 4: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch (hydroxyl group) |
| ~2925, 2850 | Strong | C-H stretch (aliphatic) |
| ~1645 | Medium | C=C stretch (alkene) |
| ~1460, 1375 | Medium | C-H bend (methyl and methylene) |
| ~1120 | Strong | C-O stretch (tertiary alcohol) |
| ~890 | Medium | =CH₂ bend (out-of-plane) |
Note: IR peaks can be influenced by the sample preparation method (e.g., KBr pellet, thin film).
Experimental Protocols
Detailed methodologies for the acquisition of the spectral data presented above are crucial for reproducibility and further research.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of purified this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).
¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Parameters:
-
Pulse sequence: Standard single-pulse sequence.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-5 seconds.
-
Acquisition time: 2-4 seconds.
-
Spectral width: 0-12 ppm.
-
¹³C NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 100 MHz or higher).
-
Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence.
-
Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
Acquisition time: 1-2 seconds.
-
Spectral width: 0-220 ppm.
-
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
A small amount of purified this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr).
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation
Due to the low volatility of this compound, derivatization is required prior to GC-MS analysis. Silylation of the sterically hindered hydroxyl group is a common approach.
Derivatization Protocol (Silylation):
-
A small amount of the dried this compound sample (e.g., 100 µg) is placed in a reaction vial.
-
A silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is added (e.g., 50 µL).
-
For sterically hindered alcohols like this compound, a catalyst such as trimethylchlorosilane (TMCS) can be added (e.g., 1% of the silylating agent volume).
-
The vial is sealed and heated at 60-80°C for 30-60 minutes to ensure complete derivatization.
-
After cooling, the sample can be directly injected into the GC-MS system.
GC-MS Parameters:
-
Gas Chromatograph:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 300°C.
-
Hold at 300°C for 10-20 minutes.
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-600.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Workflow and Pathway Visualizations
The following diagram illustrates the general workflow for the spectral analysis of a natural product like this compound.
Caption: Workflow for the extraction, purification, and spectral analysis of this compound.
References
The Terpene Classification of Ambrein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ambrein, a natural triterpenoid alcohol, is the principal constituent of ambergris, a waxy substance secreted by the sperm whale (Physeter macrocephalus). While historically prized in the fragrance industry as a precursor to the valuable odorant ambroxide, recent research has unveiled a range of pharmacological activities, sparking interest in its potential for drug development. This technical guide provides an in-depth exploration of the terpene classification of this compound, its biosynthetic origins, and the analytical methodologies employed for its characterization. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and related fields.
Terpene Classification and Chemical Structure
This compound is classified as a tricyclic triterpene alcohol .[1] Triterpenes are a class of natural products derived from the C30 precursor, squalene.[1] The chemical formula for this compound is C30H52O.[1] Its structure was first elucidated in 1946 by Ruzicka and Lardon. The molecule features a complex ring system and a side chain containing a double bond.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is provided in the tables below. This information is crucial for its identification and characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C30H52O | [1] |
| Molar Mass | 428.745 g/mol | [1] |
| Appearance | White crystalline solid | |
| Melting Point | 82–83 °C | |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and ether |
Table 2: Spectroscopic Data for this compound Characterization
| Technique | Key Observations and Data | Reference |
| FTIR | Broad transmittance at ~3372 cm-1 (O-H stretching); Transmittances at ~2925 and 2863 cm-1 (C-H stretching) | |
| 1H NMR | Signals for olefinic protons and multiple methyl groups. | |
| 13C NMR | Resonances in the alkenic region (~100-150 ppm) corresponding to the double bond carbons. | |
| GC-MS | Analysis is typically performed on the trimethylsilyl (TMS) ether derivative to enhance volatility. |
Note: A complete, publicly available, and fully assigned high-resolution 1H and 13C NMR dataset for this compound is not readily found in the literature. The data presented here are based on partial assignments and general features reported in various studies.
Biosynthesis of this compound
This compound is synthesized in vivo from the acyclic triterpene precursor, squalene.[1] The biosynthetic pathway involves a two-step enzymatic cascade. This pathway has been successfully reconstructed in microorganisms like Escherichia coli and yeast for the biotechnological production of this compound.[2][3]
The key enzymatic steps are:
-
Cyclization of Squalene: The enzyme squalene-hopene cyclase (SHC) catalyzes the cyclization of squalene to form the monocyclic intermediate, 3-deoxyachilleol A.[1][2]
-
Formation of this compound: The enzyme tetraprenyl-beta-curcumene synthase (BmeTC) then acts on 3-deoxyachilleol A to yield the tricyclic structure of this compound.[1][2]
References
Methodological & Application
Protocol for ambrein extraction and purification from raw ambergris
Application Notes: Ambrein Extraction and Purification
Introduction this compound is a triterpenoid alcohol (C₃₀H₅₂O) and the principal constituent of ambergris, a waxy substance originating from the digestive system of the sperm whale (Physeter macrocephalus).[1][2] Constituting approximately 25–45% of ambergris by mass, this compound itself is odorless but serves as the biological precursor to a range of fragrant compounds, most notably ambroxide, which are formed upon oxidation.[1][3][4] These degradation products are responsible for the unique and highly valued aroma of aged ambergris, making it a sought-after fixative in the perfume industry.[1][4] The protocols outlined below describe the extraction of crude this compound from raw ambergris and its subsequent purification and analytical characterization.
Principle The extraction process leverages the solubility of this compound in organic solvents such as ethanol or dichloromethane, separating it from insoluble components.[5][6][7] Purification is achieved through techniques like adsorption chromatography and recrystallization, which separate this compound from other lipid-soluble constituents like cholestanol-type steroids.[1][5] Final characterization and purity assessment are performed using modern analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9]
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from Raw Ambergris
This protocol details the extraction of crude this compound from raw ambergris using ethanol.
Materials:
-
Raw ambergris
-
Ethanol (96%)[5]
-
Mortar and pestle
-
Beaker or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Filter paper (Whatman No. 1 or equivalent)
-
Funnel
-
Rotary evaporator
Methodology:
-
Preparation of Ambergris: Weigh the raw ambergris sample. To increase the surface area for extraction, grind the raw ambergris into a fine powder using a mortar and pestle.
-
Extraction: Transfer the powdered ambergris to a beaker or Erlenmeyer flask. Add 96% ethanol in a 1:10 w/v ratio (e.g., 10 g of ambergris powder to 100 mL of ethanol).
-
Maceration: Place the flask on a magnetic stirrer and stir the mixture at room temperature for 24 hours. Ensure the container is sealed to prevent solvent evaporation.
-
Filtration: After 24 hours, filter the mixture through filter paper to separate the ethanolic extract from the insoluble residue.
-
Re-extraction (Optional): To maximize the yield, the residue can be subjected to a second extraction with a fresh portion of ethanol.
-
Concentration: Combine the ethanolic filtrates and concentrate the solution using a rotary evaporator under reduced pressure at a temperature of 40-50°C. This will remove the ethanol, yielding a waxy, crude this compound extract.
-
Drying and Yield Calculation: Place the crude extract in a desiccator to remove any residual solvent. Weigh the final crude extract and calculate the yield.
Protocol 2: Purification of this compound
This protocol describes a two-step purification process involving column chromatography followed by recrystallization.
A. Column Chromatography
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
N-Hexane, Ethyl Acetate, Methanol (for mobile phase)[10]
-
Collection tubes
-
Thin-Layer Chromatography (TLC) plates (silica gel)
Methodology:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack the chromatography column. Allow the silica to settle, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve a known amount of the crude this compound extract in a minimal volume of the initial mobile phase (n-hexane). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (n-hexane) and gradually increase the polarity by adding ethyl acetate and methanol. A suggested gradient is based on the mobile phase used for TLC: N-Hexane: Ethyl Acetate: Methanol (14:3:3 v/v/v).[10]
-
Fraction Collection: Collect the eluting solvent in fractions using collection tubes.
-
TLC Monitoring: Monitor the collected fractions using TLC to identify those containing this compound. Spot the fractions on a TLC plate and develop it in the prescribed mobile phase. Visualize the spots under UV light (if applicable) or with a staining agent. Fractions showing a prominent spot corresponding to this compound should be pooled.
-
Concentration: Combine the this compound-rich fractions and remove the solvent using a rotary evaporator to yield a semi-purified this compound product.
B. Recrystallization
Materials:
-
Semi-purified this compound
-
Ethanol (or another suitable alcohol)
-
Hot plate
-
Beaker
-
Ice bath
Methodology:
-
Dissolution: Dissolve the semi-purified this compound in a minimal amount of hot ethanol.[1]
-
Cooling: Slowly cool the solution to room temperature to allow crystals to form. Further cooling in an ice bath can enhance crystal formation.
-
Filtration: Collect the formed crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities. Dry the purified, colorless crystals of this compound.[1] The melting point of pure this compound is 82–83 °C.[1]
Protocol 3: Analytical Characterization by GC-MS
This protocol outlines the preparation and analysis of a purified this compound sample by Gas Chromatography-Mass Spectrometry (GC-MS), which requires derivatization to increase volatility.[5][11]
Materials:
-
Purified this compound sample
-
Silylation agent (e.g., N,O-Bis(trimethylsilyl)acetamide:chlorotrimethylsilane:1-(trimethyl-silyl)-imidazole (TMSIm))[12]
-
Heptane (or other suitable solvent)
-
GC vials
-
GC-MS system with a suitable capillary column (e.g., OV-17)[8]
Methodology:
-
Sample Preparation: Weigh approximately 1-2 mg of the purified this compound into a GC vial.
-
Derivatization: Add 100 µL of the silylation agent to the vial.[12] Seal the vial and heat at 60-70°C for 30 minutes to convert the hydroxyl group of this compound to a trimethylsilyl (TMS) ether.
-
Dilution: After cooling, dilute the sample with a suitable solvent like heptane if necessary.
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.[12]
-
Data Acquisition: The separation is performed on the capillary column, and the eluting compounds are detected by the mass spectrometer.
-
Identification: Identify the this compound-TMS ether peak based on its retention time and comparison of its mass spectrum with reference spectra.[8]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₃₀H₅₂O | [1] |
| Molecular Weight | 428.7 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 82–83 °C | [1] |
| Solubility | Insoluble in water; Soluble in alcohol, ether | [1][7] |
| Content in Ambergris| 25–45% |[1] |
Table 2: Example Parameters for GC-MS Analysis
| Parameter | Value | Reference |
|---|---|---|
| Gas Chromatograph | ||
| Injection Mode | Splitless (1 µL) | [12] |
| Injector Temperature | Ramp from 80 °C to 300 °C | [12] |
| Column Type | Capillary Column (e.g., OV-17) | [8] |
| Oven Program | Hold at 80 °C for 1 min, then ramp to 310 °C at 5 °C/min, hold for 20 min | [12] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard |
| Solvent Delay | 20 min | [12] |
| Detection | Flame Ionization (FID) or Mass Spectrometry (MS) |[8] |
Visualizations
Caption: Overall workflow for this compound extraction and purification.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. acs.org [acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 7. Ambergris Properties - Ambergris Analysis [ambergrisanalysis.umt.edu.my]
- 8. researchgate.net [researchgate.net]
- 9. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 12. First evidence of terrestrial this compound formation in human adipocere - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Ambrein and Related Compounds from Plant-Based Precursors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ambrein, a triterpene alcohol, is the principal constituent of ambergris and a valuable precursor for the fragrance industry. While the direct total synthesis of this compound from the plant-based precursor sclareol is not the conventional route, sclareol serves as a crucial starting material for the semi-synthesis of (-)-Ambroxide, a key olfactive component of ambergris. This document provides a detailed overview and experimental protocols for both the biosynthetic pathway of this compound from squalene and the industrially significant semi-synthesis of (-)-Ambroxide from sclareol.
Introduction: this compound, Ambroxide, and Sclareol
This compound (C₃₀H₅₂O) is an odorless triterpene alcohol that is the main component of ambergris, a secretion from the digestive system of sperm whales.[1] Upon exposure to air and sunlight, this compound undergoes oxidative degradation to produce a variety of aromatic compounds, with (-)-Ambroxide being one of the most prominent and valued for its characteristic ambergris scent.[1][2]
Due to the rarity and ethical concerns associated with ambergris, synthetic routes to its fragrant components are of high commercial importance. The plant-derived diterpene (-)-sclareol, extracted from clary sage (Salvia sclarea), is a readily available and cost-effective starting material for the large-scale production of (-)-Ambroxide.[3][4] The synthesis of (-)-Ambroxide from sclareol is a well-established three-step process.[3][4][5]
The de novo biosynthesis of this compound itself has been successfully achieved in model microorganisms, utilizing squalene as the key precursor.[2][6] This biotechnological approach offers a promising sustainable alternative to traditional chemical synthesis.
Biosynthesis of (+)-Ambrein from Squalene
The total synthesis of (+)-ambrein can be achieved biosynthetically from the triterpenoid precursor squalene. This process has been successfully demonstrated in engineered microorganisms like Escherichia coli and Pichia pastoris.[1][6] The pathway involves a two-step enzymatic cascade.
Signaling Pathway:
Caption: Biosynthetic pathway of (+)-Ambrein from Squalene.
Experimental Workflow:
Caption: General experimental workflow for this compound biosynthesis.
Quantitative Data for this compound Biosynthesis
| Chassis Organism | Method | Precursor | Product Titer | Reference |
| E. coli | De novo biosynthesis | Glycerol | 2.6 mg/L | [2] |
| P. pastoris | Fed-batch fermentation | Squalene | 105 mg/L | [1] |
Semi-Synthesis of (-)-Ambroxide from (-)-Sclareol
The industrial production of (-)-Ambroxide from the plant-based precursor (-)-sclareol is a robust three-step chemical synthesis.[3][4]
Reaction Pathway:
Caption: Semi-synthesis pathway of (-)-Ambroxide from (-)-Sclareol.
Quantitative Data for (-)-Ambroxide Synthesis
| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Reference(s) |
| 1. Oxidation | ||||||
| Method A | KMnO₄ | Water | 20-40°C | ~3 hours | 65 | [7][8] |
| Method B | O₃, then Na₂SO₃ | Acetic Acid, Water | <30°C | 5 hours | Not specified | [9] |
| Method C | RuO₂, NaOCl | Methylene Chloride | <25°C | 3 hours | ~70 | [7] |
| 2. Reduction | ||||||
| Method A | LiAlH₄ | THF or Diethyl Ether | 0°C to RT | Several hours | ~93 | [10][11] |
| Method B | KBH₄ | Not specified | Not specified | Not specified | Not specified | [12] |
| Method C | Mn pincer complex, H₂ | Ethanol | 90°C | Not specified | 99.3 | [13] |
| 3. Cyclodehydration | ||||||
| Method A | p-Toluenesulfonic acid | Toluene | Reflux | A few hours | Not specified | [3] |
| Method B | Activated Zeolite | Hexane or Toluene | Room Temp. | 1-24 hours | up to 100 (conversion) | [14][15] |
| Method C | Montmorillonite Clay K | Toluene | 20-130°C | Not specified | <70 | [14] |
Experimental Protocols
Protocol 1: Oxidation of (-)-Sclareol to (+)-Sclareolide with Potassium Permanganate
This protocol is adapted from the process described in U.S. Patent 3,050,532.[16]
Materials:
-
(-)-Sclareol
-
Potassium permanganate (KMnO₄)
-
Water
-
Sulfuric acid (20% w/w)
-
Hexane
-
Jacketed reaction vessel with vigorous stirring capabilities
Procedure:
-
Charge the reaction vessel with 205.6 g (0.67 mol) of sclareol and 1435 mL of water.
-
While stirring vigorously, add 379.5 g (2.4 mol) of KMnO₄ over a period of 3 hours.
-
Maintain the reaction temperature between 30-35°C. The reaction medium will become alkaline due to the liberation of KOH.
-
After the addition is complete, continue stirring until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and acidify to pH 2 with 20% sulfuric acid.
-
Extract the aqueous phase with hexane (2.5 L).
-
The precipitated hydroxy acid is filtered off and dried.
-
Heat the dried hydroxy acid to 145°C to induce cyclization to sclareolide with the elimination of water.[8]
-
Recrystallize the crude sclareolide from hexane to yield the pure product.
-
Expected Yield: Approximately 65%.[16]
Protocol 2: Reduction of (+)-Sclareolide to (-)-Ambradiol with Lithium Aluminum Hydride
This protocol is based on standard procedures for LiAlH₄ reductions.[10][11]
Materials:
-
(+)-Sclareolide
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Water
-
15% aqueous sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Flame-dried round-bottom flask with a magnetic stirrer and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In the flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF.
-
Dissolve the (+)-sclareolide in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0°C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Carefully quench the reaction by the sequential dropwise addition of:
-
Water
-
15% aqueous NaOH
-
Water (Fieser workup)
-
-
Filter the resulting aluminum salts and wash them thoroughly with the ethereal solvent.
-
Combine the organic filtrates and dry over anhydrous Na₂SO₄.
-
Filter to remove the drying agent and remove the solvent under reduced pressure to yield crude (-)-ambradiol.
-
Expected Yield: Approximately 93%.[11]
Protocol 3: Cyclodehydration of (-)-Ambradiol to (-)-Ambroxide using p-Toluenesulfonic Acid
This is a general procedure for acid-catalyzed cyclodehydration.[3]
Materials:
-
(-)-Ambradiol
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
Procedure:
-
Dissolve (-)-ambradiol in toluene in the round-bottom flask.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain crude (-)-Ambroxide.
-
The crude product can be further purified by column chromatography or crystallization.
-
Expected Yield: Varies depending on the scale and specific conditions, but can be high.
Conclusion
The synthesis of this compound and its fragrant degradation product, Ambroxide, from plant-based precursors highlights the synergy between biotechnology and chemical synthesis. While the de novo biosynthesis of this compound from squalene in engineered microorganisms presents a sustainable future, the semi-synthesis of Ambroxide from sclareol remains the current industrial standard. The protocols and data presented herein provide a comprehensive guide for researchers in the fields of natural product synthesis, fragrance chemistry, and biotechnology. Further optimization of both biosynthetic and chemical routes will continue to drive the sustainable production of these valuable compounds.
References
- 1. Efforts toward Ambergris Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Concise Synthesis of (−)‐Ambrox - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot synthesis of (−)-Ambrox - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US5247100A - Process for the production of sclareolide - Google Patents [patents.google.com]
- 8. WO1991009852A1 - Process for producing sclareolide - Google Patents [patents.google.com]
- 9. US20210300885A1 - Method for producing sclareolide - Google Patents [patents.google.com]
- 10. sctunisie.org [sctunisie.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. CN105418566A - Synthesis method for ambroxide - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. EP2731937B1 - Process for the cyclodehydration of diols and use thereof for the manufacturing of ambrafuran and other cycloether derivatives - Google Patents [patents.google.com]
- 15. EP2546244A1 - Supercritical process for manufacturing ambradiol, sclareolide and (-)-ambrafuran from sclareol - Google Patents [patents.google.com]
- 16. US3050532A - Two stage oxidation of sclareol - Google Patents [patents.google.com]
Microbial fermentation and metabolic engineering for ambrein production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambrein is a triterpenoid alcohol that is the principal component of ambergris, a rare and valuable material produced in the digestive system of sperm whales. It is highly sought after in the fragrance industry as a fixative and for its unique scent profile upon oxidation to ambroxide. Due to the ethical and supply limitations of sourcing natural ambergris, microbial fermentation has emerged as a promising and sustainable alternative for this compound production. This document provides detailed application notes and protocols for the metabolic engineering of microorganisms and their fermentation for the production of this compound.
Metabolic Pathway for this compound Biosynthesis
The microbial biosynthesis of this compound is centered around the isoprenoid pathway, specifically redirecting carbon flux towards the precursor squalene and its subsequent cyclization. The pathway has been successfully engineered in both prokaryotic (Escherichia coli) and eukaryotic (Saccharomyces cerevisiae, Pichia pastoris) hosts.[1][2][3] The core pathway involves:
-
Upregulation of the Mevalonate (MVA) Pathway: To increase the pool of the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
-
Conversion to Squalene: Farnesyl pyrophosphate (FPP) is synthesized from IPP and DMAPP and then two molecules of FPP are condensed to form squalene, catalyzed by squalene synthase (SS).
-
Cyclization of Squalene to this compound: This is typically a two-step or a single-enzyme catalyzed process involving a mutated squalene-hopene cyclase (SHC) and a tetraprenyl-β-curcumene cyclase (TC), or an engineered single cyclase capable of performing the full conversion.[1][2][3]
Data Presentation: Quantitative Production of this compound
The following table summarizes the reported this compound production titers in various engineered microbial systems.
| Host Organism | Key Genetic Modifications | Fermentation Scale | This compound Titer (mg/L) | Reference |
| Escherichia coli | Overexpression of ScERG9 (SS), mutated SHC (D377C), and BmeTC | Shake Flask | 2.6 | [2][4] |
| Saccharomyces cerevisiae | Overexpression of tHMG, ERG9, and BmeTC-D373C; inhibition of ERG1 with terbinafine | Shake Flask | 2.9 | [3][5] |
| Pichia pastoris | Overexpression of mutated SHC and BmeTC-D373C | Fed-batch Fermentation | 105 | [2][3] |
| Saccharomyces cerevisiae | Optimization of mevalonate pathway, overexpression of codon-optimized BmeTC and its mutants, protein fusion with AtSQS2 | 2 L Fermenter | 457.4 | [6][7] |
Signaling Pathways and Experimental Workflows
This compound Biosynthetic Pathway in Engineered S. cerevisiae
Caption: Engineered this compound biosynthetic pathway in S. cerevisiae.
General Experimental Workflow for Microbial this compound Production
Caption: A general workflow for microbial this compound production.
Experimental Protocols
Protocol 1: Construction of an this compound-Producing S. cerevisiae Strain
Objective: To genetically engineer S. cerevisiae for the de novo production of (+)-ambrein from glucose.[5][6][8]
Materials:
-
S. cerevisiae host strain (e.g., CEN.PK2-1C)
-
Expression vectors (e.g., pESC series)
-
Genes for overexpression: N-terminally truncated 3-hydroxy-3-methylglutaryl-CoA reductase 1 (tHMG1), squalene synthase (ERG9), and a mutated tetraprenyl-β-curcumene cyclase from Bacillus megaterium (BmeTC-D373C or BmeTCK6A/Q9E/N454A).[6][8]
-
Restriction enzymes, DNA ligase, and other molecular biology reagents
-
Yeast transformation reagents (e.g., LiAc/SS-DNA/PEG method)
-
Selective growth media (e.g., synthetic complete dropout media)
Methodology:
-
Gene Synthesis and Codon Optimization: Synthesize the coding sequences for tHMG1, ERG9, and the selected BmeTC mutant. Codon-optimize the genes for expression in S. cerevisiae.
-
Vector Construction: Clone the synthesized genes into suitable yeast expression vectors under the control of strong promoters (e.g., GAL1, TEF1).
-
Yeast Transformation: Transform the constructed plasmids into the S. cerevisiae host strain using the lithium acetate method.
-
Selection of Transformants: Select for positive transformants on appropriate selective media.
-
Verification of Gene Integration and Expression: Verify the presence of the integrated genes by colony PCR and assess their expression levels by RT-qPCR or Western blotting.
Protocol 2: Shake Flask Cultivation and this compound Production
Objective: To cultivate the engineered S. cerevisiae strain in shake flasks and assess this compound production.
Materials:
-
Engineered S. cerevisiae strain
-
YPD medium (1% yeast extract, 2% peptone, 2% glucose)
-
Synthetic defined medium with appropriate supplements and a carbon source (e.g., glucose or a mix of glucose and galactose if using GAL promoters)
-
Dodecane (for in situ extraction)
-
Incubator shaker
Methodology:
-
Inoculum Preparation: Inoculate a single colony of the engineered yeast strain into 5 mL of YPD medium and grow overnight at 30°C with shaking at 200 rpm.
-
Main Culture: Inoculate the main culture medium (e.g., 50 mL of synthetic defined medium in a 250 mL flask) with the overnight culture to an initial OD600 of ~0.1.
-
Induction and Inhibition: If using inducible promoters, add the inducer (e.g., galactose) at the appropriate time. Add terbinafine to a final concentration that inhibits ergosterol synthesis but allows for cell growth (this needs to be empirically determined, typically in the low µg/mL range).[5][8]
-
Two-Phase Cultivation: Add a layer of an organic solvent like dodecane (e.g., 10% v/v) to the culture to capture the produced this compound and reduce its potential toxicity to the cells.
-
Incubation: Incubate the cultures at 30°C with shaking at 200 rpm for 72-96 hours.
-
Sampling: At various time points, collect samples for OD600 measurement and this compound quantification.
Protocol 3: Fed-Batch Fermentation for Enhanced this compound Production
Objective: To scale up this compound production using a fed-batch fermentation strategy.[6][7]
Materials:
-
Engineered S. cerevisiae strain
-
Bioreactor (e.g., 2 L) with controls for pH, temperature, and dissolved oxygen
-
Batch medium and feeding medium (composition to be optimized, typically a defined mineral medium with a nitrogen source and trace elements)
-
Glucose or other carbon source feed solution
-
Antifoaming agent
Methodology:
-
Inoculum Development: Prepare a seed culture by growing the engineered strain in shake flasks to a sufficient cell density.
-
Bioreactor Setup and Inoculation: Prepare the bioreactor with the initial batch medium and sterilize. Inoculate with the seed culture.
-
Batch Phase: Grow the culture in batch mode until the initial carbon source is nearly depleted. Maintain temperature at 30°C and pH at a controlled value (e.g., 5.0).
-
Fed-Batch Phase: Start the continuous or intermittent feeding of a concentrated carbon source solution to maintain a low substrate concentration, which can help to avoid overflow metabolism and increase biomass and product yield.
-
Process Monitoring and Control: Monitor cell growth (OD600), substrate consumption, and product formation throughout the fermentation. Adjust feeding rates and aeration to maintain optimal conditions.
-
Harvesting: After the desired fermentation time (e.g., 96-120 hours), harvest the culture for this compound extraction. The final this compound yield in a 2 L fermenter has been reported to reach 457.4 mg/L.[6][7]
Protocol 4: Extraction and Quantification of this compound
Objective: To extract this compound from the fermentation broth and quantify its concentration.
Materials:
-
Fermentation broth
-
Organic solvents (e.g., ethyl acetate, hexane)
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
-
This compound standard
Methodology:
-
Extraction from Dodecane Layer: If a dodecane overlay was used, separate the dodecane layer from the culture broth.
-
Solvent Extraction from Broth: For the aqueous phase, perform a liquid-liquid extraction with an equal volume of ethyl acetate or hexane. Repeat the extraction 2-3 times.
-
Combine and Dry: Combine all organic extracts and dry over anhydrous sodium sulfate.
-
Concentration: Remove the solvent using a rotary evaporator to obtain the crude this compound extract.
-
Quantification by GC-MS: Dissolve the crude extract in a known volume of a suitable solvent. Analyze the sample using GC-MS.
-
Calibration Curve: Prepare a standard curve using a pure this compound standard to quantify the concentration of this compound in the samples.
Conclusion
The microbial production of this compound through metabolic engineering and fermentation offers a sustainable and scalable alternative to traditional sourcing methods. The protocols outlined above provide a framework for the development of high-yielding microbial cell factories for this compound. Further optimization of host strains, pathway engineering, and fermentation processes holds the potential to further increase titers and make microbial this compound production commercially viable.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efforts toward Ambergris Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterologous biosynthesis of triterpenoid this compound in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Engineering of Saccharomyces cerevisiae for the production of (+)-ambrein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic engineering of Saccharomyces cerevisiae for high-level production of (+)-ambrein from glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic engineering of <i>Saccharomyces cerevisiae</i> for high-level production of (+)-ambrein from glucose - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Ambrein as a Chiral Starting Material in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Ambrein, a tricyclic triterpene alcohol, is a significant natural product primarily found in ambergris, a secretion from the sperm whale (Physeter macrocephalus)[1]. While odorless itself, its value in organic synthesis, particularly in the fragrance industry, lies in its rigid, chiral structure and its role as a precursor to a range of valuable ambergris odorants[2][3]. This document provides detailed application notes and protocols for utilizing this compound as a chiral starting material in the synthesis of complex molecules.
This compound: A Valuable Chiral Pool Component
The "chiral pool" in organic synthesis refers to the collection of abundant, enantiopure natural products that can be used as starting materials for the synthesis of complex chiral molecules[4]. This compound is a member of this pool, offering a pre-defined stereochemical scaffold that can be elaborated into target molecules, thus avoiding the need for asymmetric synthesis or chiral resolution. Its stereochemistry has been well-established through chemical correlation methods[3].
The primary application of this compound is in the semi-synthesis of fragrance compounds, most notably (-)-Ambroxide (also known as Ambrox® or ambrafuran), which is a key component responsible for the characteristic odor of ambergris[5][6]. The general strategy involves the oxidative degradation of this compound's side chain.
Logical Workflow: From this compound to Fragrance Compounds
The following diagram illustrates the general workflow for utilizing this compound in the synthesis of fragrance compounds.
Caption: General workflow for the utilization of this compound as a chiral starting material.
Sustainable Production of this compound: Biosynthesis
Due to the protected status of sperm whales, the natural sourcing of this compound is limited. Consequently, significant research has focused on the biosynthesis of this compound as a sustainable alternative[5][6]. Engineered microorganisms, such as E. coli and S. cerevisiae, have been developed to produce (+)-ambrein from simple carbon sources like glucose and glycerol[5][6].
The biosynthetic pathway typically involves the cyclization of squalene[1]. Key enzymes, such as squalene-hopene cyclase (SHC) and tetraprenyl-β-curcumene cyclase (BmeTC), have been engineered to improve the yield of this compound[6].
Quantitative Data: Biosynthetic Production of this compound
| Organism | Precursor | This compound Titer (mg/L) | Reference |
| E. coli | Glycerol | 2.6 | [6] |
| P. pastoris (engineered) | N/A | up to 105 | [5] |
Experimental Protocols: Synthesis of Ambrafuran from this compound
The conversion of this compound to ambrafuran involves two key stages: oxidative cleavage of the side chain and subsequent cyclization of the resulting intermediate. Below are detailed protocols for two common oxidative cleavage methods.
Protocol 1: Ozonolysis of this compound
Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. In the case of this compound, this reaction targets the double bond in the side chain.
Reaction Pathway:
Caption: Reaction pathway for the synthesis of ambrafuran from this compound via ozonolysis.
Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent system, such as a 3:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH), in a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet tube connected to a trap containing a potassium iodide solution.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Ozonolysis: Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a persistent blue color, indicating an excess of ozone, or by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, bubble argon or nitrogen through the solution to remove excess ozone.
-
Reductive Workup: While maintaining the temperature at -78 °C, add a reducing agent such as sodium borohydride (NaBH₄, 2.0-3.0 eq) portion-wise to the reaction mixture to reduce the resulting carbonyl fragments to the corresponding diol (ambradiol).
-
Warm-up and Quench: Allow the reaction mixture to slowly warm to room temperature. Quench the excess NaBH₄ by the slow addition of acetone or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ambradiol.
-
Cyclization: Dissolve the crude ambradiol in a suitable solvent such as toluene and add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, PTSA). Stir the reaction at room temperature or with gentle heating until TLC analysis indicates the complete consumption of the diol.
-
Workup and Purification: Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude ambrafuran by column chromatography on silica gel.
Protocol 2: Potassium Permanganate Oxidation of this compound
Potassium permanganate (KMnO₄) is a strong oxidizing agent that can also be used to cleave the side chain of this compound. This method is often performed under phase-transfer conditions to improve the solubility of the reagents.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, add a solution of this compound (1.0 eq) in a non-polar organic solvent (e.g., dichloromethane or hexane). To this, add an aqueous solution of potassium permanganate (KMnO₄, 3.0-4.0 eq) and a phase-transfer catalyst (e.g., a quaternary ammonium salt like Adogen 464).
-
Oxidation: Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by the disappearance of the purple color of the permanganate and by TLC. The reaction may take several hours.
-
Workup: Once the reaction is complete, cool the mixture in an ice bath and quench the excess KMnO₄ by adding a reducing agent such as sodium bisulfite (NaHSO₃) until the brown manganese dioxide (MnO₂) precipitate dissolves.
-
Acidification and Extraction: Acidify the aqueous layer with a dilute acid (e.g., 10% HCl) and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. This will yield the intermediate carboxylic acid or a related oxidized product.
-
Further Steps: The resulting intermediate can then be converted to ambrafuran through a series of steps analogous to those used in the synthesis from sclareol, which typically involve reduction of the carboxylic acid to a diol followed by acid-catalyzed cyclization.
Quantitative Data: Synthesis of Ambrafuran and Related Compounds
Direct yield data for the conversion of this compound to ambrafuran is not consistently reported in the readily available literature. However, yields for analogous transformations from structurally similar starting materials provide a reasonable expectation.
| Starting Material | Product | Key Transformation Steps | Overall Yield | Reference |
| Sclareol | Ambrafuran | Oxidation, Reduction, Cyclodehydration | ~75% | [7] |
| (-)-Drimenol | Ambrafuran | Multi-step conversion to triol, oxidation, reduction | 19% | [8] |
| Labdanolic Acid | Ambradiol | Six-step oxidative degradation | "Small yields" | [8] |
| Ambradiol | Ambrafuran | Acid-catalyzed cyclization (p-toluenesulfonic acid) | 87% | [9] |
| This compound | Ambergris Odorants | Photooxidative degradation (simulated natural conditions) | N/A | [2] (Qualitative description of products) |
Other Synthetic Applications of this compound
Beyond the synthesis of ambrafuran, this compound's chiral scaffold can be utilized to generate other complex molecules. Chemical transformations can be used to introduce new functionalities and create a library of this compound derivatives.
Synthesis of this compound Derivatives
A study by Su et al. demonstrated the preparation of ten new derivatives of this compound through various chemical transformations, highlighting its versatility as a starting material.
Experimental Workflow for this compound Derivatization:
Caption: Workflow for the synthesis of novel this compound derivatives.
These derivatization reactions, such as oxidation with selenium dioxide or cyclization induced by p-toluenesulfonyl chloride, can introduce new functional groups and stereocenters, expanding the utility of this compound in medicinal chemistry and drug development[10].
Conclusion
This compound is a valuable and versatile chiral starting material in organic synthesis. Its primary application lies in the efficient semi-synthesis of high-value fragrance compounds, leveraging its inherent stereochemistry to produce enantiopure products. The development of biosynthetic production routes for this compound is enhancing its accessibility and sustainability as a chemical feedstock. The protocols outlined in this document provide a foundation for researchers to utilize this compound in their synthetic endeavors, with potential applications extending beyond the fragrance industry into the development of novel bioactive molecules.
References
- 1. nioch.nsc.ru [nioch.nsc.ru]
- 2. A Concise Diastereoselective Total Synthesis of α-Ambrinol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Concise Diastereoselective Total Synthesis of α-Ambrinol [mdpi.com]
- 4. US20100248316A1 - Process for the Production of Ambrafuran - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efforts toward Ambergris Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ambrafuran (AmbroxTM) Synthesis from Natural Plant Product Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Chemical transformation and biological activities of this compound, a major product of ambergris from Physeter macrocephalus (sperm whale) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Controlled Oxidative Degradation of Ambrein to Ambroxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and theoretical protocols for the controlled oxidative degradation of ambrein to ambroxide. This compound, a major constituent of ambergris, undergoes natural oxidative degradation to form the prized fragrance compound ambroxide.[1][2][3] While commercial synthesis of ambroxide typically starts from sclareol, the direct controlled oxidation of this compound is a subject of significant interest for replicating the natural process and for the potential synthesis of novel derivatives.[4][5]
The protocols outlined below are based on established methods for oxidative cleavage of carbon-carbon double bonds in analogous terpenoid structures and theoretical studies on this compound degradation.[6][7] These should be considered as starting points for methodology development and will require optimization for specific laboratory conditions and desired outcomes.
Overview of Oxidative Degradation Pathways
The conversion of this compound to ambroxide involves the oxidative cleavage of the side chain at the C12-C13 double bond. This transformation can be achieved through several oxidative pathways. The primary methods explored in these notes are:
-
Ozonolysis: A powerful method for cleaving double bonds to yield carbonyl compounds.
-
Potassium Permanganate (KMnO₄) Oxidation: A strong oxidizing agent that can cleave double bonds under specific conditions.
-
Singlet Oxygen (¹O₂) Oxidation: A reactive oxygen species implicated in the natural photo-oxidative degradation of this compound.[6]
Chemical Transformation Pathway
Caption: General workflow of this compound to ambroxide conversion.
Experimental Protocols
Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn. Ozonolysis requires specialized equipment and precautions due to the toxicity and explosive nature of ozone and ozonides.
Protocol 1: Ozonolysis of this compound
Ozonolysis is a highly effective method for the selective cleavage of the C=C double bond in the this compound side chain. The resulting ozonide is then worked up to yield the desired carbonyl intermediate, which can subsequently be cyclized to ambroxide.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Ozone (generated from an ozone generator)
-
Oxygen
-
Dimethyl sulfide (DMS) or Zinc dust
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane in a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet tube connected to a trap containing a potassium iodide solution to quench excess ozone.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Ozonolysis: Bubble a stream of ozone-enriched oxygen through the solution. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete when the starting material is no longer visible on the TLC plate or when the solution turns a persistent blue color, indicating an excess of ozone.
-
Quenching: Once the reaction is complete, purge the solution with a stream of nitrogen or argon to remove excess ozone.
-
Reductive Workup: While maintaining the cold temperature, add dimethyl sulfide (2-3 equivalents) dropwise to the solution. Allow the mixture to slowly warm to room temperature and stir overnight.
-
Extraction: Wash the reaction mixture sequentially with a saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the intermediate aldehyde, which can then be cyclized to ambroxide.
Visualization of Ozonolysis Workflow:
Caption: Step-by-step workflow for the ozonolysis of this compound.
Protocol 2: Potassium Permanganate Oxidation of this compound
Potassium permanganate is a powerful and cost-effective oxidizing agent. The reaction conditions must be carefully controlled to achieve the desired cleavage without over-oxidation.[8][9][10][11][12]
Materials:
-
This compound
-
tert-Butanol
-
Water
-
Potassium permanganate (KMnO₄)
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate or Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in a mixture of tert-butanol and water in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: Slowly add a solution of potassium permanganate (2-3 equivalents) in water to the cooled reaction mixture with vigorous stirring. The purple color of the permanganate should disappear as it reacts.
-
Reaction Monitoring: Monitor the reaction by TLC. Allow the reaction to proceed at 0 °C until the starting material is consumed.
-
Quenching: Quench the reaction by adding solid sodium bisulfite until the brown manganese dioxide precipitate dissolves and the solution becomes colorless.
-
Acidification and Extraction: Acidify the mixture with 1 M HCl and extract with ethyl acetate or diethyl ether (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration and Purification: Filter and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 3: Singlet Oxygen Oxidation of this compound
This method aims to mimic the natural photo-oxidative degradation of this compound.[6] It involves the use of a photosensitizer and a light source to generate singlet oxygen in situ.[13][14][15][16][17]
Materials:
-
This compound
-
Solvent (e.g., Methanol, Dichloromethane, or Acetonitrile)
-
Photosensitizer (e.g., Rose Bengal, Methylene Blue)
-
Visible light source (e.g., 500 W tungsten lamp)
-
Oxygen
-
Reducing agent for peroxide reduction (e.g., Sodium sulfite, Triphenylphosphine)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Solution Preparation: Dissolve this compound (1 equivalent) and a catalytic amount of the photosensitizer (e.g., Rose Bengal, 0.01 equivalents) in the chosen solvent in a photoreactor vessel.
-
Oxygenation: Continuously bubble a gentle stream of oxygen through the solution.
-
Irradiation: Irradiate the solution with a visible light source while maintaining a constant temperature (e.g., room temperature).
-
Reaction Monitoring: Monitor the disappearance of this compound using TLC.
-
Workup: After the reaction is complete, stop the irradiation and oxygen flow. Add a reducing agent such as sodium sulfite or triphenylphosphine to reduce the intermediate hydroperoxides.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude mixture by column chromatography on silica gel to isolate the desired products.
Visualization of Singlet Oxygen Oxidation Pathway:
References
- 1. Efforts toward Ambergris Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ambergris - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ambroxide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. "Computational Study of the Degradation of this compound from Ambergris" by Emma Fetman [academicworks.cuny.edu]
- 7. Ambrafuran (AmbroxTM) Synthesis from Natural Plant Product Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. academic.brooklyn.cuny.edu [academic.brooklyn.cuny.edu]
- 14. Singlet oxygen-mediated protein oxidation: evidence for the formation of reactive side chain peroxides on tyrosine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cejsh.icm.edu.pl [cejsh.icm.edu.pl]
- 16. Photo-Oxidation Mechanisms in Liquid Pharmaceutical Formulations: The Overlooked Role of Singlet Oxygen Presented as a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Singlet Oxygen Reactions with Flavonoids. A Theoretical – Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Ambrein in Medicinal Chemistry and Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambrein, a triterpenoid alcohol, is the principal constituent of ambergris, a waxy substance produced in the digestive system of sperm whales.[1][2] Traditionally used in perfumery and folk medicine, recent scientific investigations have unveiled a spectrum of pharmacological activities, positioning this compound as a promising scaffold for medicinal chemistry and drug discovery.[3][4] This document provides detailed application notes and experimental protocols for key biological activities of this compound, including its antinociceptive, aphrodisiac, cytotoxic, anti-inflammatory, and neuroprotective effects.
Antinociceptive Activity
This compound has demonstrated significant analgesic properties in preclinical models, suggesting its potential as a novel pain management agent.[5][6] Its mechanism of action appears to be multifactorial, involving interactions with opioid, serotonergic, and noradrenergic pathways.[5][6]
Quantitative Data
| Parameter | Species | Value | Route of Administration | Reference |
| LD50 | Mouse | 7.5 g/kg | Intraperitoneal (i.p.) | [5][7] |
| Effective Dose | Mouse | 10 mg/kg | Intraperitoneal (i.p.) | [5][7] |
Experimental Protocol: Hot-Plate Test for Analgesia
This protocol is adapted from studies evaluating the antinociceptive effects of this compound in mice.[5][7]
Objective: To assess the central analgesic activity of this compound by measuring the latency of a thermal pain response.
Materials:
-
This compound
-
Vehicle (e.g., saline, DMSO)
-
Morphine (positive control)
-
Hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)
-
Male Swiss albino mice (20-25 g)
-
Stopwatch
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory environment for at least one hour before the experiment.
-
Baseline Latency: Gently place each mouse on the hot plate and record the time it takes for the animal to exhibit a nociceptive response (e.g., licking a hind paw or jumping). This is the baseline latency. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound (e.g., 10, 50, 250 mg/kg, i.p.), vehicle, or morphine (e.g., 10 mg/kg, i.p.) to different groups of mice.
-
Post-Treatment Latency: At predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and record the reaction time.
-
Data Analysis: Calculate the percentage of Maximum Possible Effect (% MPE) for each animal at each time point using the formula: % MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Signaling Pathway: Proposed Antinociceptive Mechanism of this compound
Aphrodisiac Activity
Traditional use of ambergris as an aphrodisiac is supported by modern preclinical studies demonstrating this compound's ability to enhance male sexual behavior.[1][2]
Quantitative Data
| Parameter | Species | Dose (mg/kg, i.p.) | Observation | Reference |
| Penile Erection | Rat | 100, 300 | Recurrent episodes | [1] |
| Intromissions | Rat | 100, 300 | Dose-dependent, vigorous, and repetitive increase | [1] |
| Anogenital Investigatory Behavior | Rat | 100, 300 | Increased | [1] |
Experimental Protocol: Assessment of Masculine Sexual Behavior in Rats
This protocol is based on studies evaluating the aphrodisiac effects of this compound in male rats.[1]
Objective: To evaluate the effect of this compound on the sexual behavior of male rats.
Materials:
-
This compound
-
Vehicle
-
Adult male Wistar rats
-
Ovariectomized female Wistar rats
-
Estradiol benzoate and progesterone for inducing estrus in females
-
Observation cage with a video recording system
Procedure:
-
Animal Preparation: House male rats individually. Induce sexual receptivity in ovariectomized female rats by subcutaneous injections of estradiol benzoate followed by progesterone.
-
Drug Administration: Administer this compound (100 and 300 mg/kg, i.p.) or vehicle to different groups of male rats.
-
Observation of Sexual Behavior: One hour after administration, pair each male rat with a receptive female in the observation cage.
-
Data Recording: Record the following parameters for a defined period (e.g., 30 minutes):
-
Mount Latency (ML): Time from the introduction of the female to the first mount.
-
Intromission Latency (IL): Time from the introduction of the female to the first intromission.
-
Mount Frequency (MF): Number of mounts without intromission.
-
Intromission Frequency (IF): Number of intromissions.
-
Ejaculation Latency (EL): Time from the first intromission to ejaculation.
-
Post-Ejaculatory Interval (PEI): Time from ejaculation to the next intromission.
-
-
Data Analysis: Compare the behavioral parameters between the this compound-treated and control groups using appropriate statistical tests.
Cytotoxic Activity
Derivatives of this compound have exhibited cytotoxic effects against a range of human cancer cell lines, suggesting that the this compound scaffold could be a starting point for the development of novel anticancer agents.[3][8]
Quantitative Data
| Cell Line | Cancer Type | This compound Derivative | IC50 (µM) | Reference |
| Hepa59T/VGH | Liver Carcinoma | Derivative 2 | > 10 | [3] |
| WiDr | Colon Adenocarcinoma | Derivative 2 | > 10 | [3] |
| A-549 | Lung Carcinoma | Derivative 2 | > 10 | [3] |
| MCF-7 | Breast Adenocarcinoma | Derivative 2 | > 10 | [3] |
| Hepa59T/VGH | Liver Carcinoma | Derivative 9 | 8.7 | [3] |
| WiDr | Colon Adenocarcinoma | Derivative 9 | 9.2 | [3] |
| A-549 | Lung Carcinoma | Derivative 9 | 7.5 | [3] |
| MCF-7 | Breast Adenocarcinoma | Derivative 9 | 8.1 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., Hepa59T/VGH, WiDr, A-549, MCF-7)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Experimental Workflow: Cytotoxicity Screening
Anti-inflammatory Activity
This compound has been shown to possess anti-inflammatory properties by inhibiting human neutrophil function.[9] This suggests its potential in treating inflammatory conditions.
Quantitative Data
| Assay | Cell Type | Effect | Reference |
| Elastase Release | Human Neutrophils | Inhibition | [9] |
Experimental Protocol: Inhibition of Neutrophil Elastase Release
Objective: To evaluate the inhibitory effect of this compound on elastase release from activated human neutrophils.
Materials:
-
This compound
-
Ficoll-Paque
-
Human peripheral blood
-
fMLP (N-Formylmethionyl-leucyl-phenylalanine) or other neutrophil activator
-
Cytochalasin B
-
Elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)
-
96-well microplate
-
Microplate reader
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using Ficoll-Paque density gradient centrifugation.
-
Pre-incubation: Pre-incubate the isolated neutrophils with various concentrations of this compound or vehicle for 15 minutes at 37°C.
-
Activation: Add cytochalasin B (to enhance degranulation) followed by the stimulant fMLP to activate the neutrophils. Incubate for 30 minutes at 37°C.
-
Reaction Termination: Stop the reaction by centrifugation at 4°C.
-
Elastase Activity Measurement: Transfer the supernatant to a new 96-well plate. Add the elastase substrate and measure the change in absorbance over time at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage inhibition of elastase release by this compound compared to the vehicle control.
Neuroprotective Activity
Recent studies have indicated that this compound exhibits neuroprotective effects against amyloid-beta (Aβ)-induced toxicity, a key pathological hallmark of Alzheimer's disease.[1] The mechanism is thought to involve the activation of pro-survival signaling pathways.
Quantitative Data
Note: Specific quantitative data on the percentage of neuroprotection at different this compound concentrations is not detailed in the currently reviewed literature.
| Cell Model | Insult | Effect of this compound | Putative Pathway | Reference |
| Neuronal cells | Amyloid-beta | Prevention of apoptosis | PI3K/Akt | [1] |
Experimental Protocol: Neuroprotection Assay in PC12 Cells
Objective: To assess the protective effect of this compound against Aβ-induced cytotoxicity in a neuronal cell line.
Materials:
-
This compound
-
PC12 cell line
-
Amyloid-beta (Aβ) peptide (e.g., Aβ25-35 or Aβ1-42)
-
Cell culture medium
-
MTT solution
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Culture: Culture PC12 cells in appropriate medium. For differentiation into a neuronal phenotype, treat with Nerve Growth Factor (NGF).
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 24 hours.
-
Aβ Treatment: Add aggregated Aβ peptide to the wells and incubate for another 24-48 hours.
-
Cell Viability Assessment: Perform an MTT assay as described in the cytotoxicity protocol to determine cell viability.
-
Data Analysis: Calculate the percentage of cell viability in this compound-treated wells relative to the Aβ-only treated wells to determine the neuroprotective effect.
Signaling Pathway: Proposed Neuroprotective Mechanism of this compound
Conclusion
This compound presents a versatile natural product scaffold with multiple potential applications in medicinal chemistry and drug discovery. The diverse pharmacological activities, including antinociceptive, aphrodisiac, cytotoxic, anti-inflammatory, and neuroprotective effects, warrant further investigation. The protocols and data presented herein provide a foundation for researchers to explore the therapeutic potential of this compound and its derivatives. Future studies should focus on elucidating the precise molecular targets and mechanisms of action, as well as optimizing the lead compound for improved efficacy and drug-like properties.
References
- 1. Effect of this compound, a major constituent of ambergris, on masculine sexual behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Age-dependent accumulation of soluble amyloid beta (Abeta) oligomers reverses the neuroprotective effect of soluble amyloid precursor protein-alpha (sAPP(alpha)) by modulating phosphatidylinositol 3-kinase (PI3K)/Akt-GSK-3beta pathway in Alzheimer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of humanin on cerebral ischemia/reperfusion injury is mediated by a PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoids as inhibitors of human neutrophil elastase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sid.ir [sid.ir]
- 6. Amyloid-beta interrupts the PI3K-Akt-mTOR signaling pathway that could be involved in brain-derived neurotrophic factor-induced Arc expression in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes & Protocols: Semi-synthesis of Fragrance Compounds from Purified Ambrein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambrein is a triterpene alcohol and the principal constituent of ambergris, a secretion from the digestive system of the sperm whale (Physeter macrocephalus).[1][2][3][4] While this compound itself is odorless, it serves as a crucial biological precursor to a range of valuable aromatic compounds, most notably Ambroxide (also known as Ambroxan).[3][4][5] These derivatives are highly prized in the fragrance industry for their unique ambergris scent, which is described as having soft musky, marine, sweet, and woody notes, as well as for their excellent fixative properties.[1]
Due to the rarity of ambergris and the protection of sperm whales, the fragrance industry largely relies on synthetic or semi-synthetic routes to produce these odorants.[2][6] The semi-synthesis from purified this compound involves its oxidative degradation, a process that mimics the natural aging of ambergris when exposed to sun and air.[1][7] This document provides detailed protocols for the purification of this compound from ambergris and its subsequent chemical transformation into key fragrance compounds.
Purification of this compound from Ambergris
The primary challenge in utilizing this compound is its isolation from the complex matrix of ambergris, which also contains steroids like epicoprostanol.[2][4] A common purification method involves solvent extraction followed by chromatography.
2.1 Experimental Protocol: this compound Purification
Objective: To isolate and purify this compound from raw ambergris.
Materials:
-
Raw ambergris
-
Ethanol
-
Girard T reagent
-
Alumina (for chromatography)
-
Hexane
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Extraction: Macerate raw ambergris in ethanol for several days to create a tincture. Filter the tincture to remove solid residues.
-
Solvent Evaporation: Evaporate the ethanol from the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Initial Purification: Treat the crude extract with Girard T reagent to separate ketonic compounds.[8]
-
Chromatography: a. Prepare a chromatography column with an alumina stationary phase, slurry-packed with hexane. b. Dissolve the non-ketonic fraction in a minimal amount of hexane and load it onto the column. c. Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity. d. Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Crystallization: Combine the this compound-rich fractions, evaporate the solvent, and recrystallize the solid residue from a suitable solvent like ethanol to yield purified this compound.
-
Drying and Storage: Dry the purified crystals under vacuum. Store in a cool, dark, and dry place.
Semi-synthesis of Fragrance Compounds
The transformation of this compound into valuable fragrance compounds primarily involves oxidative cleavage of its side chain.
Pathway 1: Photo-oxidative Degradation
This method simulates the natural formation of ambergris odorants and produces a complex mixture of volatile compounds.[7]
3.1.1 Experimental Protocol: Photo-oxidation of this compound
Objective: To convert this compound into a mixture of ambergris odorants, including Ambroxide, via photo-oxidation.
Materials:
-
Purified this compound
-
Ethanol (spectroscopic grade)
-
Quartz reaction vessel
-
High-pressure mercury lamp (or other suitable UV source)
-
Magnetic stirrer
-
Gas Chromatography-Mass Spectrometry (GC-MS) equipment for analysis
Procedure:
-
Dissolve a known quantity of purified this compound in ethanol within the quartz reaction vessel.
-
Place the vessel under the UV lamp and stir the solution continuously.
-
Irradiate the solution for a period ranging from several hours to days, depending on the desired conversion rate.
-
Periodically take aliquots from the reaction mixture to monitor the degradation of this compound and the formation of products using GC-MS.
-
Once the desired product profile is achieved, stop the reaction.
-
The resulting solution, containing a mixture of fragrance compounds, can be used directly as a tincture or subjected to further purification to isolate specific compounds.
Pathway 2: Stepwise Chemical Synthesis via Ambreinolide
A more controlled synthesis involves a multi-step process starting with the oxidation of this compound to ambreinolide, which is then converted to other valuable intermediates and final products.[8]
3.2.1 Experimental Protocol: Oxidation of this compound to Ambreinolide
Objective: To synthesize ambreinolide from purified this compound using potassium permanganate.
Materials:
-
Purified this compound
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Sodium bisulfite
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the purified this compound in acetone in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate in acetone to the cooled this compound solution with constant stirring.
-
Allow the reaction to proceed for several hours, monitoring the disappearance of the purple permanganate color.
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the manganese dioxide precipitate is dissolved.
-
Extract the aqueous mixture multiple times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield crude ambreinolide.
-
Purify the crude product by recrystallization to obtain pure ambreinolide (m.p. 142°C).[8]
Note: Ambreinolide can be further reduced using reagents like Lithium Aluminium Hydride (LiAlH₄) to produce ambreinolol, another key intermediate for fragrance synthesis.[8]
Quantitative Data Summary
The yields of fragrance compounds from this compound can vary significantly based on the chosen synthetic route and reaction conditions.
| Reaction | Starting Material | Key Reagents/Conditions | Major Product(s) | Reported Yield | Reference |
| Photo-oxidative Conversion | This compound | UV light, Ethanol | Mixture of volatiles (incl. Ambroxide) | 8–15% (total volatiles) | [7][9][10] |
| Oxidation | This compound | KMnO₄, Acetone | Ambreinolide | Not specified | [8] |
| Cyclization/Distillation | Crude Ambreinolal | Heat (150°C), Distillation | C₁₇-Unsaturated Oxide | ~10% (from Ambreinolol) | [8] |
Visualizations
Experimental Workflow
Caption: General workflow from raw ambergris to fragrance compounds.
This compound Degradation Pathways
References
- 1. Efforts toward Ambergris Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ambrafuran (AmbroxTM) Synthesis from Natural Plant Product Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. acs.org [acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Cell-Free Enzymatic Synthesis of Ambrein and its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and practical guidance for the cell-free enzymatic synthesis of ambrein and its derivatives. This innovative approach offers a sustainable and controllable alternative to traditional chemical synthesis or extraction from natural sources, which are often limited and environmentally impactful. Cell-free systems provide an open environment, allowing for direct optimization of reaction conditions and the production of compounds that might be toxic to living cells.
Introduction
This compound, a triterpenoid alcohol, is the principal component of ambergris, a rare and valuable substance produced in the digestive system of sperm whales.[1] It is a sought-after ingredient in the fragrance industry and a precursor to the highly valued fragrance compound ambroxide.[1][2] Furthermore, this compound and its derivatives have shown potential anti-inflammatory, anti-nociceptive, and aphrodisiac activities.[1] The biosynthesis of this compound has been successfully established in microbial hosts, but cell-free enzymatic synthesis presents a promising avenue for rapid prototyping and production.[1][2]
The cell-free synthesis of this compound from the precursor squalene is achieved through a two-step enzymatic cascade involving a squalene-hopene cyclase (SHC) and a tetraprenyl-β-curcumene cyclase (TC).[1][2]
Quantitative Data on this compound Production
The following tables summarize the reported yields of this compound in various engineered microbial systems. While specific data for cell-free synthesis of this compound is emerging, these values from in vivo systems provide a benchmark for production titers.
| Host Organism | Key Enzymes Expressed | Production Titer (mg/L) | Reference |
| Escherichia coli | AaSHCD377C, BmeTC, ScERG9 | 2.6 | [2] |
| Pichia pastoris | BmeTCD373C | 105 (fed-batch) | [2] |
| Saccharomyces cerevisiae | BmeTCD373C | 2.9 | [2] |
Table 1: In Vivo Production of this compound in Engineered Microorganisms.
| Precursor | Highest Reported Titer | Host System | Reference |
| Squalene | 21.1 g/L | Not specified | [2] |
Table 2: Precursor Production for this compound Biosynthesis.
Enzymatic Pathway and Experimental Workflow
The enzymatic synthesis of this compound from squalene involves two key enzymatic steps. First, a mutated squalene-hopene cyclase converts the linear squalene molecule into a monocyclic intermediate. This intermediate is then cyclized by a tetraprenyl-β-curcumene cyclase to form the tricyclic structure of this compound.
Caption: Enzymatic cascade for the synthesis of (+)-Ambrein from squalene.
The general workflow for cell-free enzymatic synthesis of this compound involves the preparation of a cell extract containing the necessary translational machinery, in vitro expression of the required enzymes, and finally, the enzymatic reaction with the squalene precursor.
Caption: General workflow for cell-free synthesis of this compound.
Experimental Protocols
This section provides detailed protocols for the key experiments in the cell-free enzymatic synthesis of this compound.
Protocol 1: Preparation of S30 Cell-Free Extract from E. coli
This protocol is adapted from established methods for preparing active S30 extracts for cell-free protein synthesis.
Materials:
-
E. coli strain (e.g., BL21(DE3))
-
2xYTPG medium (16 g/L tryptone, 10 g/L yeast extract, 5 g/L NaCl, 22 mM KH2PO4, 40 mM K2HPO4, 1% glucose)
-
S30 Buffer (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT)
-
Lysozyme
-
Centrifuge and centrifuge bottles
-
High-pressure homogenizer or sonicator
-
Dialysis tubing (10-12 kDa MWCO)
Procedure:
-
Inoculate a 10 mL starter culture of E. coli in 2xYTPG medium and grow overnight at 37°C with shaking.
-
Inoculate 1 L of 2xYTPG medium with the overnight culture and grow at 37°C with vigorous shaking to an OD600 of 0.8-1.0.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet twice with cold S30 Buffer.
-
Resuspend the cell pellet in a minimal volume of S30 Buffer (approximately 1 mL of buffer per gram of wet cell paste).
-
Lyse the cells using a high-pressure homogenizer or sonicator while keeping the sample on ice.
-
Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (this is the S30 extract) and incubate it at 37°C for 80 minutes to degrade endogenous mRNA and DNA.
-
Dialyze the S30 extract against 50 volumes of S30 Buffer for 4 hours at 4°C.
-
Aliquot the final S30 extract, flash-freeze in liquid nitrogen, and store at -80°C.
Protocol 2: Cell-Free Protein Synthesis of Squalene-Hopene Cyclase (SHC) and Tetraprenyl-β-curcumene Cyclase (TC)
This protocol describes the in vitro transcription and translation of the genes encoding the this compound-synthesizing enzymes.
Materials:
-
S30 Cell-Free Extract (from Protocol 1)
-
Plasmid DNA or linear expression templates encoding the desired SHC (e.g., AaSHC D377C) and TC (e.g., BmeTC) under a T7 promoter.
-
Reaction Buffer (50 mM HEPES-KOH pH 7.6, 1.2 mM ATP, 0.85 mM each of GTP, UTP, and CTP, 34 µg/mL folinic acid, 170 µg/mL E. coli tRNA mixture)
-
Amino acid solution (2 mM of each of the 20 standard amino acids)
-
Energy source (e.g., 33 mM phosphoenolpyruvate or 20 mM creatine phosphate)
-
T7 RNA Polymerase (if not already present in the extract)
-
RNase inhibitor
Procedure:
-
Thaw all components on ice.
-
In a microcentrifuge tube, combine the following components in the specified order:
-
Nuclease-free water to a final volume of 50 µL
-
5 µL of 10x Reaction Buffer
-
5 µL of 10x Amino acid solution
-
5 µL of 10x Energy source
-
1 µg of plasmid DNA or linear template for SHC
-
1 µg of plasmid DNA or linear template for TC
-
15 µL of S30 Cell-Free Extract
-
1 µL of T7 RNA Polymerase (if needed)
-
1 µL of RNase inhibitor
-
-
Mix gently by pipetting.
-
Incubate the reaction at 30-37°C for 2-4 hours.
-
The resulting mixture containing the synthesized enzymes can be used directly in the subsequent enzymatic reaction or stored at -20°C.
Protocol 3: Cell-Free Enzymatic Synthesis of this compound
This protocol outlines the enzymatic conversion of squalene to this compound using the enzymes produced in Protocol 2.
Materials:
-
Cell-free protein synthesis reaction mixture containing SHC and TC (from Protocol 2)
-
Squalene (dissolved in a suitable organic solvent like DMSO or supplemented with a surfactant like Tween 80 for solubility)
-
Reaction Buffer (100 mM HEPES pH 7.5, 10 mM MgCl2)
-
Dodecane (for in situ product extraction)
Procedure:
-
To the 50 µL cell-free protein synthesis reaction, add 450 µL of Reaction Buffer to a final volume of 500 µL.
-
Add squalene to a final concentration of 1-5 mM. Ensure proper mixing to disperse the substrate.
-
Overlay the aqueous reaction mixture with an equal volume of dodecane to capture the hydrophobic this compound product and reduce potential product inhibition.
-
Incubate the reaction at 30°C for 12-24 hours with gentle shaking.
-
After the incubation, centrifuge the reaction to separate the aqueous and organic layers.
-
Carefully collect the dodecane layer for analysis.
Protocol 4: Analysis of this compound Production by GC-MS
This protocol provides a general method for the detection and quantification of this compound.
Materials:
-
Dodecane extract from Protocol 3
-
Anhydrous sodium sulfate
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
A suitable capillary column (e.g., HP-5MS)
-
This compound standard
-
Hexane (for sample dilution)
Procedure:
-
Dry the dodecane extract over anhydrous sodium sulfate.
-
Dilute the extract with hexane as needed.
-
Inject 1 µL of the sample into the GC-MS.
-
Use a suitable temperature program for the GC oven to separate the components. For example:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp to 300°C at a rate of 10°C/minute.
-
Hold at 300°C for 10 minutes.
-
-
The mass spectrometer can be operated in full scan mode to identify this compound based on its mass spectrum and retention time compared to an authentic standard.
-
For quantification, generate a standard curve using known concentrations of the this compound standard.
Conclusion
The cell-free enzymatic synthesis of this compound offers a powerful and flexible platform for the production of this high-value triterpenoid. By leveraging the principles of synthetic biology and enzyme engineering, this approach has the potential to overcome the limitations of current production methods. The protocols provided herein offer a foundation for researchers to establish and optimize their own cell-free systems for the synthesis of this compound and its derivatives, paving the way for new discoveries and applications in the fields of fragrances, pharmaceuticals, and beyond.
References
Application Notes and Protocols for Scale-Up of Biosynthetic Ambrein Production in Engineered Yeast
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambrein, a triterpenoid alcohol, is a key precursor to the valuable fragrance ingredient ambroxide.[1][2] Traditionally sourced from ambergris, a rare and ethically controversial product from sperm whales, biotechnological production of this compound in engineered microorganisms offers a sustainable and controlled alternative.[3][4] Saccharomyces cerevisiae and Pichia pastoris have emerged as promising chassis organisms for this compound biosynthesis due to their well-characterized genetics, robustness in industrial fermentations, and inherent production of the precursor squalene.[1][5]
This document provides detailed application notes and protocols for the scale-up of biosynthetic this compound production in engineered yeast. The following sections outline the metabolic engineering strategies, fermentation protocols, and analytical methods required to enhance and quantify this compound production.
Metabolic Engineering Strategies for Enhanced this compound Production
The core of successful this compound production lies in the strategic engineering of the yeast's metabolic pathways to channel the flux of carbon towards the desired product. The primary strategies involve enhancing the native mevalonate (MVA) pathway to increase the supply of the precursor squalene and introducing a heterologous enzyme to convert squalene to this compound.
Key Genetic Modifications:
-
Overexpression of the Mevalonate Pathway: To boost the production of squalene, key enzymes in the MVA pathway are overexpressed. A common and effective strategy is the overexpression of a truncated version of HMG-CoA reductase (tHMG1) and squalene synthase (ERG9).[1][2][5]
-
Heterologous Expression of this compound Synthase: A crucial step is the introduction of a cyclase capable of converting squalene to this compound. A promiscuous variant of the tetraprenyl-β-curcumene cyclase from Bacillus megaterium (BmeTC-D373C) has been successfully used for this purpose.[1][5] More recent studies have developed further improved mutants of BmeTC for higher catalytic activity.[3][4]
-
Downregulation of Competing Pathways: To further direct the metabolic flux towards squalene, competing pathways can be downregulated. For instance, the activity of squalene epoxidase (ERG1), which converts squalene to sterols, can be inhibited. This can be achieved through genetic modifications or by the addition of an inhibitor like terbinafine.[1]
Quantitative Data on this compound Production
The following table summarizes the reported this compound production titers in various engineered yeast strains and fermentation conditions. This data allows for a comparative analysis of different strategies and their outcomes.
| Yeast Strain | Key Genetic Modifications | Fermentation Scale | This compound Titer (mg/L) | Reference |
| Saccharomyces cerevisiae | Overexpression of tHMG1 and ERG9, expression of BmeTC-D373C, inhibition of ERG1 | Shake Flask | 2.9 | [6] |
| Pichia pastoris | Expression of BmeTC-D373C | Shake Flask | 15 | [6] |
| Pichia pastoris | Expression of BmeTC-D373C | 5 L Bioreactor (Fed-batch) | >100 | [7] |
| Saccharomyces cerevisiae | Optimization of MVA pathway, expression of codon-optimized BmeTC mutants (BmeTCK6A/Q9E/N454A) | Shake Flask | 59.0 | [3][8] |
| Saccharomyces cerevisiae | Optimization of MVA pathway, expression of codon-optimized BmeTC mutants (BmeTCK6A/Q9E/N454A) | 2 L Fermenter (Fed-batch) | 457.4 | [3][8] |
Experimental Protocols
This section provides detailed protocols for the key experiments involved in the development and scale-up of this compound-producing yeast strains.
Protocol 1: Engineering of Yeast Strains for this compound Production
This protocol describes the transformation of Saccharomyces cerevisiae using the Lithium Acetate/Single-Stranded Carrier DNA/Polyethylene Glycol (LiAc/ss-DNA/PEG) method.
Materials:
-
Yeast strain (e.g., CEN.PK2-1C)
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
-
Synthetic complete (SC) drop-out medium for selection
-
Plasmid DNA containing the genes of interest (e.g., overexpression cassettes for tHMG1, ERG9, and this compound synthase)
-
1 M Lithium Acetate (LiAc), sterile
-
Single-stranded carrier DNA (e.g., salmon sperm DNA), 10 mg/mL
-
50% (w/v) Polyethylene Glycol (PEG 3350), sterile
-
Sterile deionized water
-
Sterile microcentrifuge tubes
Procedure:
-
Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with shaking.
-
The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of approximately 0.2-0.3.
-
Incubate at 30°C with shaking until the OD600 reaches 0.6-0.8.
-
Harvest the cells by centrifugation at 3000 x g for 5 minutes.
-
Wash the cell pellet with 25 mL of sterile water and centrifuge again.
-
Resuspend the cell pellet in 1 mL of sterile 100 mM LiAc.
-
Incubate at 30°C for 15 minutes.
-
Prepare the transformation mix for each transformation in a sterile microcentrifuge tube:
-
240 µL of 50% PEG
-
36 µL of 1 M LiAc
-
10 µL of 10 mg/mL single-stranded carrier DNA (boil for 5 minutes and cool on ice immediately before use)
-
1-5 µg of plasmid DNA
-
Add sterile water to a final volume of 300 µL.
-
-
Centrifuge the yeast cells from step 7 and remove the supernatant.
-
Resuspend the cell pellet in the transformation mix.
-
Incubate at 30°C for 30 minutes.
-
Heat shock the cells at 42°C for 15-20 minutes.
-
Pellet the cells by centrifugation at 8000 x g for 1 minute and remove the supernatant.
-
Resuspend the cell pellet in 1 mL of sterile water.
-
Plate 100-200 µL of the cell suspension onto the appropriate SC drop-out medium plates for selection.
-
Incubate the plates at 30°C for 2-4 days until transformants appear.
Protocol 2: Fed-Batch Fermentation for this compound Production
This protocol outlines a general fed-batch fermentation process for high-density cultivation of engineered yeast and induction of this compound production.
Materials:
-
Engineered yeast strain
-
Batch fermentation medium (e.g., Synthetic Dextrose medium with necessary supplements)
-
Feeding medium (concentrated solution of glucose or other carbon source, nitrogen source, and essential nutrients)
-
Bioreactor (e.g., 2 L or 5 L) with controls for pH, temperature, dissolved oxygen (DO), and feeding.
-
Antifoam agent
Procedure:
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered yeast strain into 10 mL of appropriate liquid medium and grow overnight at 30°C with shaking.
-
Use the overnight culture to inoculate a larger volume of medium (e.g., 100 mL in a 500 mL flask) and grow for 24-48 hours.
-
-
Bioreactor Setup and Batch Phase:
-
Prepare the bioreactor with the batch fermentation medium and sterilize.
-
Inoculate the bioreactor with the prepared seed culture to an initial OD600 of 0.1-0.5.
-
Set the initial fermentation parameters: Temperature 30°C, pH 5.0-6.0 (controlled with acid/base addition), and dissolved oxygen (DO) maintained above 20% by controlling agitation and aeration rate.
-
Run the batch phase until the initial carbon source (e.g., glucose) is depleted, which is typically indicated by a sharp increase in DO.
-
-
Fed-Batch Phase:
-
Once the initial carbon source is consumed, start the fed-batch phase by feeding the concentrated nutrient solution.
-
The feeding strategy can be a constant feed rate or an exponential feed rate to maintain a constant specific growth rate. A common strategy is to link the feed rate to the DO signal, where a spike in DO triggers the addition of the feed.
-
Continue the fed-batch cultivation to achieve high cell density.
-
-
Induction of this compound Production:
-
Once a high cell density is reached, induce this compound production. If using an inducible promoter, add the appropriate inducer to the bioreactor. For constitutive promoters, the production phase begins as the cells grow.
-
If applicable, add any necessary inhibitors (e.g., terbinafine) to redirect metabolic flux.
-
Continue the fermentation for 48-96 hours, maintaining the control parameters and feeding.
-
-
Sampling:
-
Take samples aseptically at regular intervals to monitor cell growth (OD600), substrate consumption, and this compound production.
-
Protocol 3: Extraction and Quantification of this compound
This protocol describes the extraction of this compound from yeast culture and its quantification using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Yeast culture samples
-
Organic solvent for extraction (e.g., ethyl acetate, hexane, or a mixture)
-
Anhydrous sodium sulfate
-
Internal standard (e.g., cholesterol or a similar compound not produced by the yeast)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
-
Glass vials for extraction and analysis
Procedure:
-
Sample Preparation:
-
Take a known volume of yeast culture (e.g., 10 mL) and centrifuge to separate the cell pellet and the supernatant. This compound is hydrophobic and may be associated with the cells or secreted into the medium. It is advisable to analyze both fractions or the whole broth.
-
-
Extraction:
-
To the whole broth or the resuspended cell pellet, add an equal volume of the extraction solvent.
-
Add a known amount of the internal standard.
-
Vortex vigorously for 5-10 minutes to ensure thorough mixing and extraction.
-
Centrifuge to separate the organic and aqueous phases.
-
Carefully collect the organic phase (top layer).
-
Repeat the extraction of the aqueous phase with another volume of the organic solvent to maximize recovery.
-
Pool the organic extracts.
-
-
Drying and Concentration:
-
Dry the pooled organic extract over anhydrous sodium sulfate to remove any residual water.
-
Filter or decant the dried extract into a clean vial.
-
If necessary, concentrate the extract under a gentle stream of nitrogen gas to a final volume of 1 mL.
-
-
GC-MS Analysis:
-
Inject 1 µL of the concentrated extract into the GC-MS system.
-
Example GC-MS parameters:
-
Inlet Temperature: 250°C
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes
-
Ramp to 250°C at 10°C/min, hold for 5 minutes
-
Ramp to 300°C at 20°C/min, hold for 10 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Scan Range: 50-600 m/z
-
-
-
Quantification:
-
Identify the this compound peak based on its retention time and mass spectrum by comparing it to an authentic standard.
-
Quantify the this compound concentration by comparing the peak area of this compound to the peak area of the internal standard and using a calibration curve prepared with known concentrations of the this compound standard.
-
Visualizations
Biosynthetic Pathway of this compound in Engineered Yeast
References
- 1. Engineering of Saccharomyces cerevisiae for the production of (+)-ambrein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 3. Metabolic engineering of Saccharomyces cerevisiae for high-level production of (+)-ambrein from glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fed-batch methanol feeding strategy for recombinant protein production by Pichia pastoris in the presence of co-substrate sorbitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Fed-batch high-cell-density fermentation strategies for Pichia pastoris growth and production - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ambrein Biosynthesis in S. cerevisiae
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to improve the yield of ambrein biosynthesis in Saccharomyces cerevisiae.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for producing this compound in S. cerevisiae?
A1: The production of (+)-ambrein, a valuable triterpenoid, in S. cerevisiae is achieved through metabolic engineering. The core strategy involves redirecting the cell's natural sterol biosynthesis pathway towards the overproduction of the precursor, squalene, and then converting squalene to (+)-ambrein using heterologous enzymes.[1][2] This typically includes:
-
Enhancing the Mevalonate (MVA) Pathway: Overexpressing key enzymes to boost the supply of squalene.[1][2]
-
Diverting Precursor Flux: Reducing the flow of squalene into competing pathways, primarily ergosterol biosynthesis.[1][2]
-
Heterologous Enzyme Expression: Introducing and optimizing the expression of enzymes that catalyze the cyclization of squalene to (+)-ambrein.[1][3]
Q2: Which heterologous enzymes are required for converting squalene to this compound?
A2: The conversion of squalene to (+)-ambrein is a two-step process catalyzed by specific cyclase enzymes. A commonly used enzyme is a promiscuous variant of tetraprenyl-β-curcumene cyclase from Bacillus megaterium (BmeTC).[1] Engineered variants, such as BmeTC-D373C, have been shown to catalyze the entire reaction from squalene to (+)-ambrein.[4] Further mutations, like in the dominant mutant BmeTCK6A/Q9E/N454A, have been developed to improve catalytic activity and increase yields.[3][5]
Q3: Why is squalene an important precursor for this compound biosynthesis?
A3: Squalene is the direct metabolic precursor for the biosynthesis of (+)-ambrein.[3][5] In yeast, squalene is an intermediate in the ergosterol biosynthesis pathway. By enhancing the production of squalene and introducing the necessary cyclases, the metabolic flux can be channeled towards this compound production.
Troubleshooting Guide
Problem 1: Low or no detectable this compound yield.
| Possible Cause | Suggested Solution |
| Insufficient Squalene Supply | The native MVA pathway may not produce enough squalene. Overexpress key rate-limiting enzymes in the pathway, such as a truncated version of HMG-CoA reductase (tHMG1) and squalene synthase (ERG9), to increase the intracellular pool of squalene.[1][2] |
| Diversion of Squalene to Ergosterol | Squalene is naturally converted to ergosterol, a vital component of the yeast cell membrane. Inhibit the first step of this competing pathway by down-regulating or inhibiting the squalene epoxidase enzyme (ERG1). This can be achieved chemically using an inhibitor like terbinafine.[1][2] It's crucial to find a balance that reduces ergosterol synthesis without compromising cell viability. |
| Low Catalytic Activity of Cyclase | The heterologous cyclase (e.g., BmeTC) may have low efficiency in S. cerevisiae. Use codon-optimized versions of the gene for better expression. Employ engineered enzyme variants with improved catalytic activity, such as BmeTCD373C or BmeTCK6A/Q9E/N454A.[3][4] Evaluating different promoters to control the expression level can also be beneficial.[3] |
| Suboptimal Fermentation Conditions | Growth and production conditions significantly impact yield. Optimize factors such as temperature, pH, aeration, and media composition. Fed-batch fermentation has been shown to achieve significantly higher titers compared to shake flask cultures.[4] |
Problem 2: High accumulation of squalene but low conversion to this compound.
| Possible Cause | Suggested Solution |
| Inefficient Cyclase Enzyme | This indicates the bottleneck lies in the conversion of squalene to this compound. Consider protein engineering of the cyclase to improve its activity. For example, creating fusion proteins of the cyclase and squalene synthase (e.g., AtSQS2) can facilitate substrate channeling and improve conversion rates.[3] |
| Poor Expression of Heterologous Genes | Verify the expression and stability of your heterologous enzymes (e.g., via Western blot). Optimize codon usage for S. cerevisiae and consider using strong, inducible promoters to control the timing and level of expression. |
| Accumulation of Toxic Intermediates | High concentrations of certain intermediates in terpene biosynthesis pathways can be toxic to yeast cells.[6] Monitor cell health and viability. If toxicity is suspected, try modulating the expression levels of upstream genes or using a two-phase fermentation system to extract the product in situ. |
Data Presentation: this compound Production in Engineered S. cerevisiae
The following table summarizes reported this compound yields achieved through various metabolic engineering strategies.
| Strain Engineering Strategy | Host Strain | Cultivation Method | This compound Titer (mg/L) | This compound Yield (mg/g DCW) | Reference |
| Overexpression of tHMG1, ERG9; ERG1 inhibition; Expression of BmeTCD373C | S. cerevisiae | Shake Flask | 2.9 | 0.7 | [4] |
| Optimization of MVA pathway; Expression of BmeTC and mutants; Promoter evaluation; GAL80 knockout; Fusion protein (BmeTC-AtSQS2) | S. cerevisiae | Shake Flask | 35.2 | N/A | [3][5] |
| Further protein surface modification of BmeTC (BmeTCK6A/Q9E/N454A) | S. cerevisiae | Shake Flask | 59.0 | N/A | [3][5] |
| Fed-batch fermentation of optimized strain (BmeTCK6A/Q9E/N454A) | S. cerevisiae | 2 L Fermenter | 457.4 | N/A | [3][5] |
N/A: Not Available in the cited source.
Experimental Protocols
Protocol 1: General Workflow for this compound Production
This protocol outlines the key steps from strain construction to analysis.
References
- 1. Engineering of Saccharomyces cerevisiae for the production of (+)-ambrein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic engineering of Saccharomyces cerevisiae for high-level production of (+)-ambrein from glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metabolic engineering of <i>Saccharomyces cerevisiae</i> for high-level production of (+)-ambrein from glucose - ProQuest [proquest.com]
- 6. Biosynthesis of terpene compounds using the non-model yeast Yarrowia lipolytica: grand challenges and a few perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming the Low Solubility of Ambrein in Aqueous Research Media
For researchers, scientists, and drug development professionals, the low aqueous solubility of the triterpenoid ambrein presents a significant hurdle in experimental design and reproducibility. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with this compound in aqueous research media.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in water?
A1: this compound is a large, hydrophobic molecule with a chemical structure dominated by nonpolar carbon-hydrogen bonds.[1] Its triterpenoid backbone lacks a sufficient number of polar functional groups that can interact favorably with water molecules, which are highly polar. This leads to very low aqueous solubility, estimated to be around 6.895 x 10⁻⁷ mg/L at 25°C.[2]
Q2: What are the initial steps for preparing an this compound stock solution?
A2: Due to its poor water solubility, a common practice is to first dissolve this compound in an organic solvent to create a concentrated stock solution.[3] This stock can then be diluted into your aqueous experimental medium. It is crucial to select a solvent that is compatible with your downstream application (e.g., cell culture, enzymatic assays) and to be mindful of the final solvent concentration, as it may have its own biological effects.[4]
Q3: My this compound precipitates out of solution when I dilute my organic stock into my aqueous buffer. What can I do?
A3: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is no longer high enough to keep the hydrophobic compound dissolved in the now predominantly aqueous environment. Several strategies can be employed to mitigate this, including the use of co-solvents, cyclodextrins, surfactants, or creating a nanoemulsion. It is also advisable to add the this compound stock solution to the aqueous medium slowly while vortexing or stirring to facilitate mixing and reduce localized high concentrations that can promote precipitation.[5]
Troubleshooting Guides
Method 1: Co-solvent Systems
The use of a water-miscible organic solvent in your final aqueous medium can help maintain this compound's solubility.
Issue: this compound precipitates upon dilution of a DMSO stock solution into an aqueous buffer.
Troubleshooting Steps:
-
Select an appropriate co-solvent: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and glycerin are commonly used co-solvents in biological research.[6][7] The choice of co-solvent will depend on the tolerance of your specific assay.
-
Determine the optimal co-solvent concentration: The final concentration of the co-solvent should be high enough to maintain this compound solubility but low enough to avoid toxicity or off-target effects in your experiment. It is recommended to perform a dose-response curve for the co-solvent alone to determine its tolerance level in your system.
-
Prepare a working stock solution: Instead of diluting a highly concentrated stock directly into your final medium, prepare an intermediate working stock with a higher concentration of the co-solvent. This can then be further diluted.
Quantitative Data on Co-solvent Usage (General Guidance):
| Co-solvent | Typical Final Concentration in Media | Notes |
| DMSO | < 1% (v/v) | Can have biological effects at higher concentrations. |
| Ethanol | < 1% (v/v) | Can affect cell membranes and protein function. |
| Propylene Glycol | 1-5% (v/v) | Generally considered less toxic than DMSO and ethanol.[7] |
| Glycerin | 1-5% (v/v) | A viscous co-solvent that is generally well-tolerated by cells.[7] |
Experimental Protocol: Preparing an this compound Stock Solution with a Co-solvent
This protocol provides a general guideline for preparing a 10 mM this compound stock solution in DMSO.
-
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh out the desired amount of this compound powder into the tube.
-
Add the calculated volume of DMSO to achieve a 10 mM concentration.
-
Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming or brief sonication can aid dissolution.[8]
-
Visually inspect the solution to ensure no particulate matter remains.
-
For cell culture applications, sterile filter the stock solution through a 0.22 µm syringe filter.[8]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[8]
-
Workflow for Co-solvent Method
References
- 1. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes | MDPI [mdpi.com]
- 2. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug [mdpi.com]
- 3. phytotechlab.com [phytotechlab.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Synthetic Ambrein Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of synthetic ambrein isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities encountered during the synthesis of this compound?
A1: The nature of isomeric impurities largely depends on the synthetic route employed.
-
Biosynthesis: In biosynthetic routes utilizing squalene as a precursor, common byproducts include the monocyclic intermediate 3-deoxyachilleol A. Additionally, the cyclase enzymes used can sometimes produce other triterpenoid isomers. For instance, the bifunctional cyclase BmeTC can generate byproducts such as 8α-hydroxypolypoda-13,17,21-triene, onoceranoxide, and 14β-hydroxyonocera-8(26)-ene from squalene.[1][2]
-
Chemical Synthesis: Chemical synthesis of this compound can be lengthy and complex, potentially leading to a variety of diastereomers and structural isomers depending on the specific reactions and starting materials used.[2] The purification of these mixtures can be challenging due to the similar physical properties of the isomers.
Q2: What analytical techniques are recommended for identifying and quantifying this compound and its isomers?
A2: A combination of chromatographic and spectroscopic methods is essential for the robust analysis of this compound and its isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is a reliable method for the confirmation of this compound in samples.[3][4][5][6] Derivatization of the hydroxyl group of this compound may be necessary for optimal GC analysis.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for the structural elucidation of this compound and its isomers.[3][5][6][7][8] NMR can provide detailed information about the connectivity and stereochemistry of the molecules.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with chiral stationary phases, is a key technique for the separation and quantification of enantiomers and diastereomers.[9][] Supercritical Fluid Chromatography (SFC) is also emerging as a powerful tool for chiral separations of fragrance compounds, often offering faster analysis times compared to traditional methods.[11][12]
Q3: What are the primary methods for purifying synthetic this compound from its isomers?
A3: The most common purification techniques for this compound and its isomers are column chromatography and recrystallization.
-
Column Chromatography: This is a widely used method for separating compounds based on their differential adsorption to a stationary phase. Both normal-phase and reversed-phase chromatography can be employed.
-
Recrystallization: This technique purifies a solid compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling. The impurities remain in the solvent.[13][14][15] This method is effective when there are significant differences in the solubility of this compound and its isomers in a particular solvent system.
Troubleshooting Guides
Column Chromatography Purification
Problem 1: Poor separation of this compound from its isomers.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent System | Optimize the mobile phase composition. For normal-phase chromatography, try different ratios of non-polar (e.g., hexane, heptane) and moderately polar (e.g., ethyl acetate, dichloromethane) solvents. For reversed-phase, adjust the ratio of water and organic solvent (e.g., acetonitrile, methanol). |
| Incorrect Stationary Phase | If using silica gel, consider alumina or other stationary phases with different selectivities. For challenging separations of diastereomers, specialized stationary phases may be required. |
| Column Overloading | Reduce the amount of crude sample loaded onto the column. Overloading leads to broad peaks and poor resolution. |
| Flow Rate is Too High | Decrease the flow rate to allow for better equilibration between the mobile and stationary phases, which can improve resolution. |
Problem 2: this compound is not eluting from the column.
| Possible Cause | Troubleshooting Steps |
| Mobile Phase is Too Non-Polar | Gradually increase the polarity of the mobile phase. For normal-phase chromatography, increase the percentage of the more polar solvent. For reversed-phase, decrease the percentage of the aqueous component. |
| Strong Adsorption to Stationary Phase | If this compound is strongly interacting with the stationary phase (e.g., silica gel), consider switching to a less active stationary phase or using a mobile phase modifier to reduce interactions. |
| Compound Degradation on the Column | Test the stability of your this compound sample on the stationary phase (e.g., by spotting on a TLC plate and letting it sit for some time before developing). If degradation is observed, consider using a deactivated stationary phase or a different purification technique.[16] |
Recrystallization Purification
Problem 1: this compound does not crystallize upon cooling.
| Possible Cause | Troubleshooting Steps |
| Too Much Solvent Used | The solution may be too dilute. Carefully evaporate some of the solvent and try cooling again.[17] |
| Inappropriate Solvent | The chosen solvent may be too good of a solvent for this compound even at low temperatures. Try a different solvent or a solvent mixture where this compound has lower solubility at cold temperatures. |
| Supersaturation | The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[15] |
Problem 2: The recrystallized this compound is still impure.
| Possible Cause | Troubleshooting Steps |
| Impurities Co-crystallize with this compound | The solubility of the impurities may be too similar to that of this compound in the chosen solvent. Try a different recrystallization solvent or a series of recrystallizations from different solvents. |
| Cooling Was Too Rapid | Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[14][17] |
| Insufficient Washing of Crystals | After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities. |
Quantitative Data Summary
While specific quantitative data for the purification of synthetic this compound isomers is not extensively published, the following table provides a general overview of expected outcomes based on common purification practices.
| Purification Method | Parameter | Typical Range | Notes |
| Column Chromatography | Purity | >95% | Highly dependent on the specific isomers being separated and the optimization of chromatographic conditions. |
| Yield | 50-90% | Yield can be affected by factors such as compound stability on the column and the difficulty of the separation. | |
| Recrystallization | Purity | >98% | Can achieve high purity if a suitable solvent is found and the procedure is performed carefully. |
| Yield | 60-95% | Yield is dependent on the solubility difference between this compound and its isomers and the amount of material lost in the mother liquor. |
Experimental Protocols
General Protocol for Column Chromatography Purification of this compound
-
Stationary Phase Selection: Start with standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase Selection:
-
Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system.
-
A good starting point for normal-phase chromatography is a mixture of hexane and ethyl acetate.
-
Aim for an Rf value of 0.2-0.3 for this compound on the TLC plate for good separation on the column.
-
-
Column Packing:
-
Prepare a slurry of the silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack evenly.
-
-
Sample Loading:
-
Dissolve the crude this compound mixture in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully load the sample onto the top of the packed column.
-
-
Elution:
-
Begin elution with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the this compound.
-
Collect fractions and monitor their composition by TLC.
-
-
Fraction Analysis:
-
Combine the fractions containing pure this compound.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
General Protocol for Recrystallization of this compound
-
Solvent Selection:
-
Dissolution:
-
Cooling and Crystallization:
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[13]
-
-
Washing and Drying:
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efforts toward Ambergris Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Further spectral and chromatographic studies of ambergris. | University of Kentucky College of Arts & Sciences [resources.as.uky.edu]
- 8. Analysis of ambergris tincture | Semantic Scholar [semanticscholar.org]
- 9. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. Use and practice of achiral and chiral supercritical fluid chromatography in pharmaceutical analysis and purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. LabXchange [labxchange.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Chromatography [chem.rochester.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Optimizing Ambrein Production in Microbial Strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing culture conditions for ambrein-producing microbial strains.
Frequently Asked Questions (FAQs)
Q1: Which microbial hosts are commonly used for this compound production?
A1: The most common microbial hosts for recombinant this compound production are the bacterium Escherichia coli and the yeasts Saccharomyces cerevisiae and Pichia pastoris.[1][2][3] Each host has its own advantages regarding genetic tools, cultivation characteristics, and protein expression levels.
Q2: What is the general metabolic strategy for producing this compound in a microbial host?
A2: The general strategy involves a two-step metabolic engineering approach. First, the host's native metabolic pathways are engineered to increase the production of the precursor molecule, squalene.[1] This is often achieved by overexpressing key enzymes in the mevalonate (MVA) pathway, such as a truncated 3-hydroxy-3-methylglutaryl-CoA reductase (tHMG) and squalene synthase (ERG9).[4] The second step is the introduction of heterologous enzymes, specifically a squalene-hopene cyclase (SHC) and a tetraprenyl-β-curcumene cyclase (BmeTC), which convert squalene into this compound.[2][5]
Q3: What are typical yields of this compound in engineered microbial strains?
A3: this compound yields can vary significantly depending on the microbial host, the extent of metabolic engineering, and the cultivation conditions (shake flask vs. bioreactor). Reported yields in S. cerevisiae have reached up to 457.4 mg/L in a 2 L fermenter.[2][6] In P. pastoris, yields of up to 105 mg/L in fed-batch fermentation have been achieved.[3] E. coli has been reported to produce this compound at lower titers, around 2.6 mg/L.[2][5]
Q4: What are the key culture parameters to optimize for this compound production?
A4: The key culture parameters to optimize include the composition of the fermentation medium (carbon and nitrogen sources), pH, temperature, aeration, and agitation.[4] These parameters influence cell growth, metabolic flux towards the precursor squalene, and the activity of the heterologous enzymes.
Q5: How can I increase the intracellular pool of the precursor, squalene?
A5: Increasing the intracellular squalene pool is critical for high this compound yields. This can be achieved by:
-
Overexpressing key enzymes in the mevalonate pathway, such as tHMG-CoA reductase and squalene synthase.[1]
-
Inhibiting competing metabolic pathways that consume squalene. For example, in yeast, the enzyme squalene epoxidase (ERG1), which directs squalene towards ergosterol biosynthesis, can be partially inhibited using the chemical inhibitor terbinafine.[1][4]
Troubleshooting Guide
Problem 1: Low or no this compound production, despite successful genetic modification.
| Possible Cause | Suggested Solution |
| Inefficient cyclase activity | The catalytic efficiency of the squalene-to-ambrein converting enzymes (cyclases) is a common bottleneck.[2] Consider using codon-optimized genes for the host organism or screening for cyclase variants with higher activity.[6] |
| Insufficient squalene precursor | Verify the production of squalene in your engineered strain. If squalene levels are low, further optimize the mevalonate pathway by overexpressing rate-limiting enzymes or inhibiting competing pathways.[1] |
| Suboptimal culture conditions | Systematically optimize culture parameters such as temperature, pH, and media components. For yeast, a temperature of 28-30°C and a pH of 5.0-6.0 is a good starting point.[7] For E. coli, a temperature of 30-37°C and a pH of 7.0 may be optimal.[6] |
| Plasmid instability (in E. coli) | High metabolic burden from expressing multiple heterologous genes can lead to plasmid loss.[8] Consider genomic integration of the expression cassettes or use lower copy number plasmids. |
Problem 2: Poor cell growth of the engineered strain.
| Possible Cause | Suggested Solution |
| Metabolic burden | The overexpression of multiple genes can impose a significant metabolic load on the host cells, leading to reduced growth rates.[9] Use inducible promoters to separate the growth phase from the production phase. Optimize inducer concentration to balance growth and production. |
| Toxicity of intermediates | Accumulation of certain metabolic intermediates can be toxic to the cells. Try to balance the expression levels of the pathway enzymes to avoid bottlenecks and accumulation of toxic compounds. |
| Suboptimal media composition | Ensure the growth medium contains all necessary nutrients, including trace elements and vitamins. For high-density cultures, a rich, defined medium is recommended.[3] |
Problem 3: Difficulty in extracting and quantifying this compound.
| Possible Cause | Suggested Solution |
| Inefficient cell lysis | Ensure complete cell lysis to release the intracellular this compound. Mechanical methods like bead beating or sonication, in combination with chemical lysis, can be effective. |
| This compound degradation | This compound can be sensitive to heat and oxidation. Use mild extraction conditions and consider adding antioxidants to the extraction solvent. |
| Low concentration | If the this compound concentration is below the detection limit of your analytical method (e.g., GC-MS), you may need to concentrate the extract before analysis. |
Data Presentation
Table 1: Reported this compound and Squalene Production in Engineered Microbial Strains
| Microbial Host | Genetic Modifications | Cultivation Scale | Product | Titer (mg/L) | Reference |
| S. cerevisiae | Overexpression of MVA pathway, BmeTC mutant | 2 L Fermenter | (+)-Ambrein | 457.4 | [2][6] |
| S. cerevisiae | Overexpression of MVA pathway, BmeTC mutant | Shake Flask | (+)-Ambrein | 59.0 | [2][6] |
| S. cerevisiae | Overexpression of tHMG and ERG9, BmeTC-D373C | Shake Flask | (+)-Ambrein | 2.9 | [3] |
| S. cerevisiae | Optimization of MVA pathway | Shake Flask | Squalene | 384.4 | [2][6] |
| P. pastoris | Overexpression of BmeTC-D373C | Fed-batch Fermentation | (+)-Ambrein | 105 | [3] |
| P. pastoris | Overexpression of BmeTC-D373C | Shake Flask | (+)-Ambrein | 15 | [3] |
| E. coli | Co-expression of ScERG9, D377C SHC, BmeTC | Shake Flask | This compound | 2.6 | [2][5] |
Table 2: Recommended Starting Ranges for Culture Condition Optimization
| Parameter | Saccharomyces cerevisiae | Escherichia coli |
| Temperature | 28 - 30 °C | 30 - 37 °C |
| pH | 5.0 - 6.0 | 6.5 - 7.5 |
| Carbon Source | Glucose, Galactose | Glucose, Glycerol |
| Nitrogen Source | Yeast Extract, Peptone, Ammonium Sulfate | Tryptone, Yeast Extract, Casamino Acids |
| Aeration | High aeration is generally beneficial | Maintain aerobic conditions (e.g., >20% dissolved oxygen) |
| Agitation | 150 - 250 rpm (shake flask) | 200 - 250 rpm (shake flask) |
Experimental Protocols
Protocol 1: General Media Preparation for S. cerevisiae
-
YPD Medium (Yeast Extract Peptone Dextrose):
-
Dissolve 10 g/L yeast extract, 20 g/L peptone, and 20 g/L dextrose (glucose) in deionized water.
-
Adjust the pH to 6.0.
-
Autoclave at 121°C for 20 minutes.
-
-
Minimal Defined Medium (for controlled studies):
-
Dissolve 6.7 g/L Yeast Nitrogen Base (without amino acids).
-
Add 20 g/L glucose (or other carbon source).
-
Supplement with necessary amino acids and nucleobases as required by the specific yeast strain.
-
Filter-sterilize the solution.
-
Protocol 2: this compound Extraction and Quantification
-
Cell Harvesting: Centrifuge the microbial culture (e.g., 5000 x g for 10 minutes) to pellet the cells. Wash the cell pellet with deionized water and store at -20°C until extraction.
-
Cell Lysis: Resuspend the cell pellet in a suitable buffer. Perform cell lysis using a method such as sonication on ice or bead beating with glass beads.
-
Solvent Extraction:
-
Add a non-polar solvent such as hexane or ethyl acetate to the lysed cell suspension.
-
Vortex vigorously for 5-10 minutes to extract the lipids, including this compound.
-
Centrifuge to separate the organic and aqueous phases.
-
Carefully collect the organic (upper) layer containing the this compound.
-
-
Sample Preparation for Analysis:
-
Evaporate the solvent under a stream of nitrogen.
-
Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., hexane) for analysis.
-
-
Quantification:
-
Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Use a standard curve of purified this compound to quantify the concentration in the sample.
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic engineering of Saccharomyces cerevisiae for high-level production of (+)-ambrein from glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. athenaes.com [athenaes.com]
- 4. researchgate.net [researchgate.net]
- 5. Heterologous biosynthesis of triterpenoid this compound in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Whole-cell (+)-ambrein production in the yeast Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systems metabolic engineering of Escherichia coli for hyper-production of 5‑aminolevulinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Burden Imposed by Heterologous Protein Production in Two Major Industrial Yeast Cell Factories: Identifying Sources and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Preventing ambrein degradation during long-term sample storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of ambrein during long-term sample storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary cause of this compound degradation is oxidation.[1][2][3] this compound, a triterpenoid alcohol, is susceptible to both photo-oxidation (degradation upon exposure to light) and auto-oxidation (reaction with atmospheric oxygen).[1][4] This oxidative process leads to the formation of various degradation products, including the fragrant compounds ambroxide and ambrinol, which alters the chemical integrity of the original sample.[5]
Q2: What are the optimal temperature and atmospheric conditions for storing solid this compound?
A2: For long-term stability of solid (powder) this compound, it is recommended to store it at low temperatures, ideally at -20°C or below.[6] To further minimize oxidative degradation, storage under an inert atmosphere, such as nitrogen or argon, is highly recommended.[6] The sample container should be opaque to prevent light exposure and sealed tightly to protect from moisture.
Q3: How should I store this compound in solution?
A3: this compound in solution is more susceptible to degradation than in its solid form. For long-term storage, it is recommended to store solutions at ultra-low temperatures, such as -80°C.[6][7] The choice of solvent is critical. Aprotic solvents that are free of peroxides are preferable. It is advisable to use solvents that have been purged with an inert gas to remove dissolved oxygen.
Q4: Can I use antioxidants to prevent this compound degradation?
A4: Yes, the use of antioxidants can be an effective strategy to inhibit the oxidative degradation of this compound, particularly for samples in solution. Common antioxidants used for stabilizing organic compounds include butylated hydroxytoluene (BHT) and ascorbate.[8][] The selection and concentration of the antioxidant should be carefully considered to avoid interference with downstream applications.
Q5: How do freeze-thaw cycles affect the stability of this compound samples?
A5: Repeated freeze-thaw cycles can negatively impact the stability of this compound, especially when in solution. These cycles can accelerate degradation by promoting the formation of ice crystals, which can increase solute concentration and alter the pH of the solution, potentially catalyzing degradation reactions.[10][11][12] It is recommended to aliquot samples into smaller, single-use volumes to minimize the number of freeze-thaw cycles.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Change in sample color (e.g., yellowing) | Oxidation of this compound. | Store samples at -20°C or lower, under an inert atmosphere (e.g., argon or nitrogen), and in light-protected containers. For solutions, consider adding an antioxidant like BHT. |
| Appearance of new peaks in analytical chromatogram (e.g., GC-MS, HPLC) | Degradation of this compound into products like ambroxide. | Review storage conditions. Ensure the sample has not been exposed to light, elevated temperatures, or atmospheric oxygen. Confirm the purity of the solvent used. |
| Reduced concentration of this compound over time | Degradation due to improper storage. | Implement optimal storage conditions immediately. For future samples, aliquot into smaller volumes to avoid repeated freeze-thaw cycles. |
| Inconsistent analytical results between aliquots | Non-homogeneity of the sample or differential degradation due to improper handling of individual aliquots. | Ensure the bulk sample is homogeneous before aliquoting. Handle all aliquots consistently and store them under identical conditions. |
Experimental Protocols
Protocol for Assessing Long-Term Stability of this compound
1. Objective: To evaluate the stability of this compound under various storage conditions over an extended period.
2. Materials:
-
High-purity this compound standard
-
Solvents (e.g., ethanol, HPLC-grade)
-
Antioxidants (e.g., BHT)
-
Cryovials or amber glass vials with PTFE-lined caps
-
-20°C and -80°C freezers
-
Inert gas (argon or nitrogen)
-
HPLC-UV/CAD or GC-MS system
3. Sample Preparation:
-
Solid Samples: Weigh 1-5 mg of solid this compound into amber glass vials. Fill the headspace with argon or nitrogen before sealing.
-
Solution Samples: Prepare a stock solution of this compound in the desired solvent (e.g., 1 mg/mL in ethanol). If using an antioxidant, prepare a parallel stock solution with the added stabilizer (e.g., 0.01% BHT). Dispense 1 mL aliquots into cryovials. Purge the headspace with inert gas before capping.
4. Storage Conditions:
-
Store sets of solid and solution samples under the following conditions:
-
-20°C in the dark
-
-80°C in the dark
-
4°C in the dark (for comparison)
-
Room temperature (20-25°C) in the dark (accelerated degradation)
-
Room temperature with light exposure (accelerated degradation)
-
5. Time Points for Analysis:
-
Analyze a baseline sample (T=0) immediately after preparation.
-
Analyze samples from each storage condition at regular intervals (e.g., 1, 3, 6, 12, and 24 months).
6. Analytical Method (HPLC-CAD Example):
-
Column: C18 or C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[13][14]
-
Mobile Phase: Isocratic or gradient elution with a mixture of methanol and water or acetonitrile and water.[14][15]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: Charged Aerosol Detector (CAD).
-
Injection Volume: 10 µL.
-
Quantification: Prepare a calibration curve using freshly prepared this compound standards. Calculate the concentration of this compound in each stored sample. The appearance of new peaks may indicate degradation products.
7. Data Analysis:
-
Plot the concentration of this compound as a function of time for each storage condition.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Identify and, if possible, quantify major degradation products.
Visualizations
Caption: Oxidative degradation pathway of this compound.
References
- 1. Vapor Phase Terpenes Mitigate Oxidative Degradation of Cannabis sativa Inflorescence Cannabinoid Content in an Accelerated Stability Study [pubmed.ncbi.nlm.nih.gov]
- 2. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 3. [PDF] Protection of terpenes against oxidative and acid decomposition on adsorbent cartridges | Semantic Scholar [semanticscholar.org]
- 4. Fast analysis of phenolic terpenes by high-performance liquid chromatography using a fused-core column - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Terpenoids and Polyphenols as Natural Antioxidant Agents in Food Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gmpplastic.com [gmpplastic.com]
- 7. atlasspores.academy [atlasspores.academy]
- 8. ehs.web.baylor.edu [ehs.web.baylor.edu]
- 10. Freeze-Thaw Cycles and Their Impact on Pharmaceutical Stability – StabilityStudies.in [stabilitystudies.in]
- 11. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is Freeze thaw (Thermal cycling) study? - Vici Health Sciences [vicihealthsciences.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. uft-plovdiv.bg [uft-plovdiv.bg]
- 15. researchgate.net [researchgate.net]
Ambrein Quantification in Complex Biological Matrices: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of ambrein in complex biological matrices such as plasma, urine, and tissue homogenates.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in quantifying this compound in biological matrices?
A1: The primary challenges include low recovery during sample preparation due to its lipophilic nature, significant matrix effects from endogenous substances like lipids and proteins, potential for poor ionization efficiency in mass spectrometry, and the lack of commercially available isotopically labeled internal standards.[1][2][3]
Q2: Which analytical technique is most suitable for this compound quantification?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity, which are crucial for distinguishing this compound from other components in a complex biological sample.[4][5] Gas chromatography-mass spectrometry (GC-MS) can also be used, but often requires derivatization to improve this compound's volatility.[6][7][8][9]
Q3: How can I minimize matrix effects in my this compound assay?
A3: To minimize matrix effects, it is essential to have a robust sample preparation protocol that effectively removes interfering substances.[1] Techniques like solid-phase extraction (SPE) are generally more effective than simple protein precipitation. Additionally, optimizing chromatographic conditions to separate this compound from co-eluting matrix components is critical.[1][2] Using a matrix-matched calibration curve or a suitable internal standard can also help to compensate for matrix effects.[2]
Q4: What should I consider when selecting an internal standard (IS) for this compound quantification?
A4: Ideally, an isotopically labeled this compound would be the best internal standard as it would co-elute with the analyte and experience similar matrix effects. In the absence of a labeled standard, a structurally similar molecule (a stable, non-endogenous triterpenoid) that exhibits similar extraction and ionization behavior can be used.[1]
Q5: How can I improve the recovery of this compound during sample extraction?
A5: Due to this compound's nonpolar nature, liquid-liquid extraction (LLE) with a nonpolar organic solvent or solid-phase extraction (SPE) with a hydrophobic stationary phase (like C18) is recommended.[10][11] Optimization of the extraction solvent, pH, and elution conditions is crucial to maximize recovery.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of this compound in complex biological matrices.
Issue 1: Low or No Signal/Response for this compound
Possible Causes:
-
Poor Extraction Recovery: this compound may be lost during sample preparation.
-
Inefficient Ionization: this compound may not ionize well under the chosen mass spectrometry source conditions.
-
Sample Degradation: this compound may be unstable in the biological matrix or during sample processing.[12][13][14][15][16]
-
Instrumental Issues: The LC-MS/MS system may not be performing optimally.[17][18]
Solutions:
-
Optimize Extraction:
-
Evaluate different extraction techniques (LLE vs. SPE).
-
For LLE, test various organic solvents (e.g., hexane, ethyl acetate).
-
For SPE, optimize the wash and elution steps to ensure this compound is retained and then fully eluted.
-
-
Enhance Ionization:
-
Experiment with different ionization sources (e.g., APCI in addition to ESI).
-
Optimize mobile phase additives (e.g., ammonium formate) to promote adduct formation, which can improve signal intensity.[19]
-
-
Assess Stability:
-
Verify Instrument Performance:
-
Run a system suitability test with a known standard to confirm the instrument is functioning correctly.[20]
-
Issue 2: High Variability in Results (Poor Precision)
Possible Causes:
-
Inconsistent Sample Preparation: Manual extraction procedures can introduce variability.
-
Matrix Effects: Variations in the matrix composition between samples can lead to inconsistent ion suppression or enhancement.[1][2][3]
-
Instrument Instability: Fluctuations in the LC or MS performance.[17][18]
Solutions:
-
Standardize Protocols:
-
Automate sample preparation steps where possible.
-
Ensure consistent timing and technique for all manual steps.
-
-
Address Matrix Effects:
-
Use an appropriate internal standard to normalize for variations.
-
Employ a more rigorous cleanup method like SPE to remove more of the matrix.
-
Dilute the sample if the this compound concentration is high enough, as this can reduce the concentration of interfering matrix components.
-
-
Monitor Instrument Performance:
-
Regularly check for pressure fluctuations in the LC system and signal stability in the MS.
-
Ensure the column is properly equilibrated between injections.[17]
-
Issue 3: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes:
-
Column Overload: Injecting too much sample onto the column.
-
Inappropriate Mobile Phase: The pH or solvent composition may not be suitable for this compound.
-
Column Degradation: The analytical column may be old or contaminated.
-
Co-eluting Interferences: Matrix components eluting at the same time as this compound can distort the peak shape.
Solutions:
-
Optimize Injection Volume:
-
Reduce the amount of sample injected onto the column.
-
-
Adjust Mobile Phase:
-
Experiment with different mobile phase compositions and gradients.
-
Ensure the pH is appropriate for this compound.
-
-
Column Maintenance:
-
Use a guard column to protect the analytical column.
-
If the column is old or contaminated, replace it.
-
-
Improve Sample Cleanup:
-
Enhance the sample preparation to remove interfering components.
-
Quantitative Data Summary
The following tables provide hypothetical yet realistic quantitative data that could be expected during the validation of an this compound quantification method. As there is limited published data specifically for this compound in biological matrices, these tables are based on typical performance characteristics for the analysis of similar triterpenoid compounds.[21][22][23]
Table 1: Extraction Recovery and Matrix Effect for this compound in Human Plasma
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Extraction Recovery (%) | 75 ± 8.2 | 88 ± 5.1 |
| Matrix Effect (%) | 65 ± 12.5 (Suppression) | 85 ± 7.8 (Suppression) |
| Overall Process Efficiency (%) | 48.8 | 74.8 |
Data presented as Mean ± Standard Deviation (n=6). Matrix Effect (%) = (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100.[1] Overall Process Efficiency (%) = (Extraction Recovery x Matrix Effect) / 100.
Table 2: Method Validation Parameters for this compound Quantification by LC-MS/MS
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10 | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% | 6.8% |
| Inter-day Precision (%CV) | ≤ 15% | 9.2% |
| Accuracy (% Bias) | Within ±15% | -5.4% |
Experimental Protocols
Protocol 1: this compound Extraction from Human Plasma using Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Thaw frozen plasma samples at room temperature. Centrifuge at 4000 rpm for 10 minutes to pellet any precipitates.
-
Protein Precipitation: To 200 µL of plasma, add 600 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute.
-
Centrifugation: Centrifuge the mixture at 13,000 rpm for 10 minutes at 4°C.
-
SPE Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from step 3 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar impurities.
-
Elution: Elute this compound and the internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters for this compound Quantification
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 60% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) Positive
-
MRM Transitions:
-
This compound: [M+H]+ → fragment ions (specific m/z values to be determined by infusion of a standard)
-
Internal Standard: [M+H]+ → fragment ions
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting low this compound signal.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. rsc.org [rsc.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. researchgate.net [researchgate.net]
- 7. Further spectral and chromatographic studies of ambergris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. clsjournal.ascls.org [clsjournal.ascls.org]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Quality assurance of add-on testing in plasma samples: stability limit for 29 biochemical analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bevital.no [bevital.no]
- 16. researchgate.net [researchgate.net]
- 17. ssi.shimadzu.com [ssi.shimadzu.com]
- 18. zefsci.com [zefsci.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. mdpi.com [mdpi.com]
- 22. Quantitative determination of six major triterpenoids in Ganoderma lucidum and related species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Qualitative and Quantitative Analysis of Major Triterpenoids in Alismatis Rhizoma by High Performance Liquid Chromatography/Diode-Array Detector/Quadrupole-Time-of-Flight Mass Spectrometry and Ultra-Performance Liquid Chromatography/Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Catalyst Efficiency in Ambrein Cyclization Reactions
Welcome to the Technical Support Center dedicated to enhancing the efficiency of catalysts for ambrein cyclization reactions. This resource is tailored for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Low Reaction Yield & Conversion Rate
Q1: My this compound synthesis reaction is showing a low yield. What are the common causes and how can I improve it?
A1: Low yields in this compound cyclization, particularly in biocatalytic systems, are a common challenge and can stem from several factors. A systematic approach to troubleshooting is essential for identifying the root cause.[1]
Troubleshooting Steps:
-
Evaluate Catalyst Performance:
-
Enzyme Activity and Stability: The catalytic efficiency of squalene-hopene cyclase (SHC) and tetraprenyl-β-curcumene cyclase (BmeTC) is paramount. Ensure the enzymes are active and stable under your reaction conditions. Consider using engineered enzyme variants, such as the D377C mutant of Alicyclobacillus acidocaldarius SHC (AaSHC) or the D373C mutant of Bacillus megaterium BmeTC (BmeTC), which have shown improved performance.[2][3][4] The BmeTCD373C mutant, for instance, has been shown to catalyze the entire reaction from squalene to (+)-ambrein.[3][4]
-
Catalyst Loading: The amount of catalyst can significantly impact the reaction rate. While a higher catalyst concentration can increase the rate, it may also lead to unwanted side reactions.[1] Experiment with different catalyst loadings to find the optimal concentration.
-
-
Re-evaluate Reaction Conditions:
-
Temperature: Ensure the reaction is conducted at the optimal temperature for your specific catalyst. Deviations can lead to side reactions or a slower reaction rate.[1]
-
pH: The pH of the reaction medium is critical for enzyme activity and stability. Monitor and maintain the pH within the optimal range for the enzymes. A shift in pH during the reaction can indicate issues.
-
Solvent: The choice of solvent is crucial as it can affect reactant solubility, and the stability of intermediates.[1]
-
-
Assess Substrate and Product Integrity:
-
Substrate Quality: Ensure the squalene used is of high purity. Impurities can inhibit or poison the catalyst.
-
Product Inhibition: The accumulation of this compound or side products might inhibit the enzyme. Consider in-situ product removal strategies if product inhibition is suspected.
-
-
Monitor Reaction Progress:
-
Utilize techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the consumption of squalene and the formation of this compound over time.[1][5] This will help determine the optimal reaction time and identify if the reaction has stalled.
-
Q2: The reaction rate decreases significantly over time. What could be the cause?
A2: A decreasing reaction rate can be attributed to several factors:
-
Enzyme Instability: The catalyst may be denaturing or deactivating under the reaction conditions. Assess the stability of your enzyme over the course of the reaction.
-
Substrate Depletion: As the reaction progresses, the concentration of the substrate (squalene) decreases, leading to a slower reaction rate.
-
Product Inhibition: As mentioned previously, the accumulation of this compound or byproducts can inhibit the enzyme's activity.
-
pH Shift: The reaction itself might cause a change in the pH of the medium, moving it away from the enzyme's optimal range. Continuous monitoring and buffering of the reaction mixture can mitigate this.
Category 2: Side Product Formation
Q3: I am observing significant side product formation in my reaction. What are these byproducts and how can I minimize them?
A3: In the biocatalytic conversion of squalene to this compound, several side products can be formed, depending on the specific enzymes used. Common byproducts include 8α-hydroxypolypoda-13,17,21-triene, onoceranoxide, and 14β-hydroxyonocera-8(26)-ene.[3][4] The formation of these is often due to the bifunctional nature of the cyclase enzymes.[3][4]
Minimization Strategies:
-
Enzyme Engineering: Utilizing engineered enzymes can significantly improve selectivity towards this compound. For example, the BmeTCD373C mutant favors the direct conversion of squalene to (+)-ambrein, reducing the formation of certain byproducts.[3][4]
-
Reaction Condition Optimization: Fine-tuning reaction parameters such as temperature, pH, and reaction time can influence the product distribution. Experiment with these variables to find conditions that favor this compound formation.
-
Substrate Feeding Strategies: A controlled, slow feed of the substrate can sometimes help to maintain a low substrate concentration, which may disfavor the formation of certain side products.
Category 3: Catalyst Selection and Handling
Q4: How do I select the right catalyst for my this compound cyclization reaction?
A4: The choice of catalyst depends on your specific synthetic strategy.
-
For Biosynthesis from Squalene: A two-enzyme cascade system using a squalene-hopene cyclase (SHC) mutant (like AaSHCD377C) to produce 3-deoxyachilleol A, followed by a tetraprenyl-β-curcumene cyclase (BmeTC) is a common approach.[3][4] Alternatively, a single engineered enzyme like BmeTCD373C can be used for the direct conversion.[3][4]
-
For Chemical Conversion of Precursors: If you are working with precursors like sclareol, a chemical catalyst such as a zeolite can be employed for the cyclodehydration step to produce ambroxide, a derivative of this compound.[3][4]
Category 4: Product Isolation and Purification
Q5: My isolated yield of this compound is much lower than what I observe in the crude reaction mixture. What are the potential reasons?
A5: This discrepancy often points to losses during the work-up and purification stages.
Troubleshooting Steps:
-
Work-up Procedure: this compound may have some solubility in the aqueous phase, or it could be sensitive to pH changes during extraction. Optimize your extraction protocol by adjusting the pH and using appropriate organic solvents. The formation of emulsions during extraction can also lead to significant product loss.
-
Purification Losses: this compound might be irreversibly adsorbed onto the stationary phase during column chromatography or could decompose. Consider deactivating silica gel with a small amount of a base like triethylamine in the eluent if you are using silica gel chromatography. Recrystallization is another method that has been used for the purification of (+)-ambrein.[3][4]
Quantitative Data Summary
| Parameter | Catalyst System | Substrate | Product Titer/Yield | Host Organism (if applicable) | Reference |
| Product Titer | AaSHCD377C and BmeTC | Glycerol (leading to squalene) | 2.6 mg/L (+)-ambrein | Escherichia coli | [4] |
| Product Titer | BmeTCD373C | Squalene | 15 mg/L (+)-ambrein (shake flasks) | - | [3] |
| Product Titer | BmeTCD373C | Squalene | 105 mg/L (+)-ambrein (fed-batch fermentation) | - | [3] |
| Product Titer | AaSHCD377C and BmeTC | Squalene | 2 mg/L (+)-ambrein | Pichia pastoris | [4] |
| Overall Yield | Chemical Synthesis | Geranylacetone | 0.38% (+)-ambrein (22 steps) | - | [4] |
| Overall Yield | Chemical Synthesis | (S)-3-hydroxy-2,2-dimethylcyclohexanone | 1.1% (+)-ambrein (21 steps) | - | [4] |
Experimental Protocols
Key Experiment: Enzymatic Cyclization of Squalene to this compound
This protocol is a generalized procedure based on common practices in biocatalysis. Specific parameters should be optimized for your particular enzyme system.
1. Enzyme Preparation:
- Express and purify the desired cyclase enzymes (e.g., AaSHCD377C and BmeTC, or BmeTCD373C) from a suitable host organism (e.g., E. coli).
- Determine the protein concentration and specific activity of the purified enzyme solution.
2. Reaction Setup:
- Prepare a reaction buffer at the optimal pH for the enzyme(s).
- In a temperature-controlled reactor, add the reaction buffer and the purified enzyme(s) to the desired final concentration.
- Prepare a stock solution of squalene in a water-miscible organic solvent (e.g., DMSO or ethanol) to aid in its dispersal in the aqueous reaction medium.
3. Reaction Execution:
- Initiate the reaction by adding the squalene stock solution to the reaction mixture with vigorous stirring to ensure proper mixing.
- Maintain the reaction at the optimal temperature.
- Monitor the reaction progress periodically by taking small aliquots of the reaction mixture.
4. Reaction Monitoring:
- Extract the aliquots with a suitable organic solvent (e.g., ethyl acetate or hexane).
- Analyze the organic extract using TLC, GC-MS, or LC-MS to quantify the consumption of squalene and the formation of this compound and any side products.
5. Product Isolation:
- Once the reaction has reached completion (or the desired conversion), quench the reaction (e.g., by adding a water-immiscible organic solvent and separating the phases).
- Extract the entire reaction mixture with an appropriate organic solvent.
- Wash the combined organic extracts with brine and dry over an anhydrous salt (e.g., Na₂SO₄).
- Concentrate the organic phase under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: A troubleshooting workflow for addressing low this compound yields.
Caption: Biosynthetic pathways for this compound production from squalene.
References
Identifying and minimizing byproduct formation in the chemical synthesis of ambrein
Welcome to the technical support center for the chemical synthesis of ambrein. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to byproduct formation during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the principal methods for this compound synthesis?
A1: this compound can be synthesized through two primary routes: total chemical synthesis and biosynthesis.
-
Total Chemical Synthesis: This involves constructing the complex tricycle structure of this compound from simpler, acyclic precursors. Notable starting materials include farnesylacetic acid and geranylacetone.[1][2] These multi-step syntheses can be lengthy and complex.
-
Biosynthesis: This method utilizes enzymes to convert a natural precursor, squalene, into this compound.[1][2] This is typically achieved in engineered microorganisms like E. coli or yeast.
Q2: What are the most common byproducts in this compound synthesis?
A2: Byproduct formation is a significant challenge in both synthetic routes and is highly dependent on the chosen method.
-
In biosynthesis , common byproducts arise from alternative cyclization pathways of squalene or its intermediates. These include 8α-hydroxypolypoda-13,17,21-triene, onoceranoxide, 14β-hydroxyonocera-8(26)-ene, and 3-deoxyachilleol A.[1][2]
-
In total chemical synthesis , byproducts are often stereoisomers (diastereomers) of this compound or products of incomplete or side reactions at various stages of the multi-step process. For example, in the synthesis of the related compound ambroxide from sclareol, (-)-9b-epi-ambrox is a known byproduct.[1]
Q3: How can I identify byproducts in my this compound synthesis reaction?
A3: A combination of chromatographic and spectroscopic techniques is essential for the identification and quantification of this compound and its byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile byproducts.
-
High-Performance Liquid Chromatography (HPLC): Used for the separation and purification of non-volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the definitive identification of this compound and any isolated byproducts.
Q4: What general strategies can be employed to minimize byproduct formation?
A4: Minimizing byproduct formation requires careful optimization of reaction conditions.
-
For Biosynthesis: Enzyme engineering can improve the specificity of the cyclization reaction. For example, using a mutant of the enzyme tetraprenyl-β-curcumene cyclase (BmeTC), such as BmeTCY167A/D373C, has been shown to increase the yield of this compound and alter the byproduct profile.[1]
-
For Chemical Synthesis: Precise control of reaction parameters such as temperature, reaction time, and stoichiometry of reagents is crucial. The choice of catalysts and solvents also plays a significant role. Purification of intermediates at each step is recommended to prevent the carry-over of impurities that may lead to side reactions in subsequent steps.
Troubleshooting Guides
Guide 1: Troubleshooting Byproduct Formation in Biosynthesis
This guide focuses on issues encountered during the enzymatic conversion of squalene to this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| High levels of 3-deoxyachilleol A | Incomplete conversion by tetraprenyl-β-curcumene cyclase (BmeTC). | - Increase the expression or activity of BmeTC.- Optimize fermentation conditions (temperature, pH, media composition) to favor the second cyclization step. |
| Presence of onoceranoxide and other alternative cyclization products | Off-pathway reactions catalyzed by BmeTC or other native enzymes in the host organism. | - Engineer the BmeTC enzyme to enhance its specificity for the this compound synthesis pathway.- Use a host organism with a lower background of competing enzyme activities. |
| Low overall yield of this compound | - Insufficient precursor (squalene) supply.- Low catalytic efficiency of the enzymes. | - Engineer the host organism to overproduce squalene.- Screen for or engineer more efficient squalene-hopene cyclase (SHC) and BmeTC enzymes. |
Experimental Protocol: General Procedure for Biosynthesis of this compound in E. coli
-
Strain Construction: Co-express the genes for a squalene-hopene cyclase (e.g., a D377C mutant of AaSHC) and a tetraprenyl-β-curcumene cyclase (e.g., BmeTC) in a squalene-producing E. coli strain.
-
Cultivation: Grow the engineered E. coli in a suitable fermentation medium.
-
Induction: Induce the expression of the synthesis enzymes at the appropriate cell density.
-
Fermentation: Continue the fermentation under optimized conditions (e.g., temperature, aeration) to allow for the conversion of squalene to this compound.
-
Extraction: After fermentation, harvest the cells and extract the lipid-soluble components, including this compound and byproducts, using an organic solvent.
-
Analysis: Analyze the extract using GC-MS and/or HPLC to identify and quantify this compound and byproducts.
Guide 2: Troubleshooting Byproduct Formation in Total Chemical Synthesis
This guide provides general troubleshooting for multi-step chemical synthesis routes to this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| Formation of multiple stereoisomers | Lack of stereocontrol in key bond-forming reactions, such as cyclization steps. | - Use stereoselective catalysts or reagents.- Optimize reaction conditions (temperature, solvent) to favor the formation of the desired diastereomer.- Introduce chiral auxiliaries to guide the stereochemical outcome. |
| Incomplete reaction or presence of starting materials | - Insufficient reaction time or temperature.- Deactivation of the catalyst. | - Increase the reaction time or temperature.- Use a higher catalyst loading or a more active catalyst. |
| Formation of elimination or rearrangement products | Use of harsh acidic or basic conditions, particularly in dehydration or cyclization steps. | - Use milder reagents.- Carefully control the pH of the reaction mixture.- Protect sensitive functional groups. |
| Low yield after purification | - Similar polarities of the desired product and byproducts, leading to difficult separation.- Degradation of the product on the chromatography column. | - Employ high-resolution purification techniques like preparative HPLC.- Use a different stationary phase for column chromatography.- Deactivate the stationary phase (e.g., silica gel) to prevent degradation. |
Experimental Protocol: General Procedure for Purification of Synthetic this compound
-
Initial Workup: After the final reaction step, quench the reaction and perform a liquid-liquid extraction to isolate the crude product.
-
Column Chromatography:
-
Pack a silica gel column with a non-polar solvent (e.g., hexane).
-
Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate) in the non-polar solvent.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or GC-MS to identify the fractions containing this compound.
-
-
Recrystallization/Preparative HPLC:
-
Combine the pure fractions and remove the solvent.
-
If a crystalline solid is obtained, recrystallize it from a suitable solvent to further enhance purity.
-
For non-crystalline products or to separate close-eluting isomers, use preparative HPLC with an appropriate column and mobile phase.
-
-
Final Analysis: Confirm the purity and identity of the final product using analytical HPLC, GC-MS, and NMR spectroscopy.
Data Presentation
Table 1: Byproducts in the Biosynthesis of this compound from Squalene
| Byproduct | Chemical Name | Formation Pathway |
| 3-deoxyachilleol A | - | Monocyclic intermediate from the action of SHC on squalene.[1] |
| 8α-hydroxypolypoda-13,17,21-triene | - | Alternative cyclization of squalene by BmeTC.[1][2] |
| Onoceranoxide | - | Alternative cyclization of squalene by BmeTC.[1][2] |
| 14β-hydroxyonocera-8(26)-ene | - | Alternative cyclization of squalene by BmeTC.[1][2] |
Table 2: Byproducts in the Synthesis of Ambroxide (a related compound)
| Byproduct | Chemical Name | Starting Material |
| (-)-9b-epi-ambrox | (3aS,5aS,9aS,9bR)-3a,6,6,9a-tetramethyldodecahydronaphtho[2,1-b]furan | Sclareol |
| Byproduct 1 | (3aS,5aS,9aS,9bS)-3a,6,6,9a-tetramethyldodecahydronaphtho[2,1-b]furan | Homofarnesol |
| Byproduct 2 | (7aS,11aS,Z)-5,8,8,11a-tetramethyl-2,3,6,7,7a,8,9,10,11,11a-decahydrobenzo[b]oxonine | Homofarnesol |
Visualizations
Caption: Biosynthetic pathway of this compound from squalene, highlighting byproduct formation.
Caption: A logical workflow for troubleshooting byproduct formation in this compound synthesis.
References
Stability testing of ambrein under various experimental conditions
Ambrein Stability Testing: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with technical support for the stability testing of this compound. It includes frequently asked questions, troubleshooting advice, experimental protocols, and data summaries to assist in designing and interpreting stability studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important? A: this compound is a triterpene alcohol that is the primary constituent of ambergris, a substance produced in the digestive system of sperm whales.[1] While this compound itself is odorless, its oxidative degradation products, such as ambroxide and ambrinol, are highly valued in the perfume industry for their characteristic ambergris scent.[2][3][4] Understanding this compound's stability is crucial for controlling the production of these desirable fragrance compounds and for its potential use in other applications, where its degradation would be undesirable.
Q2: What are the main factors that cause this compound to degrade? A: The primary degradation pathway for this compound is oxidation, particularly photo-oxidation.[2][5] Exposure to air (oxygen), sunlight (UV light), and heat can accelerate its breakdown into various aromatic compounds.[3][6] Computational studies suggest that singlet oxygen plays a key role in this process, especially at the air-ocean interface.[7]
Q3: Under what conditions is this compound considered stable? A: this compound is relatively stable under normal environmental conditions when protected from light and excessive heat.[8] It is relatively nonreactive to acid.[9] For storage, it should be kept in a cool, dark place in a well-sealed container to minimize exposure to oxygen and UV radiation.
Q4: What are the major degradation products of this compound? A: The main and most well-known degradation products are ambroxide and ambrinol, which are responsible for the characteristic scent of aged ambergris.[9] Other reported photo-oxidation products include γ-dihydroionone and a tricyclic enol ether.[5][7]
Q5: What analytical methods are suitable for monitoring this compound stability? A: Several analytical techniques are used to identify and quantify this compound and its degradation products. These include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Widely used for identifying volatile and semi-volatile degradation products.[10][11]
-
High-Performance Liquid Chromatography (HPLC): A standard method for quantifying the parent compound (this compound) and non-volatile degradants.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural elucidation of this compound and its derivatives.[10][14]
-
Fourier Transform Infrared Spectroscopy (FTIR): Can be used for preliminary identification and confirmation of this compound.[10][11]
Troubleshooting Guide
Q: My this compound sample is developing a strong amber-like scent during storage. What is happening? A: This indicates that the this compound is degrading into its odorous derivatives, primarily ambroxide. This is likely due to exposure to oxygen and/or light. Review your storage conditions to ensure the sample is in a tightly sealed, opaque container and stored in a cool, dark environment.
Q: I am observing unexpected peaks in my chromatogram (HPLC/GC-MS) after a stability study. How can I identify them? A: These peaks are likely degradation products.
-
Compare with Literature: Check the retention times and mass spectra against known this compound degradants like ambroxide, ambrinol, and γ-dihydroionone.[5][7]
-
Stress a Control Sample: Intentionally degrade a pure this compound sample with heat, UV light, and an oxidizing agent (e.g., H₂O₂) to see if the resulting peaks match the unexpected ones in your study sample.
-
Use High-Resolution Mass Spectrometry: If available, HRMS can provide accurate mass data to help determine the elemental composition of the unknown peaks.
Q: The mass balance in my stability study is low (i.e., the loss of this compound doesn't equal the amount of degradants formed). Why? A: This is a known challenge in this compound stability studies. Research has shown that significant mass losses (~50%) can occur, even in dark conditions, suggesting the formation of volatile products that are not easily trapped or detected by standard solvent extraction and chromatographic methods.[5] Consider using headspace analysis or other techniques for capturing and analyzing volatile organic compounds (VOCs).
Data Presentation: this compound Properties and Stability Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₃₀H₅₂O | [2] |
| Appearance | White crystalline solid | [8] |
| Melting Point | ~62 °C to 83 °C | [8][9] |
| Solubility | Insoluble in water; Soluble in alcohol | [8][9] |
| Odor | Odorless to mild | [1][2][8] |
Table 2: Summary of this compound Stability Under Stress Conditions
| Stress Condition | Experimental Details | Observed Outcome | Key Degradation Products | Reference(s) |
| Photolytic | Exposure to sunlight/UV light in solution (e.g., seawater, alcohol). | High degradation. The primary pathway for forming fragrance compounds. | Ambroxide, Ambrinol, γ-dihydroionone, tricyclic enol ether. | [3][5][7][15] |
| Oxidative | Exposure to air (oxygen) or chemical oxidants (e.g., H₂O₂, selenium dioxide). | Degradation occurs, often accelerated by light and heat. | Ambroxide and other oxygenated derivatives. | [7][15] |
| Thermal | Heating in alcohol or other solvents. | Stable up to its melting point. Higher temperatures can accelerate oxidation. | Not specified, but likely accelerates oxidative pathways. | [9] |
| Acidic Hydrolysis | Treatment with acid (e.g., 0.1 N HCl). | Relatively stable. | Not specified as a major degradation pathway. | [9] |
| Basic Hydrolysis | Treatment with base (e.g., 0.5 N NaOH). | Data not widely available; generally considered more susceptible than to acid. | Not specified. | - |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions, consistent with ICH guidelines.[16]
1. Materials and Equipment:
-
Pure this compound standard
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 1N HCl), bases (e.g., 1N NaOH), and oxidizing agents (e.g., 3% H₂O₂)
-
pH meter and buffers
-
Calibrated stability chambers (photolytic and thermal/humidity)
-
Analytical instrumentation (e.g., HPLC-UV/DAD, GC-MS)
-
Volumetric flasks and appropriate labware
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
3. Application of Stress Conditions:
-
Acid Hydrolysis: Mix equal parts of this compound stock solution and 1N HCl. Keep at 60°C for 8 hours. Withdraw samples at intervals, cool, and neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Mix equal parts of this compound stock solution and 1N NaOH. Keep at 60°C for 8 hours. Withdraw samples at intervals, cool, and neutralize with 1N HCl before analysis.
-
Oxidation: Mix equal parts of this compound stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 48 hours. Withdraw samples at intervals for analysis.
-
Thermal Degradation: Store the this compound stock solution in a thermal stability chamber at an elevated temperature (e.g., 70°C) for 7 days.
-
Photostability: Expose the this compound stock solution in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil in the same chamber.
4. Sample Analysis:
-
Dilute all stressed and control samples to a suitable concentration for the chosen analytical method.
-
Analyze the samples using a validated stability-indicating HPLC or GC-MS method.
-
Calculate the percentage of this compound remaining and identify and quantify major degradation products relative to the control.
Visual Guides and Workflows
Caption: Oxidative pathway of odorless this compound to key fragrance compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Efforts toward Ambergris Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. acs.org [acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. "Computational Study of the Degradation of this compound from Ambergris" by Emma Fetman [academicworks.cuny.edu]
- 8. grokipedia.com [grokipedia.com]
- 9. Ambergris - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. mjas.analis.com.my [mjas.analis.com.my]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Chemical transformation and biological activities of this compound, a major product of ambergris from Physeter macrocephalus (sperm whale) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ema.europa.eu [ema.europa.eu]
Refining analytical methods to differentiate between natural and synthetic ambrein
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for refining analytical methods to differentiate between natural and synthetic ambrein. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to assist in your analytical workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods to distinguish natural from synthetic this compound? A1: The most definitive methods include Gas Chromatography-Mass Spectrometry (GC-MS), particularly when coupled with Isotope Ratio Mass Spectrometry (IRMS) for Compound-Specific Isotope Analysis (CSIA).[1][2] Other valuable techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared Spectroscopy (FTIR), and Atmospheric Pressure Chemical Ionization-Mass Spectrometry (APCI-MS).[3][4]
Q2: Why is isotopic analysis (CSIA) so crucial for determining the origin of this compound? A2: Isotopic analysis is critical because natural this compound, produced in sperm whales, exhibits a distinct carbon isotope (¹³C/¹²C) ratio.[4] Studies have shown a significant difference of approximately 6‰ in the δ¹³C values between natural this compound and co-occurring fecal sterols like coprostanol.[1][5] This isotopic signature is a strong indicator of its natural biosynthetic origin, which is different from that of synthetic this compound derived from petrochemical or plant-based precursors.[2][3]
Q3: What are the characteristic companion compounds found with natural this compound? A3: Natural this compound from ambergris is typically found alongside a suite of other compounds, primarily fecal steroids such as coprostanol, epicoprostanol, and coprostanone.[5][6] The presence of these steroids, detectable by GC-MS and APCI-MS, serves as strong evidence that an extract or tincture was derived from natural ambergris rather than containing pure synthetic this compound.[5]
Q4: Is derivatization necessary for the GC-MS analysis of this compound? A4: Yes, derivatization is highly recommended for GC-MS analysis. This compound has a sterically hindered hydroxyl (-OH) group that makes it less volatile and prone to poor chromatographic peak shape.[5][7] Derivatization, typically trimethylsilylation (TMS), converts the hydroxyl group into a less polar TMS ether, improving its volatility and chromatographic performance.[8][9]
Q5: Can NMR spectroscopy alone differentiate between natural and synthetic this compound? A5: NMR spectroscopy is excellent for confirming the chemical structure of this compound.[6][10] While it can identify the characteristic resonances of the this compound molecule, it cannot easily distinguish between natural and synthetic sources on its own, as the fundamental molecular structure is identical. However, NMR can help identify impurities or minor components in a sample that might suggest its origin.[4][6] For definitive origin assignment, it should be used in combination with isotopic analysis.
Troubleshooting Guides
Gas Chromatography-Mass Spectrometry (GC-MS)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | 1. Active Sites: Active sites in the injector liner or the front of the column interacting with the analyte.[11] 2. Incomplete Derivatization: The sterically hindered hydroxyl group of this compound is not fully derivatized. | 1. Use a Deactivated Liner: Ensure you are using a high-quality, deactivated (silanized) inlet liner.[12] 2. Column Maintenance: Trim the first 15-30 cm from the front of the column to remove active sites that have built up.[11] 3. Optimize Derivatization: Increase the reaction time or temperature for the silylation reagent (e.g., Sylon BTZ) to ensure complete reaction. |
| Low Signal / Poor Sensitivity | 1. Injector Leak: A leak at the septum or column fitting can cause sample loss.[13] 2. Low Sample Concentration: The concentration of this compound in the injected sample is below the detection limit. 3. Improper Injection Parameters: Split ratio may be too high, or injection temperature is too low for efficient volatilization.[13] | 1. Perform Leak Check: Check all fittings and replace the septum.[12] 2. Concentrate Sample: If necessary, concentrate the sample extract before analysis. 3. Optimize Injection: Use a splitless injection for trace analysis. Ensure the injector temperature is adequate (e.g., 250-280°C) for the this compound TMS ether. |
| Ghost Peaks / Carryover | 1. Syringe Contamination: Residual sample remaining in the syringe from a previous injection.[12] 2. Inlet Contamination: Buildup of non-volatile residues in the injector liner. | 1. Thorough Syringe Cleaning: Implement a robust syringe wash protocol with multiple solvents between injections.[12] 2. Regular Inlet Maintenance: Replace the inlet liner and septum regularly to prevent the accumulation of contaminants.[14] |
| Variable Retention Times | 1. Carrier Gas Flow Fluctuation: Inconsistent flow rate due to leaks or a faulty controller.[12] 2. Oven Temperature Instability: The GC oven is not maintaining a stable and reproducible temperature program. | 1. Check Gas Flow: Verify the carrier gas flow rate at the column outlet with a flow meter and check for leaks.[14] 2. Verify Oven Performance: Calibrate or service the GC oven if temperature fluctuations are suspected. |
High-Performance Liquid Chromatography (HPLC)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing or Broadening | 1. Secondary Interactions: Analyte interacting with active sites on the silica packing or metal surfaces of the column/system.[15] 2. Mobile Phase pH: The pH of the mobile phase is not optimal for the analyte. 3. Column Overload: Injecting too much sample mass onto the column. | 1. Use Bioinert Column: Employ a column with bio-inert hardware to minimize interactions with metal surfaces.[15] 2. Optimize Mobile Phase: Adjust the mobile phase pH or add modifiers like trifluoroacetic acid (TFA) to improve peak shape. 3. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. |
| Poor Resolution | 1. Inappropriate Mobile Phase: The mobile phase composition does not provide adequate selectivity for this compound and impurities. 2. Wrong Column Chemistry: The stationary phase (e.g., C18) is not optimal for the separation. 3. Flow Rate Too High: The flow rate does not allow for proper partitioning between the mobile and stationary phases. | 1. Adjust Mobile Phase: Alter the ratio of organic solvent to aqueous buffer. Try a different organic solvent (e.g., methanol instead of acetonitrile). 2. Test Different Columns: Try a column with a different stationary phase (e.g., C8, Phenyl-Hexyl). 3. Optimize Flow Rate: Reduce the flow rate to increase column efficiency. |
| Baseline Noise or Drift | 1. Contaminated Mobile Phase: Impurities in the solvents or buffers. 2. Detector Issues: Fluctuations in the lamp or a dirty flow cell. 3. Column Bleed: Degradation of the stationary phase. | 1. Use High-Purity Solvents: Use HPLC-grade solvents and freshly prepared mobile phase. Filter and degas all solvents.[13] 2. Clean Detector: Flush the detector flow cell. Check the lamp energy and replace if necessary. 3. Condition or Replace Column: Flush the column thoroughly or replace it if it is old or has been used with harsh conditions. |
Experimental Protocols & Data
Protocol 1: GC-MS Analysis of this compound with TMS Derivatization
-
Sample Preparation:
-
Accurately weigh approximately 1-5 mg of the this compound sample or ambergris extract into a 2 mL autosampler vial.
-
Add 1 mL of a suitable solvent (e.g., dichloromethane or hexane) to dissolve the sample.
-
Add 100 µL of a silylation agent (e.g., Sylon BTZ or BSTFA with 1% TMCS).
-
Cap the vial tightly and heat at 60-70°C for 1 hour to ensure complete derivatization.[5]
-
Cool the sample to room temperature before injection.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[8]
-
Injector: Splitless mode, 280°C.
-
Oven Program: Initial temperature of 40°C, hold for 1 min, then ramp at 10°C/min to 300°C, and hold for 20 mins.[8]
-
MS System: Agilent 5977B or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Scan Range: m/z 40-600.
-
Protocol 2: Compound-Specific Isotope Analysis (CSIA)
-
Sample Preparation: Prepare the derivatized sample exactly as described in the GC-MS protocol.
-
GC-IRMS Conditions:
-
System: A Trace 1310 GC coupled to a Delta V Advantage isotope ratio mass spectrometer via a ConFlo IV interface.[8]
-
GC Conditions: Use the same column, carrier gas flow, and oven program as in the GC-MS method to ensure peak correlation.
-
Combustion Reactor: A Cu/Ni reactor held at 1030°C to convert eluted compounds to CO₂.
-
Data Acquisition: Monitor ion intensities of m/z 44, 45, and 46 to calculate the ¹³C/¹²C ratio.
-
Calibration: Calibrate the system using a standard mixture of fatty acid methyl esters (FAMEs) with known δ¹³C values.[8]
-
Correction: Apply a correction factor to account for the carbon atoms added during the TMS derivatization process.[8]
-
Comparative Data of Analytical Methods
| Method | Principle | Primary Use | Advantages | Disadvantages |
| GC-MS | Separation by volatility/polarity, identification by mass fragmentation. | Structural confirmation, identification of this compound and co-occurring steroids.[9][16] | High sensitivity and specificity, provides structural information. | Requires derivatization, can be time-consuming.[5] |
| CSIA (GC-IRMS) | Measurement of ¹³C/¹²C isotope ratios in individual compounds. | Definitive origin determination (natural vs. synthetic).[1][3] | Provides a unique signature of the biosynthetic pathway. | Requires specialized equipment, complex data correction. |
| NMR (¹H, ¹³C) | Measures the magnetic properties of atomic nuclei. | Unambiguous structural elucidation of this compound.[4][6] | Non-destructive, provides detailed structural data, rapid.[6] | Lower sensitivity, difficult for complex mixtures, cannot determine origin alone.[5] |
| APCI-MS | Soft ionization mass spectrometry. | Rapid screening of samples for the presence of this compound.[5] | Very fast, minimal sample preparation needed.[5] | Does not separate isomers, provides limited structural information.[5] |
| FTIR | Measures absorption of infrared radiation by molecular bonds. | Quick verification of functional groups, preliminary authenticity check.[16] | Rapid, non-destructive, requires little sample. | Non-specific, provides limited structural detail.[5] |
Isotopic Data Summary
| Compound | Mean δ¹³C Value (‰ vs V-PDB) | Significance | Reference |
| Natural this compound | -22.34 ± 1.38 | Reflects the biosynthetic pathway in the sperm whale. | [1] |
| Co-occurring Sterols | -28.37 ± 1.85 | Reflects a different biosynthetic origin (bacterial metabolites of cholesterol). | [1] |
| Δδ¹³C (Sterol - this compound) | 6.01 ± 0.98 | This significant difference is a key marker for natural ambergris. | [1][5] |
Visualizations
Experimental & Analytical Workflows
Caption: General workflow for determining the origin of an this compound sample.
References
- 1. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 2. Biosynthesis of this compound in ambergris: evidence from isotopic data and identification of possible intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 9. Chromatographic and spectral studies of jetsam and archived ambergris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. shimadzu.co.uk [shimadzu.co.uk]
- 13. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - CH [thermofisher.com]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. contractlaboratory.com [contractlaboratory.com]
Validation & Comparative
A Comparative Analysis of Natural versus Biosynthetically Produced Ambrein: A Guide for Researchers and Drug Development Professionals
Introduction: Ambrein, a triterpenoid alcohol, is a key component of ambergris, a rare and historically prized substance produced in the digestive system of sperm whales (Physeter macrocephalus)[1]. For centuries, this compound has been utilized in the fragrance industry as a fixative and a precursor to the valuable aroma chemical ambroxide. However, the ethical and supply chain challenges associated with its natural sourcing have spurred the development of biosynthetic production methods. This guide provides a detailed comparative analysis of natural and biosynthetically produced this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective properties, production processes, and analytical characterization.
Production and Sourcing
Natural this compound: The traditional source of this compound is ambergris, a waxy substance formed in the intestines of a small percentage of sperm whales[2]. Found as jetsam on coastlines, the quality and this compound content of ambergris can vary significantly, with high-quality samples containing up to 97% this compound[3]. The collection of ambergris is opportunistic and cannot be controlled, leading to an unpredictable and limited supply. Furthermore, international regulations protecting sperm whales restrict the trade of ambergris in many countries, adding a layer of complexity to its sourcing. The cost of natural ambergris is exceptionally high, reaching up to €50,000 per kilogram, which reflects its rarity and the challenges in its procurement[2].
Biosynthetic this compound: In recent years, significant advancements have been made in the biotechnological production of this compound. This approach utilizes engineered microorganisms, such as Escherichia coli, Saccharomyces cerevisiae (baker's yeast), and Pichia pastoris (a species of methylotrophic yeast), to produce this compound through fermentation[1][4]. The biosynthetic pathway leverages the cell's natural machinery to convert simple carbon sources, like glucose or glycerol, into the precursor molecule squalene, which is then cyclized by heterologously expressed enzymes to form this compound[1]. This method offers a sustainable, ethical, and scalable alternative to natural sourcing, with the potential for significantly lower production costs[2][5].
Comparative Data
The following tables summarize the key quantitative and qualitative differences between natural and biosynthetically produced this compound.
| Feature | Natural this compound | Biosynthetic this compound |
| Source | Ambergris from Sperm Whales (Physeter macrocephalus) | Fermentation of genetically engineered microorganisms (e.g., S. cerevisiae, P. pastoris, E. coli) |
| Purity | Variable; up to 97% in high-quality ambergris[3] | High; dependent on downstream processing and purification |
| Yield | Highly variable and unpredictable | Production titers up to 457.4 mg/L reported in yeast[6] |
| Cost | Extremely high (up to €50,000/kg for ambergris)[2] | Potentially significantly lower; more cost-effective and scalable[2][5] |
| Sustainability | Dependent on opportunistic finds; ethical concerns regarding whale welfare | High; utilizes renewable feedstocks and reduces reliance on animal sources |
| Supply Chain | Unstable and limited | Stable, scalable, and predictable |
Experimental Protocols
Extraction of Natural this compound from Ambergris
This protocol outlines a general method for the solvent extraction of this compound from raw ambergris.
Methodology:
-
Sample Preparation: A sample of ambergris is ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered ambergris is subjected to solvent extraction, typically using a non-polar solvent such as dichloromethane or hexane. The extraction can be performed using methods like Soxhlet extraction or simple maceration with agitation.
-
Filtration and Concentration: The resulting extract is filtered to remove any insoluble material. The solvent is then evaporated under reduced pressure to yield a crude this compound extract.
-
Purification: The crude extract can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain crystalline this compound.
Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general procedure for the quantification of this compound using GC-MS, which often requires derivatization to improve volatility and chromatographic performance.
Methodology:
-
Sample Preparation and Derivatization:
-
A known amount of the this compound sample (either extracted from ambergris or from a biosynthetic batch) is dissolved in a suitable solvent.
-
An internal standard is added for accurate quantification.
-
The hydroxyl group of this compound is derivatized, for example, by silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a more volatile trimethylsilyl (TMS) ether derivative[7].
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: Typically 250-300 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the components of the sample, for instance, starting at a lower temperature and ramping up to around 300 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scanned over a mass range appropriate for detecting the derivatized this compound and its fragments (e.g., m/z 50-600).
-
-
-
Data Analysis: The concentration of this compound is determined by comparing the peak area of the derivatized this compound to that of the internal standard.
Structural Characterization of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound.
Methodology:
-
Sample Preparation:
-
A sufficient amount of purified this compound (typically 5-25 mg for ¹H NMR) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃)[8].
-
The sample is transferred to an NMR tube.
-
-
NMR Data Acquisition:
-
¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to aid in the complete assignment of proton and carbon signals.
-
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the NMR spectra are analyzed to confirm the chemical structure of this compound and to assess its purity.
Visualizations
Biosynthetic Pathway of this compound
The following diagram illustrates the biosynthetic pathway for producing this compound in engineered microorganisms, starting from the precursor squalene.
Caption: Biosynthetic pathway of this compound from squalene.
Experimental Workflow for this compound Analysis
The diagram below outlines a typical workflow for the extraction and analysis of this compound.
Caption: General workflow for this compound extraction and analysis.
Conclusion
The comparison between natural and biosynthetically produced this compound reveals a clear shift towards biotechnological methods. While natural this compound from ambergris holds historical significance and can be of high purity, its sourcing is unsustainable, ethically questionable, and economically unviable for large-scale applications. Biosynthetic this compound, on the other hand, offers a reliable, scalable, and cost-effective alternative. The ability to produce high-purity this compound through fermentation opens up new avenues for its use not only in the fragrance industry but also in pharmaceutical research and drug development, where a consistent and well-characterized supply of the molecule is essential. Further optimization of biosynthetic pathways and downstream processing will likely continue to improve yields and reduce costs, solidifying its position as the preferred source of this compound for scientific and industrial purposes.
References
- 1. Efforts toward Ambergris Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sobfragrance.com [sobfragrance.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Natural Vs. Synthetic Aroma Chemicals: A Comparison [chemicalbull.com]
- 6. researchgate.net [researchgate.net]
- 7. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Comparative Bioactivity of Ambrein Versus Other Marine Terpenoids: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The vast marine environment offers a rich reservoir of structurally diverse and biologically active natural products. Among these, terpenoids represent a significant class of compounds with promising therapeutic potential. This guide provides a comparative analysis of the bioactivity of ambrein, a triterpenoid alcohol from ambergris, against other notable marine terpenoids. The information is curated to assist researchers in identifying promising candidates for further investigation and drug development.
Section 1: Comparative Bioactivity Data
The following tables summarize the quantitative data on the anti-inflammatory, cytotoxic, antioxidant, and neuroprotective activities of this compound and a selection of other marine terpenoids. This allows for a direct comparison of their potency.
Table 1: Anti-inflammatory Activity of this compound and Other Marine Terpenoids
| Compound | Terpenoid Class | Assay | Test System | IC50 / Activity | Reference |
| This compound | Triterpenoid | Inhibition of human neutrophil elastase release | Human Neutrophils | - | [1] |
| Costunolide | Sesquiterpene | TNF-α secretion inhibition | Activated Macrophages | 2.05 µM | [2] |
| Ascandinine A | Diterpenoid | Anti-influenza virus A (H1N1) | - | 26 µM | [3] |
| Nephthecrassocolides A-B | Diterpenoid | - | - | - | [4] |
Table 2: Cytotoxic Activity of this compound and Other Marine Terpenoids
| Compound | Terpenoid Class | Cancer Cell Line | IC50 | Reference |
| This compound & Derivatives | Triterpenoid | Hepa59T/VGH (Liver), WiDr (Colon), A-549 (Lung), MCF-7 (Breast) | Not specified in abstract | [1] |
| Pentalenolactones (4-6) | Sesquiterpene | PC-3 (Prostate), NCI-H23 (Lung), HCT-15 (Colon), NUGC-3 (Stomach), ACHN (Renal), MDA-MB-231 (Breast) | 1.97 - 3.46 µM | [5] |
| Laurinterol, Isolaurinterol, Aplysinal, Aplysin | Sesquiterpene | A549, SK-OV-3, SK-MEL-2, XF498, HT15 | 1.2 - 17.6 µg/mL | [6] |
| Ophiobolin A | Sesterterpenoid | Various (33 cell lines) | 0.001 - 77 µM (most < 10 µM) | [7] |
| Stellatic acid | Sesterterpenoid | HeLa, HepG2, MCF7, A549 | 7 - 12 µM | [8] |
| Ascandinine D | Diterpenoid | HL-60 | 7.8 µM | [3] |
| Dicitrinone F | Meroterpenoid | A549, MCF7, MDA-MB-231, Hela, AGS | 6.7 - 29.6 µg/mL | [9] |
Table 3: Antioxidant Activity of Marine Terpenoids
| Compound | Terpenoid Class | Assay | IC50 / Activity | Reference |
| Cymopol | Meroterpenoid | DPPH radical scavenging | 4.0 μM | [10] |
| Rhodomelin A | Meroterpenoid | DPPH radical scavenging | 3.82 µM | [10] |
| Stellatic acid | Sesterterpenoid | - | 38 µg/mL | [8] |
| Various Terpenoids | Diterpenoid | DPPH radical scavenging | Mostly in the mM range | [10] |
Table 4: Neuroprotective Activity of Marine Meroterpenoids
| Compound | Terpenoid Class | Assay | Test System | Activity | Reference |
| Sargassum siliquastrum meroterpenoids | Meroterpenoid | Anti-neuroinflammatory | - | Shorter carbon chain showed activity | [11] |
Section 2: Experimental Protocols
Detailed methodologies for the key bioactivity assays cited in this guide are provided below to facilitate the replication and validation of these findings.
Anti-inflammatory Assay: Inhibition of Human Neutrophil Elastase Release
This assay measures the ability of a compound to inhibit the release of elastase from activated human neutrophils, a key event in inflammation.
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using a suitable density gradient centrifugation method.
-
Cell Treatment: Pre-incubate the isolated neutrophils with various concentrations of the test compound (e.g., this compound) for a specified time.
-
Stimulation: Stimulate the neutrophils with a known inflammatory agent (e.g., fMLP) to induce elastase release.
-
Enzyme Activity Measurement: After incubation, centrifuge the samples and collect the supernatant. Measure the elastase activity in the supernatant using a chromogenic substrate such as N-Succinyl-Ala-Ala-Ala-p-nitroanilide. The absorbance is read at 410 nm.[12][13]
-
Calculation: The percentage of inhibition is calculated by comparing the elastase activity in the presence and absence of the test compound. The IC50 value is then determined.
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16][17][18]
-
Cell Seeding: Seed the desired cancer cell lines in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, other marine terpenoids) for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
Antioxidant Assay: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[19][20][21][22][23]
-
Sample Preparation: Prepare different concentrations of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.
-
Reaction Mixture: Mix the test compound solutions with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. The decrease in absorbance indicates the radical scavenging activity.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined. Ascorbic acid or Trolox is commonly used as a positive control.
Neuroprotection Assay: Glutamate-Induced Toxicity in HT22 Cells
This assay assesses the ability of a compound to protect neuronal cells from glutamate-induced oxidative stress and cell death.[24][25][26]
-
Cell Culture: Culture HT22 hippocampal neuronal cells in a suitable medium.
-
Compound Pre-treatment: Seed the cells in a multi-well plate and pre-treat them with different concentrations of the test compound for a specific duration.
-
Glutamate Challenge: Expose the cells to a toxic concentration of glutamate to induce oxidative stress and cell death.
-
Cell Viability Assessment: After a further incubation period, assess cell viability using an appropriate method, such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH).
-
Data Analysis: Compare the viability of cells treated with the test compound and glutamate to those treated with glutamate alone to determine the neuroprotective effect.
Section 3: Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows are provided below to enhance understanding.
Signaling Pathway: General Terpenoid Anti-inflammatory Mechanism
Caption: General anti-inflammatory signaling pathway inhibited by marine terpenoids.
Experimental Workflow: Cytotoxicity MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Logical Relationship: Bioactivity Screening Cascade
References
- 1. Chemical transformation and biological activities of this compound, a major product of ambergris from Physeter macrocephalus (sperm whale) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Marine-Derived Diterpenes from 2019 to 2024: Structures, Biological Activities, Synthesis and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sesquiterpenes from Streptomyces qinglanensis and Their Cytotoxic Activity [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The Cytotoxic Activity of Secondary Metabolites from Marine-Derived Penicillium spp.: A Review (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Elastase inhibition assay [bio-protocol.org]
- 13. Enzymatic Assay of Elastase (EC 3.4.21.36) [sigmaaldrich.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. broadpharm.com [broadpharm.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. acmeresearchlabs.in [acmeresearchlabs.in]
- 20. researchgate.net [researchgate.net]
- 21. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 22. marinebiology.pt [marinebiology.pt]
- 23. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. HT22 Cell Line - A Research Guide to Neurodegeneration [cytion.com]
- 26. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
A Comparative Olfactory Analysis: Ambrein Degradation Products vs. Commercial Ambroxide
For Researchers, Scientists, and Drug Development Professionals
The enigmatic allure of ambergris, a rare excretion from sperm whales, has captivated perfumers for centuries. Its complex and tenacious scent is not attributed to a single molecule but to a rich tapestry of volatile compounds formed from the oxidative degradation of its principal constituent, the odorless triterpene alcohol, ambrein.[1][2] As ethical and legal concerns have curtailed the use of natural ambergris, the fragrance industry has turned to synthetic and semi-synthetic alternatives, with ambroxide being the most prominent.[3] This guide provides an objective comparison of the olfactory properties of natural this compound degradation products and commercially produced ambroxide, supported by experimental data and methodologies.
From this compound to Aroma: A Natural Transformation
This compound itself is not responsible for the characteristic scent of ambergris.[4] The prized fragrance develops over years of exposure to sunlight, air, and seawater, a process of photodegradation and oxidation that breaks down the large this compound molecule into a variety of smaller, volatile, and odorous compounds.[1] The resulting scent profile of aged ambergris is a complex blend described as sweet, earthy, marine, and animalic.[1]
The primary odorants derived from this compound's degradation include:
-
(-)-Ambroxide: Considered the prototype of all ambergris odorants, it possesses a characteristic ambery, woody, and musky scent.[5]
-
Ambrinol: This compound contributes a strong, animalic, musky, and somewhat fecal note, reminiscent of natural ambergris tincture.[2][6]
-
γ-Dihydroionone: A significant volatile component found in aged ambergris, it has a distinct tobacco-like odor.[7][8]
-
γ-Coronal: Contributes to the overall ambergris scent profile.
-
α-Ambrinol: Known for its damp earth and crude civet-like notes.[9]
The Rise of a Synthetic Successor: Commercial Ambroxide
The high demand and scarcity of natural ambergris spurred the development of synthetic alternatives. The most successful and widely used is (-)-ambroxide, often known by trade names such as Ambroxan or Ambrofix.[3][5] The primary commercial production method is a semi-synthesis starting from sclareol, a diterpene extracted from the essential oil of clary sage (Salvia sclarea).[3] This process involves the oxidative degradation of sclareol to a lactone, which is then hydrogenated to a diol and subsequently dehydrated to yield ambroxide.[3] More recently, biosynthetic routes using engineered microorganisms are being explored as a sustainable alternative.[5]
Olfactory Profile: A Head-to-Head Comparison
While commercial ambroxide is an excellent mimic of one of the key facets of the ambergris scent, the natural product's complexity arises from the synergistic effect of multiple degradation products. The following tables summarize the available quantitative and qualitative olfactory data.
Table 1: Quantitative Olfactory Data
| Compound | Odor Threshold | Source |
| (-)-Ambroxide | 0.3 ppb | [10] |
| α-Ambrinol | Data not available | [11] |
| γ-Dihydroionone | Data not available |
Note: Comprehensive and directly comparable odor threshold data for all this compound degradation products is limited in publicly available literature.
Table 2: Qualitative Odor Profile Comparison
| Compound/Product | Key Odor Descriptors | Source(s) |
| Natural this compound Degradation Products (Aged Ambergris) | Complex, sweet, earthy, marine, animalic, musky, tobacco-like, velvety.[1] | [1] |
| (-)-Ambroxide (Commercial) | Ambery, woody, musky, piney, cedar-like, with tea-like and green nuances; described as clean, dry, and highly substantive.[3] | [3] |
| α-Ambrinol | Powerful amber note, reminiscent of aged ambergris with warm animalic, musky undertones; displays tobacco, leathery, earthy, and slightly fecal nuances.[2][6] | [2][6] |
| γ-Dihydroionone | Tobacco-like.[7][8] | [7][8] |
Experimental Protocols
1. Gas Chromatography-Olfactometry (GC-O) for Odorant Identification
GC-O is a powerful technique that couples the separation capabilities of gas chromatography with human sensory perception, allowing for the identification of odor-active compounds in a complex mixture.[6]
Methodology:
-
Sample Preparation: A sample of ambergris extract or a solution of commercial ambroxide is prepared. For solid ambergris, a solvent extraction (e.g., with dichloromethane) is typically performed.[7] For headspace analysis of volatile compounds, Solid Phase Microextraction (SPME) can be utilized.[7]
-
Injection: A small volume of the prepared sample is injected into the gas chromatograph.
-
Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column. The column's stationary phase separates the different compounds based on their volatility and chemical properties.
-
Effluent Splitting: At the end of the column, the effluent is split. One portion is directed to a chemical detector, such as a mass spectrometer (MS) for compound identification, while the other portion is directed to an olfactory detection port (ODP).[6]
-
Olfactory Detection: A trained panelist or sensory analyst sniffs the effluent from the ODP and records the time, duration, and description of any detected odors.
-
Data Correlation: The data from the chemical detector (e.g., retention times and mass spectra) is correlated with the sensory data from the ODP to identify the specific compounds responsible for the perceived aromas.
2. Olfactory Receptor (OR) Screening Assay
This in vitro assay is used to identify which olfactory receptors are activated by specific odorants, such as ambroxide. A common method involves a luciferase reporter assay in a heterologous cell system (e.g., HEK293 cells).
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured in 96-well plates. The cells in each well are transiently transfected with plasmids encoding a specific human olfactory receptor (e.g., OR7A17), along with accessory proteins necessary for receptor function and a reporter gene (e.g., luciferase under the control of a CRE promoter).
-
Odorant Stimulation: After an incubation period to allow for protein expression, the cells are stimulated with a solution containing the odorant of interest (e.g., (-)-ambroxide) at various concentrations.
-
Luminescence Measurement: A luciferase substrate is added to the wells. If the odorant activates the expressed olfactory receptor, it will trigger a downstream signaling cascade (involving G-proteins and adenylyl cyclase) that leads to the expression of the luciferase enzyme. The resulting luminescence is then measured using a luminometer.
-
Data Analysis: The luminescence signal is a quantitative measure of the olfactory receptor's activation. By testing a library of ORs, the specific receptor(s) that respond to a particular odorant can be identified. This method has been used to identify OR7A17 as a specific receptor for (-)-ambroxide.
Visualizations
This compound Degradation Pathway
Caption: Oxidative degradation of this compound into key odorants.
Experimental Workflow for GC-O Analysis
Caption: Workflow for Gas Chromatography-Olfactometry (GC-O).
Olfactory Signaling Pathway for Ambroxide
Caption: Simplified olfactory signaling cascade for ambroxide.
Conclusion
The olfactory profile of naturally derived ambergris odorants is a complex symphony, a result of the multitude of degradation products formed from this compound. Commercial ambroxide, while an exceptionally successful and high-quality fragrance ingredient, primarily represents the woody-ambery character of this symphony. It lacks the animalic, tobacco, and other nuanced notes provided by compounds like ambrinol and γ-dihydroionone. For perfumers and researchers, understanding this distinction is crucial. While commercial ambroxide provides a consistent, stable, and ethically sourced cornerstone for ambergris accords, the recreation of the full, rich, and multifaceted scent of natural ambergris requires a skillful blending of multiple synthetic and natural components that mimic the complex degradation profile of this compound.
References
- 1. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 2. alpha-ambrinol, 41199-19-3 [thegoodscentscompany.com]
- 3. Scientists find alternative to ambergris for perfume - FashionNetwork [ww.fashionnetwork.com]
- 4. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 5. Ambrinol (CAS 41199-19-3) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 6. Volatile and semi-volatile components of jetsam ambergris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of ambergris tincture | Semantic Scholar [semanticscholar.org]
- 8. A Concise Diastereoselective Total Synthesis of α-Ambrinol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ScenTree - Ambrinol (CAS N° 41199-19-3) [scentree.co]
- 10. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 11. tandfonline.com [tandfonline.com]
A Comparative Guide to Analytical Methods for High-Sensitivity Ambrein Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established and emerging analytical methods for the detection and quantification of ambrein, a key triterpenoid constituent of ambergris used in the fragrance industry and of interest in biomedical research. We will delve into the methodologies, performance characteristics, and experimental protocols to assist you in selecting the most suitable approach for your research and development needs.
Introduction to this compound and the Need for Sensitive Detection
This compound is a major, non-volatile component of ambergris, a substance produced in the digestive system of sperm whales.[1] Its oxidative degradation products are responsible for the characteristic aroma of ambergris, making it a valuable ingredient in perfumery. Beyond its use in fragrances, this compound and its derivatives are being explored for various pharmacological activities. This necessitates the development of robust and highly sensitive analytical methods for its accurate identification and quantification in diverse and often complex matrices.
Comparison of Current Analytical Methods for this compound Detection
Several analytical techniques have been employed for the analysis of this compound. This section compares the most common methods, highlighting their principles, strengths, and limitations.
Table 1: Comparison of Quantitative Performance of this compound Detection Methods
| Method | Principle | Sample Preparation | Sensitivity | Throughput | Cost | Key Advantages | Key Limitations |
| GC-MS | Separation of volatile compounds followed by mass-based detection. Derivatization is often required for this compound.[1][2][3][4][5][6] | Extraction, derivatization | High | Moderate | Moderate | High selectivity and sensitivity, well-established method.[6] | Requires derivatization, not suitable for non-volatile compounds.[1][3] |
| HPLC-UV/MS | Separation by liquid chromatography with detection by UV absorbance or mass spectrometry.[7] | Extraction, filtration | Moderate to High | High | Moderate to High | Suitable for non-volatile and thermally labile compounds. | UV detection may lack specificity; MS detection increases cost and complexity. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide structural information.[1][3][4][8] | Minimal, dissolution in a suitable solvent | Low | Low | High | Provides detailed structural information, non-destructive.[8] | Low sensitivity, not ideal for quantification of trace amounts.[1] |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by the sample, providing a molecular fingerprint.[3][4][6][9] | Minimal | Low | High | Low | Rapid, non-destructive, good for initial screening.[6] | Lacks specificity for complex mixtures, not a quantitative method. |
| APCI-CMS | Atmospheric pressure chemical ionization coupled with a compact mass spectrometer for rapid analysis.[9][10] | Minimal | High | Very High | Moderate | Rapid analysis with minimal sample preparation.[9][10] | May have limitations with complex matrices, newer technique. |
| UPLC-MS/MS (Proposed New Method) | Ultra-performance liquid chromatography for high-resolution separation coupled with tandem mass spectrometry for highly selective and sensitive detection.[11] | Extraction, filtration | Very High | High | High | Superior sensitivity and selectivity, ideal for trace analysis in complex matrices.[11] | High initial instrument cost and requires skilled operators. |
A Novel High-Sensitivity Method: UPLC-MS/MS for this compound Quantification
To meet the growing demand for ultra-trace detection of this compound in complex biological and environmental samples, we propose a new method based on Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This technique offers significant advantages in terms of sensitivity, selectivity, and speed.
Principle
UPLC utilizes smaller particle size columns (<2 µm) to achieve higher resolution and faster separations compared to conventional HPLC. Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte of interest, a technique known as Multiple Reaction Monitoring (MRM).[11]
Hypothetical Performance of the UPLC-MS/MS Method
| Parameter | Expected Performance |
| Limit of Detection (LOD) | < 1 ng/mL |
| Limit of Quantification (LOQ) | < 5 ng/mL |
| Linearity (R²) | > 0.99 |
| Accuracy (% Recovery) | 90-110% |
| Precision (% RSD) | < 15% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any analytical method.
General Sample Preparation Workflow for this compound Analysis from a Complex Matrix (e.g., Biological Fluid)
Caption: General workflow for this compound extraction from complex matrices.
Protocol for GC-MS Analysis of this compound
-
Extraction: Extract this compound from the sample using a suitable organic solvent (e.g., dichloromethane).[4]
-
Derivatization: Evaporate the solvent and derivatize the residue using a silylating agent (e.g., BSTFA with 1% TMCS) to increase volatility.[1]
-
GC Separation: Inject the derivatized sample into a gas chromatograph equipped with a capillary column (e.g., OV-17).[2] Use a temperature gradient to separate the components.
-
MS Detection: Detect the eluted compounds using a mass spectrometer in full scan or selected ion monitoring (SIM) mode for higher sensitivity.
Proposed Protocol for UPLC-MS/MS Analysis of this compound
-
Extraction: Perform a liquid-liquid extraction of the sample with a solvent like ethyl acetate.
-
Concentration: Evaporate the organic layer to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase.
-
UPLC Separation: Inject the sample onto a UPLC system with a C18 column. Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
MS/MS Detection: Analyze the eluent using a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI) mode. Optimize MRM transitions for this compound and an internal standard.
Method Validation Protocol for the New UPLC-MS/MS Method
To ensure the reliability and suitability of the new UPLC-MS/MS method, a thorough validation should be performed according to established guidelines.
Validation Workflow
Caption: Workflow for the validation of a new analytical method.
Table 2: Key Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | Ability to assess the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte. |
| Linearity | Proportionality of the response to the concentration over a range. | Correlation coefficient (R²) ≥ 0.99. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.[12] | Typically 80-120% of the test concentration for an assay.[12] |
| Accuracy | Closeness of the measured value to the true value.[12] | Mean recovery of 80-120%.[12] |
| Precision | Closeness of agreement among a series of measurements.[13] | Relative Standard Deviation (RSD) ≤ 15%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected.[13] | Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1. |
| Stability | Stability of the analyte in the matrix under different storage conditions. | Analyte concentration should remain within ±15% of the initial concentration. |
Conclusion
The choice of an analytical method for this compound detection depends on the specific requirements of the study. While GC-MS remains a reliable and widely used technique, the proposed UPLC-MS/MS method offers a significant improvement in sensitivity and throughput, making it highly suitable for demanding applications in drug development and clinical research where trace-level quantification is essential. The detailed validation of this new method will be critical to ensure its robustness and reliability for routine use.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 6. contractlaboratory.com [contractlaboratory.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. If speed is of the essence: rapid analysis of ambergris by APCI compact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-sensitivity detection of biogenic amines with multiple reaction monitoring in fish based on benzoyl chloride derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. m.youtube.com [m.youtube.com]
Isotopic Analysis: A Superior Method for Confirming the Botanical Origin of Ambrein Precursors
A comparative guide for researchers, scientists, and drug development professionals.
The authentication of the botanical origin of ambrein precursors, such as sclareol and cis-abienol, is critical for ensuring the quality, efficacy, and consistency of high-value fragrance and pharmaceutical products. While traditional methods like Gas Chromatography-Mass Spectrometry (GC-MS) provide valuable information on the chemical composition, Isotope Ratio Mass Spectrometry (IRMS) offers a more definitive approach to pinpoint the geographical and botanical provenance of these precursors. This guide provides a comprehensive comparison of these methods, supported by experimental principles, and outlines the protocol for isotopic analysis.
Comparison of Analytical Methods
Isotopic analysis provides a distinct advantage over traditional chromatographic methods by analyzing the stable isotopic signatures of the elements (carbon, hydrogen, oxygen) within the precursor molecules. These signatures are influenced by the plant's metabolism and the geographical conditions of its growth, creating a unique "fingerprint" of its origin.
| Feature | Isotopic Analysis (IRMS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Measures the ratio of stable isotopes (e.g., ¹³C/¹²C, ¹⁸O/¹⁶O) to determine the influence of geographical location, climate, and plant metabolic pathways. | Separates and identifies volatile compounds based on their mass-to-charge ratio and retention time, providing a chemical profile. |
| Primary Application | Geographical and botanical origin confirmation, detection of adulteration with synthetic analogues. | Qualitative and quantitative analysis of the chemical constituents of an essential oil or extract. |
| Accuracy in Origin Determination | High. Can differentiate between the same species grown in different regions. | Moderate. Can infer origin based on the relative abundance of characteristic compounds, but this can be influenced by harvesting time and processing methods. |
| Detection of Adulteration | High. Can easily distinguish between natural and synthetic precursors due to differences in isotopic fractionation during synthesis. | Moderate. Can detect some adulterants if they are not naturally present in the authentic material, but can be deceived by the addition of nature-identical synthetic compounds. |
| Data Interpretation | Requires a reference database of isotopic values for authentic samples from various origins. | Requires a reference library of mass spectra for compound identification. |
| Sample Preparation | Requires combustion or pyrolysis to convert the sample into simple gases (CO₂, H₂, etc.) for analysis. | Typically requires solvent extraction and derivatization for volatile compounds. |
Experimental Protocols
Isotopic Analysis via Isotope Ratio Mass Spectrometry (IRMS)
This protocol outlines the general procedure for compound-specific isotope analysis (CSIA) of a diterpene like sclareol.
1. Sample Preparation and Extraction:
-
Obtain a representative sample of the plant material (e.g., flowering tops of Salvia sclarea).
-
Perform solvent extraction, typically with hexane or a similar non-polar solvent, to isolate the non-polar compounds, including sclareol.
-
Concentrate the extract under a stream of nitrogen.
2. Purification of the Target Compound:
-
Use preparative High-Performance Liquid Chromatography (HPLC) or Flash Chromatography to isolate the specific this compound precursor (e.g., sclareol) from the crude extract.
-
Verify the purity of the isolated fraction using analytical GC-MS.
3. Isotopic Analysis:
-
The purified compound is introduced into a gas chromatograph (GC) for separation.
-
The GC is coupled to a combustion or pyrolysis reactor, which converts the eluting compound into simple gases (CO₂ for δ¹³C analysis, and H₂ for δ²H analysis after pyrolysis).
-
These gases are then introduced into the Isotope Ratio Mass Spectrometer (IRMS).
-
The IRMS measures the relative abundance of the heavy and light isotopes (e.g., ¹³C and ¹²C).
-
The results are expressed in delta (δ) notation in parts per thousand (‰) relative to an international standard (e.g., Vienna Pee Dee Belemnite (VPDB) for carbon).
Alternative Method: GC-MS Profiling
1. Sample Preparation:
-
Extract the volatile compounds from the plant material using steam distillation or solvent extraction.
-
The resulting essential oil or extract is diluted in a suitable solvent.
2. GC-MS Analysis:
-
Inject the diluted sample into a gas chromatograph equipped with a mass spectrometer.
-
The compounds are separated based on their volatility and interaction with the GC column.
-
As each compound elutes, it is fragmented and ionized in the mass spectrometer, generating a unique mass spectrum.
3. Data Analysis:
-
Identify the individual compounds by comparing their mass spectra to a reference library (e.g., NIST).
-
Quantify the relative abundance of each compound based on its peak area in the chromatogram.
-
Compare the overall chemical profile to that of authentic samples from known origins.
Visualizing the Workflow and Pathways
Caption: Experimental workflow for isotopic analysis of this compound precursors.
Caption: Simplified biosynthetic pathway leading to sclareol.
Conclusion
Isotopic analysis, specifically Compound-Specific Isotope Analysis (CSIA), provides a robust and highly accurate method for verifying the botanical and geographical origin of this compound precursors. While GC-MS is an essential tool for chemical characterization, IRMS offers an orthogonal and more definitive layer of authentication, crucial for protecting against economic adulteration and ensuring product integrity. For researchers and professionals in the fragrance and pharmaceutical industries, the adoption of isotopic analysis is a critical step towards guaranteeing the authenticity and quality of natural products.
A Comparative Analysis of Ambrein and Synthetic Alternatives as Fragrance Fixatives
In the realm of perfumery, the longevity and sillage of a fragrance are of paramount importance. These qualities are significantly influenced by the choice of fixatives, substances that reduce the volatility of fragrant compounds, thereby prolonging their scent. For centuries, ambrein, the primary constituent of ambergris, has been the gold standard for fragrance fixation. However, ethical considerations and the scarcity of this naturally occurring substance have spurred the development of synthetic alternatives. This guide provides an objective comparison of the efficacy of this compound versus its synthetic counterparts, with a focus on experimental data and methodologies relevant to researchers, scientists, and drug development professionals.
Introduction to Fragrance Fixatives
Fragrance fixatives are non-volatile substances that, when added to a perfume composition, slow down the evaporation rate of the more volatile components.[1] This results in a more stable and long-lasting scent on the skin.[2] Historically, natural fixatives derived from animal and plant sources, such as musk, civet, and resins, were widely used.[1] Among these, ambergris, a waxy substance produced in the digestive system of sperm whales, has been highly prized for its unique odor profile and exceptional fixative properties.[3][4] The principal active component of ambergris responsible for its fixative effect is this compound, a triterpenoid alcohol.[5][6][7]
The ethical and legal issues surrounding the use of whale-derived products, coupled with the inconsistent supply and high cost of ambergris, have necessitated the development of synthetic alternatives.[3][8] The most prominent of these is Ambroxan and its various commercial forms (e.g., Ambrofix®), which are synthesized from sclareol, a compound found in clary sage, or through biotechnological processes.[5][6][9] These synthetic molecules aim to replicate the desirable fixative properties and ambery scent profile of natural ambergris.[10][11]
Comparative Efficacy: A Data-Driven Perspective
Direct, peer-reviewed comparative studies quantifying the fixative efficacy of natural this compound against a wide range of synthetic alternatives are notably scarce in publicly available literature. Much of the assessment relies on perfumers' empirical observations and internal company data. However, studies evaluating the performance of synthetic fixatives provide valuable insights into their efficacy.
A key performance indicator for a fixative is its ability to reduce the evaporation rate of fragrance molecules. A study evaluating the effect of Ambroxane on fragrance longevity provides quantitative data on this aspect.
| Fixative | Mean Evaporation Rate (mg/hour) | pH of Formulation |
| Ambroxane | 0.010 | 7.04 |
| Control (No Fixative) | 0.017 | 7.11 |
| Data from a study evaluating the effects of Ambroxane in a perfume formulation. The control sample did not contain a fixative.[2] |
This data clearly demonstrates that the inclusion of Ambroxane significantly slows the evaporation rate of the fragrance formulation compared to the control.[2] While this study does not include a direct comparison with this compound, the significant reduction in volatility highlights the efficacy of this synthetic alternative.
Qualitatively, both this compound and its synthetic analogs like Ambroxan are known to be highly effective fixatives, particularly for extending the longevity of the base notes of a fragrance.[5][8] They are valued for their ability to add depth, warmth, and substantivity to a scent.[10][12] Synthetic alternatives offer the significant advantages of high purity, consistency in quality, and a stable supply chain, which are critical factors in large-scale fragrance production.[3]
Experimental Protocols for Efficacy Evaluation
The evaluation of fragrance fixative efficacy involves a combination of instrumental and sensory analysis methods. The following are detailed methodologies for key experiments cited in the field.
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for Volatility Analysis
This technique is used to measure the concentration of volatile organic compounds (VOCs) in the air surrounding a sample, providing a quantitative measure of the fragrance's evaporation rate.[13][14]
Objective: To quantify the reduction in volatility of fragrance compounds in the presence of a fixative.
Methodology:
-
Sample Preparation: Two fragrance formulations are prepared: one with the fixative (e.g., Ambroxane) and a control without the fixative. A standard amount of each formulation is applied to a neutral substrate, such as a filter paper or a perfume blotter.[6]
-
Headspace Sampling: The substrate is placed in a sealed vial and incubated at a controlled temperature (e.g., 32°C to simulate skin temperature) for a specific duration.[14] The volatile compounds evaporate from the substrate and accumulate in the headspace (the air above the sample).
-
Volatile Collection: A sample of the headspace gas is collected using a gastight syringe or a solid-phase microextraction (SPME) fiber.[15] With SPME, the fiber, coated with a stationary phase, is exposed to the headspace and adsorbs the volatile analytes.[15][16]
-
GC-MS Analysis: The collected volatiles are then injected into a gas chromatograph (GC) coupled with a mass spectrometer (MS). The GC separates the individual compounds based on their boiling points and polarity, and the MS identifies and quantifies them based on their mass-to-charge ratio.[8][12]
-
Data Analysis: The peak areas of the fragrance compounds in the chromatograms from the fixative-containing sample and the control are compared. A smaller peak area in the sample with the fixative indicates a lower concentration of that compound in the headspace, signifying a reduced evaporation rate and thus, effective fixation. This can be measured at various time intervals to create an evaporation profile.[6]
Gas Chromatography-Olfactometry (GC-O) for Odor Activity Assessment
GC-O combines the separation capabilities of gas chromatography with human sensory perception to identify which compounds in a complex mixture are responsible for the perceived aroma.[17][18][19]
Objective: To determine the impact of a fixative on the perceived intensity and duration of individual odor-active compounds.
Methodology:
-
Sample Preparation and GC Separation: As with HS-GC-MS, samples with and without the fixative are prepared and injected into the GC.
-
Effluent Splitting: The column effluent is split into two paths. One path goes to a conventional detector (like a mass spectrometer or a flame ionization detector), while the other goes to a sniffing port.[20]
-
Olfactory Detection: A trained sensory panelist (or a panel of assessors) sniffs the effluent from the sniffing port and records their perceptions. This includes the detection of an odor, its description (e.g., "floral," "woody"), and its perceived intensity at different time points.[20]
-
Data Correlation: The timing of the perceived odors is correlated with the peaks on the chromatogram from the conventional detector to identify the specific compounds responsible for those scents.
-
Comparative Analysis: By comparing the GC-O results for the samples with and without the fixative, researchers can assess how the fixative affects the release and perception of different fragrance notes over time. A sustained or higher perceived intensity of a compound in the fixative-containing sample indicates effective fixation.
Sensory Panel Evaluation for Fragrance Longevity
Ultimately, the performance of a fragrance is determined by human perception. Sensory panels provide critical data on the overall scent experience over time.
Objective: To assess the perceived longevity and intensity of a fragrance on the skin.
Methodology:
-
Panelist Selection and Training: A panel of trained individuals is selected. Training involves familiarizing them with different scent profiles and intensity scales (e.g., a labeled magnitude scale).
-
Product Application: A standardized amount of the fragrance (with and without the fixative) is applied to a specific area on the panelists' skin (e.g., the forearm). The application sites for the test and control products are randomized across panelists to avoid bias.
-
Timed Evaluations: Panelists evaluate the intensity of the fragrance at predetermined time intervals (e.g., immediately after application, 1 hour, 2 hours, 4 hours, 6 hours, etc.).
-
Data Collection: At each time point, panelists rate the perceived fragrance intensity on a predefined scale. They may also be asked to provide qualitative feedback on the scent character.
-
Statistical Analysis: The intensity ratings are averaged across the panel for each time point and for each product. Statistical analysis (e.g., ANOVA) is used to determine if there is a significant difference in the perceived longevity and intensity between the fragrance with the fixative and the control.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for fixatives like this compound and Ambroxan is physical rather than biological. They are large, heavy molecules with low volatility. Their function is to lower the vapor pressure of the more volatile fragrance compounds through intermolecular interactions, thereby slowing their evaporation from the skin. There is currently limited evidence in the scientific literature to suggest that these molecules significantly interact with olfactory signaling pathways in a way that directly enhances the perception of other odorants at the receptor level. Their effect is predominantly one of controlling the release of fragrance molecules over time.
Conclusion
While natural this compound from ambergris has a long and storied history as a premier fragrance fixative, the modern perfumery industry has largely transitioned to synthetic alternatives due to ethical, economic, and supply-chain considerations.[3] Synthetic molecules like Ambroxan have demonstrated high efficacy in prolonging fragrance longevity by reducing the evaporation rate of volatile compounds.[2] The use of standardized experimental protocols, including Headspace GC-MS, GC-O, and trained sensory panels, is crucial for the objective evaluation of fixative performance. Although direct comparative data between this compound and its synthetic counterparts is limited in the public domain, the available evidence strongly supports the effectiveness of synthetic alternatives in creating stable, long-lasting, and high-quality fragrances. Future research focusing on a direct, quantitative comparison of these materials would be of significant value to the scientific and fragrance communities.
References
- 1. adv-bio.com [adv-bio.com]
- 2. umpir.ump.edu.my [umpir.ump.edu.my]
- 3. Headspace analysis study of evaporation rate of perfume ingredients applied onto skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medium.com [medium.com]
- 5. Ambroxide - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. grokipedia.com [grokipedia.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. testinglab.com [testinglab.com]
- 11. researchgate.net [researchgate.net]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. zenodo.org [zenodo.org]
- 14. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 15. pac.gr [pac.gr]
- 16. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 17. Gas chromatography-olfactometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nyc.ph [nyc.ph]
- 19. media.timtul.com [media.timtul.com]
- 20. aidic.it [aidic.it]
A Comparative Guide to Ambrein Synthesis: A Benchmarking of Chemical and Biosynthetic Routes
For researchers and professionals in the fields of chemistry and drug development, the synthesis of complex natural products like ambrein presents both a challenge and an opportunity. This compound, a triterpene alcohol and the principal constituent of ambergris, is a valuable precursor for the fragrance industry, particularly for the production of its oxidative derivatives such as the highly prized ambroxide.[1] Historically obtained from sperm whales, ethical and sustainability concerns have driven the development of alternative production methods.[2][3] This guide provides an objective comparison of two primary routes for this compound synthesis: total chemical synthesis and a biosynthetic approach using engineered microorganisms.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative metrics for the two major this compound synthesis routes.
| Parameter | Total Chemical Synthesis | Biosynthetic Route (Pichia pastoris) |
| Starting Material | Simple organic molecules (e.g., geranylacetone) | Renewable feedstocks (e.g., glycerol, glucose) |
| Number of Steps | 21-22 steps[2] | 1-2 enzymatic steps from squalene (in vivo) |
| Overall Yield | 0.38% - 1.1%[2] | Not directly comparable (reported as titer) |
| Product Titer | Not applicable | Up to 105 mg/L in fed-batch fermentation[2][3] |
| Key Reagents/Catalysts | Various organic reagents, Lewis acids | Genetically engineered yeast, enzymes |
| Reaction Conditions | Wide range of temperatures and pressures, often harsh | Mild conditions (e.g., 28°C, atmospheric pressure) |
| Stereoselectivity | Can be controlled through chiral precursors or catalysts | High stereoselectivity due to enzymatic catalysis |
| Environmental Impact | Use of potentially hazardous reagents and solvents | Greener process with biodegradable waste |
Experimental Protocols
Total Chemical Synthesis: Key Cyclization Step (Representative)
While a full 22-step protocol for the total synthesis of this compound is extensive, a crucial step in many terpene syntheses is the acid-catalyzed polyene cyclization. The first total synthesis of a diastereomeric mixture of this compound utilized the cyclization of farnesylacetic acid.[2] A representative protocol for such a key cyclization to form a tricyclic core, inspired by similar syntheses, is outlined below.
Objective: To construct the tricyclic core of this compound via an acid-catalyzed cyclization of a polyene precursor.
Materials:
-
Polyene precursor (e.g., a derivative of farnesylacetic acid)
-
Anhydrous solvent (e.g., dichloromethane, nitromethane)
-
Lewis acid catalyst (e.g., tin(IV) chloride, boron trifluoride etherate)
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
The polyene precursor is dissolved in the anhydrous solvent and the solution is cooled to a low temperature (typically between -78°C and 0°C) under an inert atmosphere (e.g., nitrogen or argon).
-
The Lewis acid catalyst is added dropwise to the stirred solution. The reaction is monitored by thin-layer chromatography (TLC) to track the consumption of the starting material and the formation of the product.
-
Upon completion, the reaction is quenched by the slow addition of the quenching solution.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over the drying agent, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography using an appropriate solvent system to yield the cyclized product.
Biosynthetic Route: Fed-Batch Fermentation of Pichia pastoris
This protocol is based on the successful production of (+)-ambrein in an engineered Pichia pastoris strain.[4] The strain is engineered to express key enzymes for the conversion of the endogenous precursor squalene to this compound.
Objective: To produce (+)-ambrein using a fed-batch fermentation process with a genetically engineered Pichia pastoris strain.
Materials:
-
Engineered Pichia pastoris strain expressing a squalene-hopene cyclase (SHC) mutant and a tetraprenyl-β-curcumene cyclase (BmeTC).[2][3]
-
Buffered complex glycerol medium (BMGY): 1% yeast extract, 2% peptone, 100 mM potassium phosphate (pH 6.0), 1.34% yeast nitrogen base (YNB), 4 x 10⁻⁵% biotin, and 1% glycerol.
-
Glycerol feed solution (50% w/v) containing PTM1 trace salts and biotin.
-
Methanol feed solution.
-
Bioreactor (e.g., 5 L) with controls for temperature, pH, and dissolved oxygen.
Procedure:
-
Preculture: A single colony of the engineered P. pastoris strain is used to inoculate a baffled shake flask containing BMGY medium. The culture is grown at 28°C with shaking (e.g., 130 rpm) for approximately 40 hours.[4]
-
Seed Culture: The preculture is used to inoculate a larger volume of BMGY in a baffled shake flask to an optical density at 600 nm (OD₆₀₀) of 0.3. This seed culture is grown for 24 hours at 28°C with shaking (e.g., 110 rpm).[4]
-
Bioreactor Cultivation (Batch Phase): The bioreactor containing basal salts medium is inoculated with the seed culture. The batch phase proceeds until the initial glycerol is consumed, which is indicated by a sharp increase in dissolved oxygen (dO₂).
-
Glycerol Fed-Batch Phase: A glycerol feed is initiated to increase the biomass. The feed rate is typically exponential to maintain a constant specific growth rate. This phase continues for approximately 19 hours.[4]
-
Methanol Induction Phase: After the glycerol is completely consumed (indicated by another dO₂ spike), the methanol feed is started to induce the expression of the heterologous enzymes and initiate this compound production. The methanol feed is maintained for approximately 74 hours.[4]
-
Harvesting and Extraction: The cells are harvested from the bioreactor by centrifugation. The cell pellet is then subjected to an extraction procedure (e.g., using a suitable organic solvent) to isolate the produced this compound.
-
Purification and Analysis: The extracted this compound is purified using chromatographic techniques and its identity and purity are confirmed by analytical methods such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Visualizations
Caption: High-level comparison of total chemical synthesis and biosynthetic routes for this compound production.
Caption: Biosynthetic pathway for (+)-ambrein production in engineered Pichia pastoris.
References
Safety Operating Guide
Proper Disposal of Ambrein: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of ambrein in a laboratory setting. The following procedures are based on standard laboratory safety protocols for non-hazardous chemical waste and should be implemented in accordance with institutional and local regulatory guidelines.
I. This compound: Physical and Chemical Properties
This compound is a triterpene alcohol and the primary constituent of ambergris.[1][2] While specific hazard classifications are not extensively documented, it is generally handled as a non-hazardous substance. However, it is prudent to treat it with care, as with all laboratory chemicals.
| Property | Data | Reference |
| Appearance | White crystalline solid | [3] |
| Molecular Formula | C₃₀H₅₂O | [3] |
| Melting Point | 82–83 °C | [3] |
| Solubility | Insoluble in water; Soluble in ethanol, chloroform, benzene, and petroleum ether. | [3][4] |
| Flash Point | 221.67 °C (431.00 °F) TCC | [5] |
| Stability | Stable under normal environmental conditions. | [3] |
II. Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE).
-
Gloves: Use impervious chemical-resistant gloves.
-
Eye Protection: Wear safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust, a dust mask or respirator is recommended.[6]
Always handle this compound in a well-ventilated area and avoid all unnecessary personal contact.[6] Do not eat, drink, or smoke while handling the substance.[6]
III. Step-by-Step Disposal Protocol
The primary method for this compound disposal is to manage it as a non-hazardous solid chemical waste.
-
Waste Identification and Collection:
-
Treat all unwanted this compound as chemical waste.
-
Collect the solid waste in a dedicated, clean, and dry container that can be securely sealed. The original container is a suitable option if it is in good condition.[6]
-
For minor spills, carefully sweep up the material, avoiding dust generation, and place it into the designated waste container.[6]
-
-
Labeling:
-
Clearly label the waste container with "Non-Hazardous Chemical Waste" and the full chemical name: "this compound".
-
Include the approximate quantity of the waste and the date of disposal.
-
-
Storage:
-
Store the sealed waste container in a designated, secure area for chemical waste, away from incompatible materials.[6] This area is often referred to as a Satellite Accumulation Area (SAA).[7][8]
-
Waste can be stored in the SAA for up to one year, provided the container is closed and properly labeled.[8]
-
-
Final Disposal:
IV. Experimental Workflow and Logical Relationships
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medkoo.com [medkoo.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Ambergris Properties - Ambergris Analysis [ambergrisanalysis.umt.edu.my]
- 5. This compound, 473-03-0 [thegoodscentscompany.com]
- 6. benchchem.com [benchchem.com]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. policies.dartmouth.edu [policies.dartmouth.edu]
Essential Safety and Handling Protocols for Ambrein
Personal Protective Equipment (PPE)
When working with Ambrein in a laboratory setting, a risk assessment should always be conducted to ensure the highest safety standards. The following Personal Protective Equipment (PPE) is recommended as a minimum requirement to protect against potential hazards.[4]
| PPE Category | Item | Specifications & Use |
| Hand Protection | Nitrile Gloves | Disposable nitrile gloves are recommended for incidental contact. For tasks with a higher risk of exposure or when handling larger quantities, consider double-gloving.[5] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal. |
| Eye Protection | Safety Glasses with Side Shields or Safety Goggles | ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement to protect from potential splashes or airborne particles.[4] For procedures with a higher splash risk, chemical splash goggles are recommended.[6] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect skin and clothing from potential contamination.[7][5] Ensure the lab coat is fully buttoned. |
| Foot Protection | Closed-toe Shoes | Shoes that fully cover the feet are mandatory to protect against spills and dropped objects.[5] |
| Respiratory Protection | Not Generally Required | Given that this compound is a solid with low volatility, respiratory protection is not typically necessary when handled in a well-ventilated area.[5] If a procedure could generate dust or aerosols, work should be conducted in a chemical fume hood. |
Operational Plan for Handling this compound
Adherence to a structured operational plan minimizes risks and ensures a safe working environment.
-
Preparation :
-
Ensure the work area is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest safety shower and eyewash station before beginning work.
-
If there is a potential for generating dust, prepare a chemical fume hood for use.
-
-
Handling :
-
Wear the appropriate PPE as outlined in the table above.
-
Handle this compound in a well-ventilated area.
-
Avoid direct contact with skin and eyes.
-
Minimize the creation of dust when transferring or weighing the solid.
-
-
Post-Handling :
-
Clean the work area thoroughly.
-
Properly dispose of all contaminated materials as described in the disposal plan below.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
All solid waste contaminated with this compound, including used gloves, weighing papers, and disposable labware, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Unused or unwanted this compound should also be disposed of as hazardous chemical waste.
-
-
Disposal Method :
-
While specific disposal guidelines for this compound are not available, the recommended method for non-hazardous and some hazardous chemical waste is incineration by a licensed waste disposal contractor.[8][9][10] This method ensures the complete destruction of the compound.
-
Do not dispose of this compound down the drain or in regular trash.
-
-
Documentation :
-
Maintain a log of all waste generated, including the date, amount, and chemical identity.
-
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
References
- 1. This compound CAS#: 473-03-0 [m.chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. safety.rochester.edu [safety.rochester.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 8. ambersolvents.com [ambersolvents.com]
- 9. ambersolvents.com [ambersolvents.com]
- 10. Collecting and Disposing of Unwanted Medicines | Hazardous Waste Generators | US EPA [19january2021snapshot.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
